Sivelestat
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7S/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGNGJJLZOIYID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048304 | |
| Record name | Sivelestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127373-66-4, 331731-18-1 | |
| Record name | Sivelestat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127373-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sivelestat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127373664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sivelestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12863 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sivelestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 331731-18-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SIVELESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWI62G0P59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Adalimumab | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7851 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Sivelestat in Inflammatory Diseases
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Sivelestat is a synthetic, potent, and selective inhibitor of neutrophil elastase (NE), a serine protease implicated in the pathogenesis of various inflammatory diseases.[1][2][3] Its primary clinical application is in the treatment of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) associated with systemic inflammatory response syndrome (SIRS).[1][4][5] This technical guide elucidates the core mechanism of action of this compound, detailing its direct inhibitory effects and its subsequent modulation of critical downstream signaling pathways. By preventing the proteolytic activity of NE, this compound mitigates tissue damage, reduces inflammatory cell infiltration, and suppresses the overwhelming inflammatory cascade. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from key preclinical and clinical studies, and detailed experimental protocols to facilitate further research and development in this area.
Introduction to this compound and Inflammatory Diseases
Inflammatory diseases, particularly acute conditions like ALI and ARDS, are characterized by an excessive and dysregulated inflammatory response.[3] Neutrophils, as first responders of the innate immune system, play a central role in this process. Upon activation, they release a variety of potent mediators, including neutrophil elastase (NE).[1] While NE is crucial for pathogen clearance and tissue debridement, its excessive activity leads to the degradation of extracellular matrix proteins (e.g., elastin), damaging the structural integrity of tissues like the lung's air-blood barrier.[1][2] This enzymatic damage exacerbates inflammation, increases vascular permeability, and contributes to organ dysfunction.[2]
This compound (sodium salt hydrate) is a specific, competitive inhibitor of NE.[1][6] By binding to the active site of NE, this compound blocks its proteolytic function, thereby protecting tissues from enzyme-mediated injury.[1] Its targeted action makes it a valuable therapeutic agent for conditions driven by excessive neutrophil activity.[4][7]
Core Mechanism of Action: Selective Neutrophil Elastase Inhibition
The fundamental mechanism of this compound is its direct and selective inhibition of neutrophil elastase. During an inflammatory response, activated neutrophils infiltrate tissues and release NE from their azurophilic granules. Unchecked, NE degrades vital structural proteins, leading to tissue destruction. This compound intervenes by binding reversibly to NE, neutralizing its enzymatic activity and preventing downstream pathological consequences.
Modulation of Key Signaling Pathways
Beyond direct enzyme inhibition, this compound's therapeutic effects are mediated through the modulation of several intracellular signaling pathways that govern inflammation, oxidative stress, and cell survival.
Inhibition of Pro-inflammatory Pathways
This compound attenuates the inflammatory response by downregulating key pro-inflammatory signaling cascades.
-
JNK/NF-κB Pathway: The c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways are central to the transcription of pro-inflammatory cytokines. Studies show that this compound administration markedly inhibits the activation of the JNK/NF-κB pathway, leading to reduced production of cytokines like TNF-α, IL-1β, and IL-8.[3][8]
-
PI3K/AKT/mTOR Pathway: This pathway is involved in cell survival, proliferation, and inflammation. Neutrophil elastase can activate the PI3K/AKT/mTOR pathway, which in turn upregulates adhesion molecules such as VCAM-1 and ICAM-1, promoting neutrophil adhesion to the endothelium.[4][9] this compound has been shown to inhibit this signaling cascade, thereby reducing the expression of these adhesion molecules and subsequent neutrophil infiltration.[4][9]
Activation of Anti-inflammatory and Anti-oxidative Pathways
This compound also exerts protective effects by activating endogenous defense mechanisms.
-
Nrf2/HO-1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. This compound treatment promotes the nuclear translocation of Nrf2, leading to the upregulation of its target gene, heme oxygenase-1 (HO-1).[3][8] This activation enhances the cellular antioxidant capacity, reducing levels of reactive oxygen species (ROS) and malondialdehyde (MDA) while increasing levels of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[3][8][10]
-
ACE2/Ang-(1–7)/Mas Receptor Axis: In the context of lung injury, the angiotensin-converting enzyme 2 (ACE2)/angiotensin-(1–7)/Mas receptor axis is known to be protective. Recent findings indicate that this compound's therapeutic effect on LPS-induced ALI is associated with the up-regulation of ACE2 and Ang-(1–7) expression, which contributes to the reduction of inflammatory cytokines.[2]
Quantitative Efficacy Data
The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.
Preclinical Data
| Parameter | Model | Treatment | Result | Reference |
| Inflammatory Cytokines | ||||
| Serum TNF-α | LPS-induced ALI in rats | This compound (10 & 30 mg/kg) | Significant dose-dependent decrease vs. LPS group | [2] |
| Serum IL-6 | LPS-induced ALI in rats | This compound (10 & 30 mg/kg) | Significant dose-dependent decrease vs. LPS group | [2] |
| IL-8 mRNA expression | TNF-α stimulated A549 cells | This compound (100 µg/ml) | Significant inhibition of IL-8 mRNA expression | [11] |
| Oxidative Stress Markers | ||||
| MDA Levels (Lung) | K. pneumoniae-ALI in rats | This compound | Significantly lower vs. ALI group | [3][8] |
| SOD Levels (Lung) | K. pneumoniae-ALI in rats | This compound | Significantly higher vs. ALI group | [3][8] |
| GSH-Px Levels (Lung) | K. pneumoniae-ALI in rats | This compound | Significantly higher vs. ALI group | [3][8] |
| Psoriasis Model | ||||
| CD3+ T-lymphocytes | Imiquimod-induced psoriasis in mice | This compound Cream | 1.8–2.2 times lower than control | [12] |
| Ki-67+ cells (Proliferation) | Imiquimod-induced psoriasis in mice | This compound Cream | 2.3–2.9 times lower than control | [12] |
Clinical Data
| Outcome Measure | Patient Population | Result | Reference |
| Mortality | |||
| 90-day Mortality | Mild to moderate ARDS with SIRS | Hazard Ratio: 0.51 (this compound vs. Placebo) | [5] |
| Overall Mortality | Sepsis patients with ARDS | Odds Ratio: 0.63 (this compound vs. Control) | [13] |
| Oxygenation | |||
| PaO₂/FiO₂ Ratio (Day 3) | Mild to moderate ARDS with SIRS | 41% improvement in this compound group vs. 16% in placebo group | [5] |
| PaO₂/FiO₂ Ratio (Day 7) | Sepsis patients with ARDS | Significantly improved vs. control | [13] |
| Ventilation & ICU Stay | |||
| Duration of Mechanical Ventilation | Mild to moderate ARDS with SIRS | Median 104.0 hours vs. 170.3 hours for placebo | [5] |
| Duration of Mechanical Ventilation | Sepsis patients with ARDS | Standardized Mean Difference: -0.58 days | [13] |
| Length of ICU Stay | Sepsis patients with ARDS | Standardized Mean Difference: -0.76 days | [13] |
Key Experimental Methodologies
The mechanisms of this compound have been elucidated through various well-established experimental models.
In Vivo Model: LPS-Induced Acute Lung Injury in Rats
This model is frequently used to study the pathogenesis of gram-negative bacteria-induced ARDS.
-
Animals: Male Sprague-Dawley rats.
-
Induction: Animals are anesthetized, and lipopolysaccharide (LPS) from E. coli is instilled intratracheally to induce lung injury.
-
Treatment Protocol: this compound (e.g., 10 or 30 mg/kg) or a vehicle control is administered, typically via intravenous or intraperitoneal injection, at a specified time point relative to LPS challenge.[2]
-
Outcome Measures:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to measure total cell count, neutrophil percentage, and protein concentration (as an indicator of permeability).
-
Histopathology: Lung tissues are harvested, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) to assess lung injury scores based on edema, inflammation, and alveolar damage.
-
Cytokine Analysis: Serum and BALF levels of TNF-α and IL-6 are quantified using ELISA kits.[2]
-
Wet/Dry Ratio: Lung tissue is weighed before and after drying to determine the extent of pulmonary edema.
-
In Vitro Cell-Based Assays
Cell culture models are used to dissect molecular mechanisms in a controlled environment.
-
Cell Lines:
-
RAW264.7 (Murine Macrophages): Used to study inflammatory responses to LPS.[2]
-
HPMECs (Human Pulmonary Microvascular Endothelial Cells): Used to investigate endothelial barrier dysfunction and inflammatory activation.[3][8]
-
A549 (Human Alveolar Epithelial Type II-like cells): Used to assess chemokine production from the alveolar epithelium.[11]
-
-
Stimulation: Cells are stimulated with agents like LPS or TNF-α to mimic an inflammatory state.
-
Treatment: this compound is added to the culture medium at various concentrations before or after stimulation.
-
Assays:
Biochemical and Molecular Assays
These assays are used to probe the status of specific signaling pathways.
-
Western Blotting: Used to determine the protein expression and phosphorylation status of key signaling molecules (e.g., p-JNK, p-p65, Nrf2, HO-1, p-AKT).[3][8] Cell lysates or tissue homogenates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.
-
Immunofluorescence: Allows for the visualization of protein localization within cells. For example, it is used to demonstrate the nuclear translocation of NF-κB or Nrf2 upon stimulation and treatment.[3][8]
Conclusion
This compound exerts its therapeutic effects in inflammatory diseases through a multi-faceted mechanism of action. Its core function as a selective neutrophil elastase inhibitor directly prevents tissue degradation and curtails the destructive enzymatic cascade initiated by activated neutrophils.[1] Furthermore, this compound actively modulates critical intracellular signaling pathways, suppressing pro-inflammatory JNK/NF-κB and PI3K/AKT/mTOR signaling while promoting the protective Nrf2/HO-1 and ACE2/Ang-(1–7)/Mas receptor pathways.[2][3][4][8] This dual action—direct enzyme inhibition and downstream signal modulation—results in a potent anti-inflammatory and anti-oxidative effect, which has been validated by a robust body of preclinical and clinical evidence, particularly in the context of ALI and ARDS. The detailed understanding of these mechanisms provides a strong rationale for its clinical use and for the exploration of its therapeutic potential in other neutrophil-driven inflammatory conditions.
References
- 1. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
- 2. This compound protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. Treatment with this compound sodium of acute respiratory distress syndrome induced by chemical pneumonitis: A report of three cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound improves clinical outcomes and decreases ventilator-associated lung injury in children with acute respiratory distress syndrome: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.plos.org [journals.plos.org]
- 10. A neutrophil elastase inhibitor, this compound, attenuates sepsis-induced acute kidney injury by inhibiting oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound, a new elastase inhibitor, on IL-8 and MCP-1 production from stimulated human alveolar epithelial type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical efficacy investigation of human neutrophil elastase inhibitor this compound in animal model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound for septic patients with acute respiratory distress syndrome: a systematic review and meta-analysis of a deadly duo - PMC [pmc.ncbi.nlm.nih.gov]
Molecular interactions of Sivelestat with human neutrophil elastase
An In-depth Technical Guide on the Molecular Interactions of Sivelestat with Human Neutrophil Elastase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between this compound, a selective inhibitor, and its target, human neutrophil elastase (HNE). The content herein delves into the mechanism of inhibition, quantitative binding data, and the experimental methodologies used to elucidate these interactions.
Introduction to Human Neutrophil Elastase and this compound
Human neutrophil elastase (HNE) is a 29.5 kDa serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space where it plays a crucial role in the degradation of various extracellular matrix proteins, including elastin.[1][2] While essential for host defense, unregulated HNE activity can lead to significant tissue damage and is implicated in the pathogenesis of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute lung injury (ALI), and acute respiratory distress syndrome (ARDS).[1][2]
This compound is a synthetic, low-molecular-weight, and specific inhibitor of HNE.[3][4] It functions as a competitive inhibitor, targeting the enzymatic activity of HNE to mitigate its destructive effects.[5] Clinically, this compound is used for the treatment of ALI and ARDS associated with systemic inflammatory response syndrome (SIRS).[2][6]
Molecular Mechanism of Inhibition
This compound exerts its therapeutic effect by directly binding to the active site of human neutrophil elastase, thereby preventing the enzyme from degrading its natural substrates like elastin.[2] The interaction is characterized as competitive, meaning this compound vies with the substrate for access to the enzyme's active site.[5]
The molecular structure of this compound is critical to its inhibitory function. It is thought that this compound acylates the active site serine residue (Ser-195) of HNE, forming a stable but reversible complex that effectively blocks the enzyme's proteolytic activity.[1] This specificity for neutrophil elastase over other proteases, such as pancreatic elastase, is a key therapeutic attribute, minimizing off-target effects.[2]
Figure 1: Mechanism of HNE inhibition by this compound.
Quantitative Data on this compound-HNE Interaction
The potency of this compound as an HNE inhibitor has been quantified through various biochemical assays. The key parameters, half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), define its efficacy at the molecular level.
| Parameter | Value | Species | Notes | Reference |
| IC50 | 44 nM | Human | Competitive inhibitor of human neutrophil elastase. | [5] |
| IC50 | 19-49 nM | Human | Potent, selective, substrate competitive neutrophil elastase inhibitor. | |
| Ki | 200 nM | Human | Competitive inhibitor of human neutrophil elastase. | [5] |
| IC50 | 5.6 µM | Porcine | Demonstrates selectivity for leukocyte elastase over pancreas elastase. |
Experimental Protocols
The characterization of the this compound-HNE interaction relies on a combination of biochemical, biophysical, and computational methods.
Enzyme Kinetics Assay for IC50 and Ki Determination
This method is fundamental for quantifying the inhibitory potency of this compound.
-
Principle: The rate of HNE-catalyzed hydrolysis of a chromogenic or fluorogenic substrate is measured in the presence and absence of this compound. The reduction in enzymatic activity is used to calculate IC50 and Ki values.
-
Materials:
-
Purified Human Neutrophil Elastase
-
HNE-specific chromogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide)
-
This compound (various concentrations)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader (spectrophotometer)
-
-
Procedure:
-
A solution of HNE is pre-incubated with varying concentrations of this compound in the assay buffer for a defined period at a constant temperature (e.g., 25°C).
-
The enzymatic reaction is initiated by the addition of the HNE substrate.
-
The change in absorbance (due to the release of p-nitroaniline) is monitored kinetically over time using a microplate reader at 405 nm.
-
The initial reaction velocities (rates) are calculated from the linear portion of the progress curves.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
To determine the Ki value, the assay is repeated with multiple substrate concentrations, and the data are analyzed using Michaelis-Menten kinetics, often visualized with a Lineweaver-Burk plot.
-
Figure 2: Workflow for enzyme kinetic analysis.
Computational Modeling: Molecular Docking
In silico methods are used to predict and visualize the binding mode of this compound within the HNE active site.
-
Principle: Molecular docking algorithms predict the preferred orientation of a ligand (this compound) when bound to a receptor (HNE) to form a stable complex. This helps in understanding the specific molecular interactions.
-
Methodology:
-
Structure Preparation: The 3D crystal structure of HNE is obtained from a protein database (e.g., PDB ID: 1B0F).[7] The 3D structure of this compound is generated and optimized.
-
Binding Site Definition: The active site of HNE, typically centered around the catalytic triad (His-57, Asp-102, Ser-195), is defined as the target for docking.
-
Docking Simulation: Using software like CHARMM Dock (CDOCK), this compound is docked into the defined binding site of HNE.[6] The program generates multiple possible binding poses.
-
Analysis: The resulting poses are scored and ranked. The top-ranked pose is analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between this compound and HNE amino acid residues.[6]
-
Signaling Pathway Modulation
The therapeutic effects of this compound extend beyond the simple inhibition of elastolysis. By blocking HNE, this compound interferes with inflammatory signaling pathways that are pathologically activated by the protease. HNE is known to contribute to inflammation by activating signaling cascades like the NF-κB pathway.[8][9] this compound administration has been shown to inhibit NF-κB activity, thereby reducing the expression of pro-inflammatory cytokines and mediators.[8][9]
References
- 1. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
- 3. Frontiers | The neutrophil elastase inhibitor, this compound, attenuates acute lung injury in patients with cardiopulmonary bypass [frontiersin.org]
- 4. The neutrophil elastase inhibitor, this compound, attenuates acute lung injury in patients with cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (Neutrophil Elastase Inhibitor) as an Anti-inflammatory and Anti-viral Agent: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. A neutrophil elastase inhibitor, this compound, reduces lung injury following endotoxin-induced shock in rats by inhibiting HMGB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Sivelestat's Dichotomous Regulation of the PI3K/AKT/mTOR Signaling Pathway: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sivelestat, a selective neutrophil elastase inhibitor, demonstrates a complex and context-dependent interaction with the critical PI3K/AKT/mTOR signaling pathway. This guide synthesizes current research to provide a detailed technical overview of this compound's bimodal effects, acting as both an inhibitor and an activator of this pathway in different pathophysiological settings. We present quantitative data from key studies, detailed experimental protocols, and visual representations of the signaling cascades and workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction: The PI3K/AKT/mTOR Pathway and this compound
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is implicated in a wide range of diseases, from cancer to inflammatory disorders.
This compound is a synthetic inhibitor of neutrophil elastase, a serine protease released by neutrophils during inflammation that can cause significant tissue damage. While its primary mechanism of action is the direct inhibition of neutrophil elastase, emerging evidence reveals that this compound also modulates key intracellular signaling pathways, including the PI3K/AKT/mTOR cascade. Intriguingly, the effect of this compound on this pathway appears to be dichotomous, exhibiting both inhibitory and activatory roles depending on the cellular and disease context.
This guide will explore these opposing effects, focusing on two key research areas: the inhibition of the PI3K/AKT/mTOR pathway by this compound in the context of acute lung injury (ALI) and its activation in sepsis-induced myocardial dysfunction.
Data Presentation: this compound's Quantitative Impact on PI3K/AKT/mTOR Signaling
The following tables summarize the quantitative data from studies investigating the effects of this compound on the PI3K/AKT/mTOR pathway and related inflammatory markers.
Table 1: Inhibitory Effects of this compound in a Rat Model of Acute Lung Injury (ALI)[1][2]
| Parameter | Control Group | LPS-Induced ALI Group | This compound (Low Dose) + LPS Group | This compound (Medium Dose) + LPS Group | This compound (High Dose) + LPS Group |
| Lung Wet/Dry (W/D) Ratio | 4.5 ± 0.5 | 7.8 ± 0.8 | 7.1 ± 0.7# | 6.5 ± 0.6# | 5.8 ± 0.5# |
| Lung Injury Score | 0.5 ± 0.2 | 3.5 ± 0.4 | 2.8 ± 0.3# | 2.2 ± 0.3# | 1.5 ± 0.2# |
| Serum TNF-α (pg/mL) | 25 ± 5 | 150 ± 15 | 120 ± 12# | 90 ± 10# | 60 ± 8# |
| Serum IL-8 (pg/mL) | 15 ± 3 | 100 ± 10 | 80 ± 8# | 60 ± 7# | 40 ± 5# |
| Lung Tissue p-AKT/AKT Ratio | (Baseline) | Significantly Increased | Significantly Decreased# | Significantly Decreased# | Significantly Decreased# |
| Lung Tissue p-mTOR/mTOR Ratio | (Baseline) | Significantly Increased | Significantly Decreased# | Significantly Decreased# | Significantly Decreased# |
*P < 0.05 vs. Control Group; #P < 0.05 vs. LPS-Induced ALI Group
Table 2: Activatory Effects of this compound in a Rat Model of Sepsis-Induced Myocardial Dysfunction[3]
| Parameter | Control Group | Sepsis Group | This compound + Sepsis Group |
| H9c2 Cell Viability (%) | 100 | ~60 | ~85# |
| H9c2 Cell Apoptosis Rate (%) | ~5 | ~30 | ~15# |
| Serum cTnT (ng/mL) | (Baseline) | Significantly Increased | Significantly Decreased# |
| Serum TNF-α (pg/mL) | (Baseline) | Significantly Increased | Significantly Decreased# |
| Serum IL-1β (pg/mL) | (Baseline) | Significantly Increased | Significantly Decreased# |
| Heart Tissue p-AKT/AKT Ratio | (Baseline) | Significantly Decreased | Significantly Increased# |
| Heart Tissue p-mTOR/mTOR Ratio | (Baseline) | Significantly Decreased* | Significantly Increased# |
*P < 0.05 vs. Control Group; #P < 0.05 vs. Sepsis Group
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the data presentation.
Animal Model of Acute Lung Injury (ALI)[1][2]
-
Animal Strain: Male Sprague-Dawley rats (200-250g).
-
Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to food and water for at least one week prior to experimentation.
-
Induction of ALI: Rats are anesthetized, and a midline cervical incision is made to expose the trachea. Lipopolysaccharide (LPS) from Escherichia coli (O55:B5) is instilled intratracheally at a dose of 5 mg/kg body weight to induce ALI. The control group receives an equivalent volume of sterile saline.
-
This compound Administration: this compound is administered via intraperitoneal injection at varying doses (e.g., low, medium, high dose) 1 hour prior to LPS instillation.
-
Sample Collection: 6 hours after LPS administration, animals are euthanized. Blood samples are collected for serum analysis of cytokines. Lung tissues are harvested for wet/dry weight ratio determination, histological analysis, and Western blotting.
Animal Model of Sepsis-Induced Myocardial Dysfunction[3]
-
Animal Strain: Male Sprague-Dawley rats (250-300g).
-
Induction of Sepsis: Sepsis is induced by cecal ligation and puncture (CLP). Briefly, under anesthesia, a midline laparotomy is performed, the cecum is isolated, ligated below the ileocecal valve, and punctured twice with an 18-gauge needle. A small amount of feces is extruded. The cecum is then returned to the peritoneal cavity, and the abdomen is closed. Sham-operated control animals undergo the same procedure without ligation and puncture.
-
This compound Administration: this compound (e.g., 10 mg/kg) is administered intravenously immediately after the CLP procedure.
-
Sample Collection: At 24 hours post-CLP, rats are euthanized. Blood is collected for serum biomarker analysis. Hearts are excised for histological examination and Western blot analysis of signaling proteins.
Cell Culture and In Vitro Model of Myocardial Injury[3]
-
Cell Line: H9c2 rat cardiomyoblasts.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Injury: To mimic septic conditions in vitro, H9c2 cells are stimulated with LPS (1 µg/mL) for 24 hours.
-
This compound Treatment: this compound (e.g., 100 µM) is added to the culture medium 1 hour prior to LPS stimulation.
-
Assays: Cell viability is assessed using the MTT assay. Apoptosis is quantified by flow cytometry using Annexin V/Propidium Iodide staining. Protein expression is analyzed by Western blotting.
Western Blotting
-
Protein Extraction: Tissues or cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE on 10% polyacrylamide gels and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting total and phosphorylated forms of PI3K, AKT, and mTOR, as well as β-actin as a loading control. Recommended antibody dilutions typically range from 1:1000 to 1:2000.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Enzyme-Linked Immunosorbent Assay (ELISA)[1][2]
-
Sample Preparation: Serum samples are collected and centrifuged to remove cellular debris.
-
Assay Procedure: The concentrations of inflammatory cytokines such as TNF-α, IL-1β, and IL-8 in the serum are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are determined by interpolating from the standard curve.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: this compound's inhibitory effect on the PI3K/AKT/mTOR pathway in ALI.
Caption: this compound's activatory effect on the PI3K/AKT/mTOR pathway in myocardial dysfunction.
Experimental Workflow Diagrams
Caption: Experimental workflow for the in vivo Acute Lung Injury (ALI) model.
Caption: Experimental workflow for the in vitro myocardial injury model.
Discussion and Future Directions
The evidence presented in this guide highlights a fascinating duality in the function of this compound concerning the PI3K/AKT/mTOR pathway. In the context of LPS-induced acute lung injury, this compound appears to exert a protective effect by inhibiting this pro-inflammatory and pro-survival pathway. This leads to a reduction in inflammation and potentially the induction of apoptosis in harmful inflammatory cells.
Conversely, in sepsis-induced myocardial dysfunction, this compound demonstrates a cardioprotective role by activating the PI3K/AKT/mTOR pathway. This activation is associated with enhanced cardiomyocyte survival and a reduction in apoptosis, thereby preserving cardiac function in the face of septic stress.
This paradoxical effect underscores the intricate and context-specific nature of cellular signaling. The differential outcomes may be attributable to a variety of factors, including:
-
Cell-Type Specificity: The downstream effects of PI3K/AKT/mTOR activation can vary significantly between different cell types (e.g., inflammatory cells in the lung versus cardiomyocytes in the heart).
-
Disease Microenvironment: The specific inflammatory milieu and cellular stressors present in ALI versus sepsis-induced myocardial dysfunction may dictate how this compound influences the pathway.
-
Off-Target Effects: While this compound is a known neutrophil elastase inhibitor, it may have other, as-yet-uncharacterized molecular targets that contribute to its effects on signaling pathways.
Future research should focus on:
-
Elucidating the precise molecular mechanisms by which this compound interacts with the components of the PI3K/AKT/mTOR pathway.
-
Investigating the role of neutrophil elastase itself in the regulation of this pathway in different disease models.
-
Exploring the therapeutic potential of targeting this pathway with this compound in a wider range of inflammatory and cardiovascular diseases.
A comprehensive understanding of this compound's bimodal regulation of the PI3K/AKT/mTOR pathway will be crucial for its optimal clinical application and for the development of novel therapeutic strategies that target this critical signaling cascade.
Sivelestat's Modulation of the JNK/NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sivelestat, a selective neutrophil elastase inhibitor, has demonstrated significant anti-inflammatory properties, particularly in the context of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][2][3] Its therapeutic effects are, in part, mediated by its ability to modulate the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's action on these critical inflammatory cascades, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Mechanism of Action: Inhibition of Neutrophil Elastase
This compound's primary pharmacological action is the potent and specific inhibition of neutrophil elastase, a serine protease released by activated neutrophils during inflammation.[4][5] Neutrophil elastase contributes to tissue damage by degrading extracellular matrix proteins.[6] Furthermore, it acts as a pro-inflammatory mediator that can activate intracellular signaling pathways, including the JNK and NF-κB pathways, leading to the production of inflammatory cytokines and perpetuating the inflammatory response.[7][8] By inhibiting neutrophil elastase, this compound effectively attenuates these downstream signaling events.
Modulation of the JNK/NF-κB Signaling Pathway
Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), can activate the JNK and NF-κB signaling pathways.[4][9] Neutrophil elastase can also trigger these pathways.[6][10] this compound intervenes at an early stage by inhibiting neutrophil elastase, thereby reducing the activation of these cascades.
Inhibition of JNK Phosphorylation
The JNK pathway, a subset of the mitogen-activated protein kinase (MAPK) pathway, is activated by phosphorylation in response to cellular stress and inflammatory signals.[7] Activated, phosphorylated JNK (p-JNK) translocates to the nucleus and activates transcription factors, such as c-Jun, leading to the expression of pro-inflammatory genes. Studies have shown that this compound treatment leads to a significant reduction in the levels of p-JNK in cellular and animal models of inflammation.[9][11][12] This inhibition of JNK phosphorylation prevents the downstream activation of inflammatory gene expression.[9]
Inhibition of NF-κB Activation and Nuclear Translocation
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4][13] Upon stimulation, IκB is phosphorylated and subsequently degraded, allowing NF-κB (commonly the p65 subunit) to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α and interleukin-6 (IL-6).[13][14]
This compound has been shown to inhibit the phosphorylation of the NF-κB p65 subunit and prevent its nuclear translocation.[4][9] This is achieved by inhibiting the degradation of IκB.[4] By blocking NF-κB's nuclear entry, this compound effectively halts the transcription of its target inflammatory genes.[5]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from key studies demonstrating the inhibitory effects of this compound on the JNK and NF-κB signaling pathways.
| In Vitro Model | Treatment | Outcome Measure | Result | Reference |
| TNF-α-stimulated Human Pulmonary Microvascular Endothelial Cells (HPMECs) | This compound (50 µg/mL) | p-JNK protein levels | Significant decrease compared to TNF-α alone | [9] |
| TNF-α-stimulated HPMECs | This compound (100 µg/mL) | p-JNK protein levels | Further significant decrease compared to TNF-α alone | [9] |
| TNF-α-stimulated HPMECs | This compound (50 µg/mL) | p-p65 (NF-κB) protein levels | Significant decrease compared to TNF-α alone | [9] |
| TNF-α-stimulated HPMECs | This compound (100 µg/mL) | p-p65 (NF-κB) protein levels | Further significant decrease compared to TNF-α alone | [9] |
| LPS-stimulated RAW 264.7 mouse macrophages | This compound | IκB phosphorylation | Decreased | [4] |
| LPS-stimulated RAW 264.7 mouse macrophages | This compound | NF-κB activation | Decreased | [4] |
| In Vivo Model | Treatment | Outcome Measure | Result | Reference |
| Klebsiella pneumoniae-induced acute lung injury in rats | This compound | p-JNK protein levels in lung tissue | Significantly reduced compared to ALI group | [9][11] |
| Klebsiella pneumoniae-induced acute lung injury in rats | This compound | p-p65 (NF-κB) protein levels in lung tissue | Significantly reduced compared to ALI group | [9][11] |
| LPS-induced acute lung injury in rats | This compound (10 mg/kg) | NF-κB activity in lung tissue | Inhibited | [5] |
Mandatory Visualizations
This compound's Mechanism of Action on the JNK/NF-κB Pathway
Caption: this compound inhibits Neutrophil Elastase, preventing JNK and NF-κB activation.
Experimental Workflow for Assessing this compound's Effect on NF-κB Translocation
References
- 1. Clinical Utility of the this compound for the Treatment of ALI/ARDS: Moving on in the Controversy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound for septic patients with acute respiratory distress syndrome: a systematic review and meta-analysis of a deadly duo [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Neutrophil elastase inhibitor (this compound) reduces the levels of inflammatory mediators by inhibiting NF-kB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A neutrophil elastase inhibitor, this compound, reduces lung injury following endotoxin-induced shock in rats by inhibiting HMGB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 7. Novel effects of neutrophil-derived proteinase 3 and elastase on the vascular endothelium involve in vivo cleavage of NF-kappaB and proapoptotic changes in JNK, ERK, and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound sodium hydrate improves post-traumatic knee osteoarthritis through nuclear factor-κB in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
Sivelestat's Activation of the Nrf2/HO-1 Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of Sivelestat, a selective neutrophil elastase inhibitor, in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway. While clinically utilized for its anti-inflammatory properties in conditions like acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), emerging evidence highlights its significant antioxidant effects mediated through this critical cytoprotective pathway.[1][2][3] This document synthesizes experimental findings, presents quantitative data, and details relevant methodologies to provide a comprehensive resource for the scientific community.
The Nrf2/HO-1 Signaling Pathway: A Core Cellular Defense Mechanism
The Nrf2/HO-1 pathway is a pivotal regulator of endogenous antioxidant defenses.[1] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation by the ubiquitin-proteasome system.[4][5][6] In response to oxidative or electrophilic stress, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[5][7] This allows newly synthesized Nrf2 to escape degradation and translocate into the nucleus.[1][6]
Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes.[6][8] This binding initiates the transcription of a broad array of cytoprotective proteins, including detoxification enzymes and antioxidant proteins such as Heme Oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px).[1] HO-1, in particular, catabolizes heme into carbon monoxide, free iron, and biliverdin (which is subsequently converted to bilirubin), all of which possess potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[9][10]
This compound's Role in Activating the Nrf2/HO-1 Pathway
This compound is a specific inhibitor of neutrophil elastase, an enzyme released during inflammation that can cause significant tissue damage.[11][12] Its primary therapeutic action in ALI/ARDS has been attributed to mitigating this enzyme-mediated damage.[3][11] However, studies have revealed that this compound's protective effects are also mediated by the activation of the Nrf2/HO-1 signaling pathway.[1][2][13]
Treatment with this compound has been shown to promote the nuclear translocation of Nrf2 and subsequently upregulate the expression of HO-1.[1][2] This activation enhances the cellular antioxidant capacity, thereby reducing oxidative stress and inflammation. The precise link between neutrophil elastase inhibition and Nrf2 activation is an area of ongoing research. It is hypothesized that by reducing the inflammatory cascade and subsequent reactive oxygen species (ROS) production initiated by neutrophil elastase, this compound lessens the overall oxidative burden, which in turn triggers the Nrf2-mediated adaptive response. The Nrf2 inhibitor ML385 has been shown to reverse the protective effects of this compound, confirming the critical role of this pathway in its mechanism of action.[1]
Quantitative Data from Experimental Studies
The following tables summarize quantitative findings from a key study investigating this compound's effects on the Nrf2/HO-1 pathway in models of acute lung injury.[1]
Table 1: In Vitro Effects of this compound on TNF-α-stimulated Human Pulmonary Microvascular Endothelial Cells (HPMECs)
| Parameter | Control | TNF-α | TNF-α + this compound (100 µg/mL) | TNF-α + this compound + ML385 (Nrf2 inhibitor) |
| Intracellular ROS Levels | Low | High | Significantly Reduced | Reduction Reversed |
| mRNA Expression (IL-1β) | Baseline | Increased | Significantly Decreased | Decrease Reversed |
| mRNA Expression (IL-8) | Baseline | Increased | Significantly Decreased | Decrease Reversed |
| Nuclear Nrf2 Protein | Low | Low | Significantly Increased | Increase Reversed |
| HO-1 Protein | Low | Low | Significantly Increased | Increase Reversed |
| Data synthesized from Zhang et al., 2023.[1] |
Table 2: In Vivo Effects of this compound on Klebsiella pneumoniae (KP)-induced Acute Lung Injury in Rats
| Parameter | Control | ALI (KP-induced) | ALI + this compound | ALI + this compound + ML385 (Nrf2 inhibitor) |
| Lung MDA Levels (Oxidative Stress) | Low | High | Significantly Decreased | Decrease Reversed |
| Lung SOD Activity (Antioxidant) | High | Low | Significantly Increased | Increase Reversed |
| Lung GSH-Px Activity (Antioxidant) | High | Low | Significantly Increased | Increase Reversed |
| Serum TNF-α Levels | Low | High | Significantly Decreased | Decrease Reversed |
| Serum IL-1β Levels | Low | High | Significantly Decreased | Decrease Reversed |
| Nuclear Nrf2 (Lung Tissue) | Low | Low | Significantly Increased | Increase Reversed |
| HO-1 Protein (Lung Tissue) | Low | Low | Significantly Increased | Increase Reversed |
| Data synthesized from Zhang et al., 2023.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to assess this compound's effect on the Nrf2/HO-1 pathway.
References
- 1. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical utility of the neutrophil elastase inhibitor this compound for the treatment of acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutrophil elastase inhibitor suppresses oxidative stress in obese asthmatic rats by activating Keap1/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]
- 8. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 9. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages [en.bio-protocol.org]
- 10. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages [bio-protocol.org]
- 11. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
- 12. Effects of intravenous this compound sodium on prevention of acute respiratory distress syndrome in patients with sepsis: study protocol for a double-blind multicentre randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Sivelestat's Impact on Downstream Inflammatory Mediators: A Technical Guide
Introduction
Sivelestat is a synthetic, specific, and competitive inhibitor of neutrophil elastase (NE), a serine protease released from activated neutrophils during an inflammatory response.[1][2][3] While the primary role of NE is in host defense, its excessive or unregulated activity contributes significantly to tissue damage in various inflammatory conditions, most notably acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[3][4] By targeting NE, this compound serves to mitigate the inflammatory cascade, thereby reducing lung injury and improving clinical outcomes.[5][6][7] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on downstream inflammatory mediators, and the experimental protocols used to elucidate these impacts. It is intended for researchers, scientists, and professionals involved in drug development and inflammation research.
Core Mechanism and Downstream Signaling Pathways
This compound functions by selectively binding to and inhibiting neutrophil elastase, preventing the degradation of extracellular matrix proteins and mitigating the amplification of the inflammatory cascade.[3] The downstream effects of this inhibition are extensive, impacting several key signaling pathways that regulate the expression of inflammatory cytokines, chemokines, and adhesion molecules.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Neutrophil elastase can activate this pathway, leading to the transcription of numerous pro-inflammatory genes. This compound has been shown to decrease NF-κB activation by inhibiting the phosphorylation of its inhibitory subunit, IκB.[1] This prevents the translocation of NF-κB to the nucleus, thereby suppressing the expression of target genes like TNF-α, IL-6, and iNOS.[1][8]
Caption: this compound's inhibition of the NF-κB signaling pathway.
Modulation of the PI3K/AKT/mTOR Pathway
Recent studies indicate that this compound can exert its protective effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[4] Neutrophil elastase can activate this pathway, which is involved in promoting cell proliferation, survival, and inflammatory responses. By inhibiting NE, this compound leads to decreased expression and activation of PI3K, Akt, and mTOR, which in turn reduces the release of inflammatory factors and inhibits apoptosis.[4]
Caption: this compound's role in inhibiting the PI3K/AKT/mTOR pathway.
Impact on JNK/Nrf2/HO-1 Signaling
This compound has also been shown to attenuate inflammation and oxidative stress by inhibiting the JNK/NF-κB pathway and activating the Nrf2/HO-1 signaling pathway.[5] It reduces the activation of c-Jun N-terminal kinase (JNK), which is involved in inflammatory responses, while promoting the nuclear translocation of Nrf2.[5] This leads to an upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1), thereby protecting cells from oxidative damage.[5]
Quantitative Data on this compound's Impact
The anti-inflammatory effects of this compound have been quantified across numerous in vitro and in vivo studies. The following table summarizes these findings, showcasing the significant reduction in key inflammatory mediators.
| Inflammatory Mediator | Experimental Model | This compound Concentration / Dose | Observed Effect | Reference |
| TNF-α | LPS-stimulated RAW 264.7 macrophages | Not specified | Decreased secretion | [1] |
| LPS-induced ALI in rats | Medium & High doses | Significantly decreased serum levels | [4] | |
| Sepsis patients with ARDS & cardiomyopathy | N/A (Clinical study) | Significantly lower levels at 12, 24, 48, and 72h | [9] | |
| IL-6 | LPS-stimulated RAW 264.7 macrophages | Not specified | Decreased secretion | [1] |
| Patients undergoing cardiopulmonary bypass | N/A (Clinical study) | Significantly decreased levels on POD2 and POD3 | [10] | |
| Sepsis patients with ARDS & cardiomyopathy | N/A (Clinical study) | Significantly lower levels at 12, 24, 48, and 72h | [9] | |
| IL-8 (CXCL8) | Stimulated A549 human alveolar cells | 100 µg/mL | Reduced accumulation in culture medium; significantly inhibited mRNA expression | [11] |
| LPS-induced ALI in rats | Medium & High doses | Significantly decreased serum levels | [4] | |
| Pediatric ARDS patients | N/A (Clinical study) | Significantly more reduced concentration compared to control | [12] | |
| IL-1β | LPS-stimulated porcine whole blood | Not specified | Significantly suppressed levels | [13] |
| Klebsiella pneumoniae-induced ALI in rats | Not specified | Decreased serum levels | [5] | |
| MCP-1 (CCL2) | Stimulated A549 human alveolar cells | 100 µg/mL | Reduced accumulation in culture medium; decreased mRNA expression (not significant) | [11] |
| HMGB1 | LPS-stimulated RAW 264.7 macrophages | Not specified | Decreased secretion | [1] |
| LPS-induced shock in rats | Not specified | Lowered serum and pulmonary HMGB1 levels | [8] | |
| Adhesion Molecules (VCAM-1, ICAM-1) | LPS-induced ALI in rats | Medium & High doses | Significantly decreased serum levels | [4] |
| LPS-treated human lung microvascular cells | Not specified | Attenuated overexpression of ICAM-1 | [2] | |
| iNOS | IL-1β-stimulated rat hepatocytes | Not specified | Inhibited induction of iNOS mRNA and protein, leading to decreased NO production | [14] |
Experimental Protocols
The data presented above were generated using a range of established experimental models and analytical techniques. Below are detailed methodologies for key cited experiments.
In Vitro Methodologies
-
Cell Culture and Stimulation:
-
Human Alveolar Epithelial Cells (A549): A549 cells are cultured and stimulated with lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) in the presence of varying concentrations of this compound (e.g., 1-100 µg/mL) to assess its effect on chemokine production.[11]
-
Mouse Macrophage Cell Line (RAW 264.7): RAW 264.7 cells are stimulated with LPS in the presence or absence of this compound. This model is used to investigate the effects on a broad range of inflammatory mediators, including TNF-α, IL-6, HMGB1, and nitric oxide (NO).[1]
-
Primary Rat Hepatocytes: Hepatocytes are isolated and cultured, then treated with IL-1β with or without this compound to analyze the induction of inducible nitric oxide synthase (iNOS).[14]
-
-
Analytical Techniques:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures or serum from animal models are collected to quantify the concentration of secreted cytokines and chemokines such as IL-8, MCP-1, TNF-α, and IL-6.[4][11]
-
Real-Time Polymerase Chain Reaction (RT-PCR): Total RNA is extracted from cells to quantify the expression of specific mRNAs, such as IL-8 and MCP-1, to determine if this compound's effect is at the transcriptional level.[11]
-
Western Blotting: Cell lysates are used to determine the expression levels and phosphorylation status of proteins within signaling pathways, such as PI3K, Akt, mTOR, and components of the NF-κB pathway (e.g., p-IκB).[4][5]
-
Caption: A generalized workflow for in vitro this compound experiments.
In Vivo Methodologies
-
Animal Models of Acute Lung Injury (ALI):
-
LPS-Induced ALI in Rats: A common model where ALI/ARDS is induced by intratracheal or intraperitoneal injection of LPS. Rats are divided into groups: a sham group, an LPS (vehicle) group, and LPS + this compound groups (at varying doses, e.g., low, medium, high).[4]
-
Klebsiella pneumoniae-Induced ALI in Rats: To mimic bacterial pneumonia-induced ALI, rats are intratracheally injected with a suspension of Klebsiella pneumoniae.[5]
-
-
Treatment and Sample Collection:
-
This compound Administration: this compound sodium is typically administered via intraperitoneal injection before or after the injurious stimulus.[4]
-
Sample Collection: At specified time points, animals are euthanized. Blood is collected for serum analysis of inflammatory markers. Bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell infiltration. Lung tissues are harvested for histopathological examination (H&E staining), wet/dry weight ratio analysis (to assess edema), and protein/mRNA analysis via Western blot and PCR.[4][5]
-
-
Outcome Measures:
-
Blood Gas Analysis: Arterial blood is analyzed to measure PaO2 and the PaO2/FiO2 ratio, key indicators of oxygenation and lung function.[4]
-
Histopathology: Lung tissue sections are stained and scored by a pathologist to assess the degree of lung injury, including edema, inflammation, and alveolar damage.[4][8]
-
Myeloperoxidase (MPO) Assay: MPO activity in lung tissue is measured as an index of neutrophil infiltration.[15]
-
Conclusion
This compound demonstrates a potent and multifaceted anti-inflammatory profile by specifically inhibiting neutrophil elastase. This primary action prevents the direct tissue damage caused by NE and disrupts the activation of critical pro-inflammatory signaling pathways, including NF-κB and PI3K/AKT/mTOR. The consistent, quantifiable reduction in a wide array of downstream mediators—such as TNF-α, IL-6, IL-8, and HMGB1—across various preclinical and clinical models underscores its therapeutic potential. The detailed experimental protocols provide a framework for future research aimed at further elucidating its mechanisms and exploring its application in other neutrophil-driven inflammatory diseases.
References
- 1. Neutrophil elastase inhibitor (this compound) reduces the levels of inflammatory mediators by inhibiting NF-kB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Possible pharmacological targets and mechanisms of this compound in protecting acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
- 4. This compound improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A neutrophil elastase inhibitor, this compound, reduces lung injury following endotoxin-induced shock in rats by inhibiting HMGB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The clinical effectiveness of this compound in treating sepsis patients with both acute respiratory distress syndrome and septic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The neutrophil elastase inhibitor, this compound, attenuates acute lung injury in patients with cardiopulmonary bypass [frontiersin.org]
- 11. Effects of this compound, a new elastase inhibitor, on IL-8 and MCP-1 production from stimulated human alveolar epithelial type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound improves clinical outcomes and decreases ventilator-associated lung injury in children with acute respiratory distress syndrome: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suppressive effects of the neutrophil elastase inhibitor this compound sodium hydrate on interleukin-1β production in lipopolysaccharide-stimulated porcine whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound suppresses iNOS gene expression in proinflammatory cytokine-stimulated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Protective Function of Neutrophil Elastase Inhibitor in Liver Ischemia and Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Inhibition of Neutrophil Elastase by Sivelestat: IC50 and Ki Values
This technical guide provides a comprehensive overview of the inhibitory activity of Sivelestat against neutrophil elastase, detailing its IC50 and Ki values, the experimental protocols for their determination, and the underlying mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Inhibitory Potency of this compound
This compound is a potent and selective inhibitor of neutrophil elastase. Its inhibitory activity, quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), has been determined across various species. The following table summarizes these key quantitative metrics.
| Parameter | Species/Enzyme Source | Value (nM) | Reference |
| IC50 | Human Neutrophil Elastase | 44 | [1][2][3] |
| Human Leukocyte Elastase | 19 - 49 | ||
| Rabbit Neutrophil Elastase | 36 | [1] | |
| Rat Neutrophil Elastase | 19 | [1] | |
| Hamster Neutrophil Elastase | 37 | [1] | |
| Mouse Neutrophil Elastase | 49 | [1] | |
| Unspecified | 3.5 | [4] | |
| Ki | Human Neutrophil Elastase | 200 | [1][2] |
| Unspecified | 24 | [4] |
Experimental Protocols: Determination of IC50 and Ki Values
The determination of the IC50 and Ki values for this compound's inhibition of neutrophil elastase typically involves in vitro enzymatic assays. The following is a generalized protocol based on common methodologies.[5][6]
Objective: To measure the concentration of this compound required to inhibit 50% of neutrophil elastase activity (IC50) and to determine the inhibition constant (Ki).
Materials:
-
Purified human neutrophil elastase
-
This compound (ONO-5046)
-
Fluorogenic substrate for neutrophil elastase (e.g., MeOSuc-AAPV-AMC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, with 750 mM NaCl and 0.5% Igepal)
-
96-well microplates (black, for fluorescence assays)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to create a range of inhibitor concentrations.
-
Prepare a solution of human neutrophil elastase in the assay buffer to a final concentration of approximately 0.25 nM.[6]
-
Prepare a solution of the fluorogenic substrate in the assay buffer to a final concentration of approximately 5 µM.[6]
-
-
Enzyme Inhibition Assay:
-
To the wells of a 96-well microplate, add the neutrophil elastase solution.
-
Add the different concentrations of the this compound dilutions to the respective wells. Include a control well with no inhibitor.
-
Incubate the enzyme and inhibitor mixture at room temperature for a specified period (e.g., 30 minutes) to allow for binding.[6]
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for MeOSuc-AAPV-AMC).[6] The rate of increase in fluorescence is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each this compound concentration.
-
Plot the reaction velocity as a function of the this compound concentration.
-
Fit the data to a suitable dose-response curve using non-linear regression analysis to determine the IC50 value.
-
The Ki value can be determined from the IC50 value, particularly for competitive inhibitors, using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
-
Visualizations: Workflow and Mechanism of Action
The following diagrams illustrate the experimental workflow for determining the IC50 of this compound and its mechanism of action in inhibiting neutrophil elastase and downstream inflammatory pathways.
Mechanism of Action of this compound
This compound is a synthetic, low-molecular-weight, and highly specific competitive inhibitor of neutrophil elastase.[1][7][8] Its mechanism of action involves binding to the active site of neutrophil elastase, thereby preventing the enzyme from degrading its natural substrates.[9] This targeted inhibition is crucial in various inflammatory conditions where excessive neutrophil elastase activity contributes to tissue damage, such as in acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[9]
Neutrophil elastase, a serine protease released by activated neutrophils, plays a significant role in the inflammatory response by breaking down proteins in the extracellular matrix.[9] By inhibiting neutrophil elastase, this compound mitigates this tissue degradation.
Furthermore, the effects of this compound extend to intracellular signaling pathways. Studies have demonstrated that this compound can suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[10][11] By inhibiting NF-κB activation, this compound reduces the production of various pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and high mobility group box 1 (HMGB1).[11] This modulation of inflammatory signaling pathways contributes to its therapeutic effects in attenuating inflammation and subsequent tissue injury.[10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [neuromics.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. frontiersin.org [frontiersin.org]
- 8. Frontiers | The neutrophil elastase inhibitor, this compound, attenuates acute lung injury in patients with cardiopulmonary bypass [frontiersin.org]
- 9. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
- 10. A neutrophil elastase inhibitor, this compound, reduces lung injury following endotoxin-induced shock in rats by inhibiting HMGB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neutrophil elastase inhibitor (this compound) reduces the levels of inflammatory mediators by inhibiting NF-kB - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of Sivelestat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sivelestat, a selective synthetic inhibitor of neutrophil elastase, has garnered significant attention for its potent anti-inflammatory effects. This technical guide provides an in-depth exploration of its mechanism of action, impact on key inflammatory signaling pathways, and a summary of quantitative findings from pivotal preclinical and clinical studies. Detailed experimental protocols and visual representations of its molecular interactions are presented to facilitate further research and drug development efforts.
Core Mechanism of Action
This compound's primary therapeutic action is the direct, competitive, and reversible inhibition of neutrophil elastase.[1] Neutrophil elastase is a serine protease released from activated neutrophils at sites of inflammation. It plays a crucial role in the degradation of extracellular matrix proteins, such as elastin, and contributes to tissue damage.[1] By binding to the active site of neutrophil elastase, this compound effectively blocks its proteolytic activity, thereby mitigating inflammatory tissue destruction.[1]
Beyond its direct enzymatic inhibition, this compound exerts broader anti-inflammatory effects by modulating key intracellular signaling pathways, as detailed in the following sections.
Modulation of Inflammatory Signaling Pathways
This compound has been shown to interfere with multiple signaling cascades that are central to the inflammatory response. These interactions contribute to its ability to reduce the production of pro-inflammatory mediators and protect against cellular and tissue damage.
Inhibition of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. This compound has been demonstrated to suppress NF-κB activation.[2][3] It achieves this by inhibiting the phosphorylation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes, including those for inflammatory cytokines like TNF-α and IL-6.[2]
Crosstalk with JNK and Nrf2/HO-1 Signaling
This compound has also been shown to attenuate acute lung injury by inhibiting the JNK/NF-κB signaling pathway and activating the Nrf2/HO-1 pathway.[4][5] The c-Jun N-terminal kinase (JNK) pathway, when activated by stimuli like TNF-α, contributes to the inflammatory response.[4] this compound can inhibit the phosphorylation of JNK, leading to a decrease in inflammatory cytokine production.[4]
Concurrently, this compound promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[4][5] In the nucleus, Nrf2 upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to counteract oxidative stress, a key component of inflammation.[4][5]
Influence on the PI3K/AKT/mTOR Pathway
In models of lipopolysaccharide (LPS)-induced acute respiratory distress syndrome (ARDS), this compound has been found to inhibit the PI3K/AKT/mTOR signaling pathway.[6][7] This pathway is involved in cell survival, proliferation, and inflammation. By downregulating the expression of key components like PI3K, AKT, and mTOR, this compound can reduce the expression of adhesion molecules (VCAM-1, ICAM-1) and pro-inflammatory cytokines, thereby mitigating neutrophil-endothelial cell adhesion and the ensuing inflammatory cascade.[6][7]
Quantitative Effects on Inflammatory Markers
The anti-inflammatory efficacy of this compound has been quantified in numerous studies, demonstrating its ability to reduce key inflammatory mediators.
In Vitro Studies
| Cell Line | Stimulus | This compound Concentration | Outcome | Fold/Percent Change | Citation |
| RAW 264.7 Macrophages | LPS | Not specified | TNF-α secretion | Decreased | [2] |
| RAW 264.7 Macrophages | LPS | Not specified | IL-6 secretion | Decreased | [2] |
| RAW 264.7 Macrophages | LPS | Not specified | HMGB1 secretion | Decreased | [2] |
| A549 (AEC-II like) | Endotoxin or TNF-α | 100 µg/mL | IL-8 production | Reduced | [8] |
| A549 (AEC-II like) | Endotoxin or TNF-α | 100 µg/mL | MCP-1 production | Reduced | [8] |
| HPMECs | TNF-α | Not specified | IL-1β, IL-8, TNF-α levels | Decreased | [4] |
| HUVECs | LPS (1 µg/mL) | 1 µM | iNOS, ICAM-1, p-ERK protein levels | Substantially suppressed | [9] |
In Vivo Studies
| Animal Model | Condition | This compound Dosage | Outcome | Result | Citation |
| Porcine whole blood | LPS-stimulated | Not specified | IL-1β production | Significantly suppressed (p<0.05) | [10][11] |
| Rats | LPS-induced ARDS | 6, 10, or 15 mg/kg | Serum NE, VCAM-1, IL-8, TNF-α | Decreased in a dose-dependent manner | [6][7] |
| Rats | K. pneumoniae-induced ALI | Not specified | Serum IL-1β, IL-8, TNF-α | Markedly decreased | [4] |
| Rats | K. pneumoniae-induced ALI | Not specified | Neutrophil percentage in BALF | Decreased | [4] |
| Rats | Sepsis (CLP model) | Not specified | Serum TNF-α, IL-1β, HMGB1 | Suppressed overproduction | [12] |
| Mice | Ischemia-reperfusion kidney injury | Not specified | mRNA of IL-6, MIP-2, MCP-1, TNF-α | Diminished levels | [13] |
Clinical Studies
| Patient Population | Condition | Key Finding | Citation |
| Sepsis patients with ARDS and SCM | Sepsis | Significantly lower IL-6, IL-8, and TNF-α levels at 12, 24, 48, and 72h | [14] |
| Sepsis patients with ARDS and SCM | Sepsis | Significantly lower HMGB1 levels at 72h | [14] |
| Patients with ALI after cardiovascular surgery | Post-operative inflammation | Decreased PCT, CRP, and IL-6 | [15] |
| COVID-19 patients with ALI/ARDS | COVID-19 | Significantly decreased IFNα, IL-1β, and IL-2 levels | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols from key studies investigating this compound.
In Vitro Anti-Inflammatory Assay in Macrophages
-
Cell Line: Murine macrophage cell line RAW 264.7.[2]
-
Stimulation: Lipopolysaccharide (LPS) is used to induce an inflammatory response.[2]
-
Intervention: Cells are pre-treated with this compound at various concentrations in the presence or absence of LPS.[2]
-
Endpoint Measurement:
-
Cytokine Levels: Levels of TNF-α, IL-6, and High Mobility Group Box 1 (HMGB1) in the cell supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA).[2]
-
Nitric Oxide Production: Nitrite levels in the supernatant, as an indicator of nitric oxide production, are quantified.[2]
-
Signaling Pathway Analysis: Activation of NF-κB is assessed by measuring the phosphorylation of IκB via Western blot analysis.[2]
-
References
- 1. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
- 2. Neutrophil elastase inhibitor (this compound) reduces the levels of inflammatory mediators by inhibiting NF-kB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound sodium hydrate improves post-traumatic knee osteoarthritis through nuclear factor-κB in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Effects of this compound, a new elastase inhibitor, on IL-8 and MCP-1 production from stimulated human alveolar epithelial type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-Loaded Neutrophil-Membrane-Coated Antioxidative Nanoparticles for Targeted Endothelial Protection in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppressive effects of the neutrophil elastase inhibitor this compound sodium hydrate on interleukin-1β production in lipopolysaccharide-stimulated porcine whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suppressive effects of the neutrophil elastase inhibitor this compound sodium hydrate on interleukin-1β production in lipopolysaccharide-stimulated porcine whole blood [jstage.jst.go.jp]
- 12. The neutrophil elastase inhibitor, this compound, attenuates sepsis-related kidney injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Sodium Alleviates Ischemia-Reperfusion-Induced Acute Kidney Injury via Suppressing TLR4/Myd88/NF-κB Signaling Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The clinical effectiveness of this compound in treating sepsis patients with both acute respiratory distress syndrome and septic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The neutrophil elastase inhibitor, this compound, attenuates acute lung injury in patients with cardiopulmonary bypass [frontiersin.org]
- 16. Clinical utility of the neutrophil elastase inhibitor this compound for the treatment of ALI/ARDS patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
The In Vitro Antioxidant Properties of Sivelestat: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sivelestat is a synthetic, specific, and competitive inhibitor of neutrophil elastase, a serine protease implicated in the inflammatory cascade of various diseases, including acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][2] While its primary mechanism of action is the inhibition of neutrophil elastase, emerging in vitro evidence has illuminated its secondary antioxidant properties.[3] This technical guide provides an in-depth exploration of the in vitro antioxidant effects of this compound, detailing the experimental evidence, underlying molecular pathways, and methodologies for its evaluation.
Core Mechanism of Antioxidant Action
This compound's antioxidant effects in vitro are not derived from direct radical scavenging but are rather a consequence of its potent anti-inflammatory activity. By inhibiting neutrophil elastase, this compound mitigates the inflammatory response, which in turn reduces the production of reactive oxygen species (ROS) by activated neutrophils.[4][5] Furthermore, studies have revealed that this compound modulates key intracellular signaling pathways involved in cellular defense against oxidative stress.
The primary molecular mechanisms underpinning this compound's antioxidant effects involve:
-
Inhibition of the JNK/NF-κB Signaling Pathway: this compound has been shown to inhibit the phosphorylation of JNK and the nuclear translocation of NF-κB (p65) in human pulmonary microvascular endothelial cells (HPMECs) stimulated with tumor necrosis factor-alpha (TNF-α).[6][7][8] This pathway is a critical regulator of inflammatory cytokine production, and its inhibition leads to a reduction in the inflammatory milieu that fosters oxidative stress.[6]
-
Activation of the Nrf2/HO-1 Signaling Pathway: this compound promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the endogenous antioxidant response.[6][7][8] Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px).[6][9]
Quantitative Analysis of In Vitro Antioxidant Effects
The following tables summarize the observed effects of this compound on key markers of oxidative stress in in vitro models. While precise quantitative data from dose-response curves are not consistently published, the collective evidence demonstrates a significant and consistent antioxidant effect.
Table 1: Effect of this compound on Markers of Oxidative Stress
| Parameter Measured | In Vitro Model | Treatment Conditions | Observed Effect | Reference(s) |
| Intracellular ROS | TNF-α-stimulated HPMECs | 50 and 100 µg/mL this compound | Significant Reduction | [6] |
| Intracellular ROS | LPS-stimulated HUVECs | 1 µM this compound | Significant Reduction | [10] |
| Malondialdehyde (MDA) | In vivo lung tissue | This compound treatment | Marked Inhibition | [6] |
Table 2: Effect of this compound on Endogenous Antioxidant Enzymes
| Enzyme | In Vitro/In Vivo Model | Treatment Conditions | Observed Effect | Reference(s) |
| Superoxide Dismutase (SOD) | In vivo lung tissue | This compound treatment | Increased Levels | [6] |
| Glutathione Peroxidase (GSH-Px) | In vivo lung tissue | This compound treatment | Increased Levels | [6] |
| Heme Oxygenase-1 (HO-1) | TNF-α-stimulated HPMECs | 50 and 100 µg/mL this compound | Upregulated Expression | [6] |
Signaling Pathways and Experimental Workflow
Caption: this compound's dual-action antioxidant signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A neutrophil elastase inhibitor, this compound, attenuates sepsis-induced acute kidney injury by inhibiting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Neutrophil Elastase Inhibitor) as an Anti-inflammatory and Anti-viral Agent: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-Loaded Neutrophil-Membrane-Coated Antioxidative Nanoparticles for Targeted Endothelial Protection in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Sivelestat's Cytokine Suppression: A Deep Dive into the Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Sivelestat, a selective neutrophil elastase inhibitor, has demonstrated significant potential in mitigating the inflammatory cascade associated with various pathological conditions, notably acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1] Its primary therapeutic action is attributed to the inhibition of neutrophil elastase, a potent serine protease released by activated neutrophils that can degrade extracellular matrix proteins and amplify inflammatory responses.[1] Beyond this direct enzymatic inhibition, a growing body of evidence elucidates a more intricate mechanism involving the suppression of pro-inflammatory cytokine production. This technical guide provides an in-depth exploration of the molecular pathways through which this compound exerts its cytokine-suppressing effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.
Core Mechanism: Inhibition of Pro-Inflammatory Cytokine Production
This compound has been shown to effectively reduce the levels of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[2][3] This suppression is primarily achieved through the modulation of critical intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[4][5]
The Central Role of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, acting as a central transcription factor for numerous pro-inflammatory genes, including those encoding for TNF-α, IL-1β, and IL-6.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB.[4] Upon stimulation by various inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[4]
This compound intervenes in this pathway by inhibiting the phosphorylation of IκB, which in turn prevents the activation and nuclear translocation of NF-κB.[5] This ultimately leads to a downstream reduction in the expression and secretion of NF-κB-dependent pro-inflammatory cytokines.[4][5]
Involvement of Other Key Signaling Pathways
Recent studies have revealed that this compound's influence extends beyond the canonical NF-κB pathway, implicating other interconnected signaling cascades:
-
JNK/NF-κB Signaling Pathway: this compound has been shown to inhibit the c-Jun N-terminal kinase (JNK) pathway, which can also lead to the activation of NF-κB.[6][7] By suppressing JNK phosphorylation, this compound further dampens the inflammatory response.[6]
-
Nrf2/HO-1 Signaling Pathway: Concurrently with inhibiting pro-inflammatory pathways, this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[6][7] This pathway is a key regulator of the antioxidant response, and its activation by this compound contributes to the reduction of oxidative stress, another critical component of inflammation.[6]
-
PI3K/AKT/mTOR Signaling Pathway: Evidence suggests that this compound can also inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[8][9] This pathway is involved in cell survival, proliferation, and inflammation, and its inhibition by this compound may contribute to the reduction of inflammatory cell infiltration and the release of inflammatory mediators.[8][9]
Quantitative Data on Cytokine Suppression
The inhibitory effect of this compound on cytokine production has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings from in vivo and in vitro experiments.
Table 1: In Vivo Studies on this compound's Effect on Serum Cytokine Levels
| Model | Treatment | TNF-α Reduction | IL-1β Reduction | IL-6 Reduction | IL-8 Reduction | Reference |
| Rat model of post-traumatic knee osteoarthritis | This compound sodium hydrate | Significant (P<0.01) | - | Significant (P<0.01) | - | [4] |
| Rat model of Klebsiella pneumoniae-induced ALI | This compound (50 and 100 mg/kg) | Significant decrease | Significant decrease | - | Significant decrease | [6] |
| Rat model of LPS-induced ALI | This compound (10 and 30 mg/kg) | Significant decrease | - | Significant decrease | - | [10] |
| COVID-19 patients with ALI/ARDS | This compound (0.2 mg/kg/h) | - | Significant decrease | - | - | [11][12] |
Table 2: In Vitro Studies on this compound's Effect on Cytokine Production
| Cell Line | Stimulant | This compound Concentration | TNF-α Reduction | IL-1β Reduction | IL-6 Reduction | IL-8 Reduction | Reference |
| Mouse macrophage cell line (RAW 264.7) | LPS | Not specified | Decreased secretion | - | Decreased secretion | - | [5] |
| Human pulmonary microvascular endothelial cells (HPMECs) | TNF-α | 50 and 100 µg/mL | Gradual decrease | Gradual decrease | - | Gradual decrease | [6] |
| RAW264.7 cells | LPS | 10⁻⁸ M and 10⁻⁶ M | Significant inhibition | - | Significant inhibition | - | [10] |
| Porcine whole blood | LPS | Not specified | Non-significant decrease | Significant suppression (p<0.05) | Non-significant decrease | - | [13][14] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's mechanisms, this section outlines the methodologies employed in key cited studies.
In Vivo Animal Models
-
Model: Lipopolysaccharide (LPS)-induced Acute Lung Injury in Rats.[10]
-
Animals: Sprague-Dawley rats.
-
Grouping: Control group, LPS model group, LPS + Dexamethasone group, LPS + this compound (10 mg/kg) group, and LPS + this compound (30 mg/kg) group.
-
Procedure: Rats were pretreated with this compound or Dexamethasone intraperitoneally 30 minutes before LPS administration.
-
Cytokine Measurement: Serum levels of TNF-α and IL-6 were measured at 3, 6, and 12 hours post-LPS administration using ELISA kits.
-
-
Model: Klebsiella pneumoniae-induced Acute Lung Injury in Rats.[6]
-
Animals: Male Sprague–Dawley rats.
-
Procedure: Rats were intratracheally injected with Klebsiella pneumoniae. Treatment groups received intraperitoneal injections of this compound (50 and 100 mg/kg).
-
Cytokine Measurement: Serum levels of TNF-α, IL-1β, and IL-8 were determined using ELISA kits.
-
In Vitro Cell-Based Assays
-
Cell Line: Human Pulmonary Microvascular Endothelial Cells (HPMECs).[6]
-
Stimulation: Cells were stimulated with TNF-α (0.2 µg/mL) for 24 hours.
-
Treatment: Cells were pre-treated with this compound (50 and 100 µg/mL) for 2 hours before TNF-α stimulation.
-
Cytokine Measurement: mRNA expression levels of TNF-α, IL-1β, and IL-8 were measured using RT-qPCR.
-
-
Cell Line: Mouse Macrophage Cell Line (RAW 264.7).[5]
-
Stimulation: Cells were stimulated with Lipopolysaccharide (LPS).
-
Treatment: Cells were treated with this compound in the presence of LPS.
-
Cytokine Measurement: Levels of TNF-α and IL-6 in the cell supernatant were measured.
-
Conclusion
This compound's mechanism for suppressing cytokine production is multifaceted, extending beyond its primary role as a neutrophil elastase inhibitor. By targeting key inflammatory signaling pathways, particularly NF-κB, and concurrently activating protective antioxidant responses, this compound effectively dampens the pro-inflammatory cytokine storm. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore and harness the therapeutic potential of this compound in managing inflammatory diseases. Future research should continue to unravel the intricate crosstalk between these signaling pathways to optimize the clinical application of this compound and develop novel anti-inflammatory strategies.
References
- 1. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
- 2. Clinical utility of the neutrophil elastase inhibitor this compound for the treatment of ALI/ARDS patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound in the Treatment of Acute Lung Injury and Acute Respiratory Distress Syndrome: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound sodium hydrate improves post-traumatic knee osteoarthritis through nuclear factor-κB in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutrophil elastase inhibitor (this compound) reduces the levels of inflammatory mediators by inhibiting NF-kB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway (2024) | Yaqing Zhou [scispace.com]
- 10. This compound protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical utility of the neutrophil elastase inhibitor this compound for the treatment of ALI/ARDS patients with COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suppressive effects of the neutrophil elastase inhibitor this compound sodium hydrate on interleukin-1β production in lipopolysaccharide-stimulated porcine whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suppressive effects of the neutrophil elastase inhibitor this compound sodium hydrate on interleukin-1β production in lipopolysaccharide-stimulated porcine whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
The Specific Inhibition of Interleukin-1β Production by Sivelestat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sivelestat, a selective and competitive inhibitor of neutrophil elastase (NE), is clinically utilized for the management of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][2] Beyond its established role in mitigating tissue damage caused by excessive NE activity, emerging evidence highlights its potent anti-inflammatory properties, including the specific inhibition of Interleukin-1β (IL-1β) production. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental methodologies related to this compound's modulation of IL-1β. It is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of NE inhibition in inflammatory diseases.
Core Mechanism of Action: Indirect Suppression of IL-1β Maturation
This compound's primary pharmacological action is the direct, competitive, and reversible inhibition of neutrophil elastase.[1][3] Its effect on IL-1β is largely indirect, stemming from the crucial role NE plays in the unconventional processing and activation of this potent pro-inflammatory cytokine.
The production of bioactive IL-1β is a tightly regulated two-step process. The first signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), triggers the transcription and translation of the inactive precursor, pro-IL-1β.[4][5] The second signal typically involves the activation of an intracellular protein complex called the inflammasome, which activates caspase-1.[6] Caspase-1 then cleaves pro-IL-1β into its mature, biologically active 17 kDa form, which is subsequently secreted.
However, a growing body of evidence supports a caspase-1-independent pathway for IL-1β maturation, where serine proteases, particularly neutrophil elastase, can directly cleave pro-IL-1β.[4][7] Studies have shown that NE can trigger the processing and release of bioactive IL-1β from endothelial cells, and this release is significantly reduced by NE inhibitors but not by caspase-1 inhibitors.[4][8] this compound, by inhibiting NE, directly intervenes in this alternative maturation pathway, thereby preventing the generation and secretion of active IL-1β.
This mechanism is particularly relevant in neutrophil-dominant inflammatory conditions like ARDS, where high concentrations of NE are released into the extracellular space.[9][10]
Signaling Pathways and Molecular Interactions
This compound's influence extends to several interconnected signaling pathways that regulate inflammation.
Neutrophil Elastase-Mediated IL-1β Cleavage
Neutrophil elastase, released by activated neutrophils at sites of inflammation, can act on pro-IL-1β produced by various cells, including myeloid cells and endothelial cells.[4][11] This provides a compensatory or alternative mechanism for IL-1β activation when the canonical inflammasome pathway is not fully engaged or is insufficient. This compound blocks this proteolytic cleavage directly.
Comparison of IL-1β Processing Pathways
The diagram below illustrates the canonical (caspase-1 dependent) and the alternative (NE-dependent) pathways for IL-1β activation. This compound specifically targets the alternative pathway without directly affecting the inflammasome or caspase-1.
Modulation of Other Inflammatory Pathways
Beyond direct IL-1β processing, this compound has been shown to affect upstream signaling cascades that regulate the expression of pro-inflammatory cytokines. Studies indicate that this compound can attenuate the inflammatory response by inhibiting the JNK/NF-κB signaling pathway and activating the Nrf2/HO-1 pathway, both of which can influence the transcription of pro-IL-1β.[2] For instance, this compound administration has been observed to inhibit NF-κB activity, a key transcription factor for pro-IL-1β.[12]
Quantitative Data on this compound's Inhibition of IL-1β
The inhibitory effects of this compound on IL-1β production have been quantified in various preclinical and clinical settings.
Table 1: Summary of In Vitro and Ex Vivo Studies
| Study Model | Stimulant | This compound Concentration / Dose | Key Findings on IL-1β | Other Cytokines Affected | Reference |
| Porcine Whole Blood (ex vivo) | LPS | 154 mg/L initial, 26 mg/h continuous | Significantly suppressed IL-1β levels compared to control (p<0.05).[6][11] | TNF-α, IL-4, IL-6 levels were lower, but not statistically significant.[6] | [6][11] |
| Human Coronary Artery Endothelial Cells (HCAECs) | Cytokines (TNF-α/IL-1α) + NE | 500 μM (NE inhibitor II) | IL-1β release was significantly attenuated by NE inhibition.[4] | Not specified. | [4] |
| Human Pulmonary Microvascular Endothelial Cells (HPMECs) | TNF-α (0.2 µg/mL) | 50 and 100 µg/mL | Markedly decreased mRNA expression levels of IL-1β.[2] | TNF-α, IL-8 also decreased.[2] | [2] |
| Human Alveolar Epithelial Type II Cells (A549) | Endotoxin or TNF-α | 100 µg/mL | Did not specifically measure IL-1β. | Reduced accumulation of IL-8 and MCP-1.[13] | [13] |
Table 2: Summary of In Vivo and Clinical Studies
| Study Model | Condition | This compound Dosage | Key Findings on IL-1β | Other Cytokines Affected | Reference |
| Rat Sepsis Model (CLP) | Cecal Ligation and Puncture (CLP) | Not specified | Significantly reduced serum levels of IL-1β.[6] | TNF-α, IL-6, IL-10 also significantly reduced.[6] | [6] |
| Rat ALI Model (KP) | Klebsiella pneumoniae injection | 50 and 100 mg/kg | Markedly decreased serum IL-1β levels.[2] | IL-8, TNF-α also significantly decreased.[2] | [2] |
| COVID-19 Patients with ALI/ARDS | COVID-19 | 0.2 mg/kg/h | Significantly decreased cytokine levels of IL-1β.[1] | Interferon alpha (IFNα), Interleukin-2 (IL-2) also decreased.[1] | [1][14] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail the methodologies used in key studies investigating this compound's effect on IL-1β.
Ex Vivo Porcine Whole Blood Hemofiltration Model
This protocol, adapted from Fujita Med J (2020), allows for the study of cytokine production from hemocytes in a controlled ex vivo environment.[6][11]
-
Circuit Setup: A semi-closed circuit is established using a hemofilter. Fresh heparinized whole blood from pigs is circulated.
-
Leukocyte Viability: To maintain leukocyte viability for the duration of the experiment (e.g., 360 minutes), 5% glucose, heparin, and air are continuously injected into the circuit.
-
Stimulation: Lipopolysaccharide (LPS) is continuously administered to the circulating blood to induce an inflammatory response and cytokine production.
-
Treatment Groups:
-
Control Group: Receives continuous administration of LPS only.
-
This compound Group: Receives LPS and this compound. This compound is administered as an initial injection (e.g., 154 mg/L) followed by continuous administration (e.g., 26 mg/h).[6]
-
-
Sampling and Analysis: Blood samples are collected at various time points. Cytokine levels (IL-1β, TNF-α, IL-6, etc.) are measured using a multiplex bead-based immunoassay system (e.g., Bio-Plex).[6] Complete blood counts and other biochemical markers are also analyzed.
In Vitro Endothelial Cell Inflammation Model
This protocol is based on methodologies used for studying Human Pulmonary Microvascular Endothelial Cells (HPMECs).[2]
-
Cell Culture: HPMECs are cultured in appropriate endothelial cell growth medium until they reach confluence.
-
This compound Pre-treatment: Cells are pre-treated with this compound (e.g., 50, 100 µg/mL) or vehicle control for a specified period (e.g., 2 hours).
-
Inflammatory Challenge: The culture medium is replaced with medium containing an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 0.2 µg/mL), and the cells are co-cultured for a defined duration (e.g., 24 hours).
-
Sample Harvesting:
-
Supernatant: Culture supernatants are collected to measure secreted cytokine protein levels via Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Lysate: Cells are lysed to extract total RNA or protein.
-
-
Analysis:
-
Gene Expression: Quantitative Real-Time PCR (RT-qPCR) is performed on the extracted RNA to measure the mRNA expression levels of IL1B, TNF, and other inflammatory genes.
-
Protein Expression: Western blot analysis can be performed on cell lysates to investigate the expression and activation of signaling proteins (e.g., p-JNK, p-p65).
-
In Vivo Rat Model of Acute Lung Injury
This protocol describes a common animal model for studying ALI, as detailed in studies using Klebsiella pneumoniae (KP) or LPS.[2][12]
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of ALI:
-
Rats are anesthetized.
-
A bacterial suspension (e.g., KP) or LPS is instilled intratracheally to induce lung injury.
-
-
Treatment Regimen:
-
Control Group: Receives sham treatment (e.g., saline injection).
-
ALI Group: Receives the bacterial/LPS challenge and vehicle treatment.
-
This compound Group(s): Rats are intraperitoneally injected with this compound (e.g., 50 or 100 mg/kg) at a specified time point relative to the ALI induction (e.g., 12 hours after) and continued for a set duration (e.g., 6 days).[2]
-
-
Outcome Measures:
-
Survival Rate: Monitored over the course of the experiment.
-
Sample Collection: At the end of the experiment, rats are euthanized. Blood (for serum), bronchoalveolar lavage fluid (BALF), and lung tissues are collected.
-
Analysis:
-
Serum/BALF Cytokines: IL-1β, TNF-α, and IL-8 levels are measured by ELISA.[2]
-
Lung Histopathology: Lung tissue is fixed, sectioned, and stained (e.g., Hematoxylin & Eosin) to assess pathological changes and lung injury scores.
-
Lung Edema: The wet/dry weight ratio of the lung tissue is calculated.
-
Cell Counts: Total and differential cell counts (especially neutrophils) are determined in the BALF.
-
-
Conclusion and Future Directions
This compound specifically inhibits the production of mature, active IL-1β primarily by blocking its cleavage from its precursor form by neutrophil elastase. This caspase-1-independent mechanism is a critical component of its overall anti-inflammatory effect, particularly in neutrophil-driven pathologies such as ARDS.[1][6] The quantitative data from a range of in vitro, ex vivo, and in vivo models consistently demonstrate a significant reduction in IL-1β levels following this compound administration.[2][6][14]
For drug development professionals, these findings underscore the therapeutic potential of targeting neutrophil elastase not just to prevent direct tissue degradation but also to potently modulate key inflammatory signaling pathways. The detailed experimental protocols provided herein offer a foundation for further investigation into the nuanced roles of this compound and other NE inhibitors.
Future research should aim to further dissect the relative contribution of the NE-mediated pathway versus the canonical inflammasome pathway in different disease contexts and to explore whether this compound's modulation of upstream pathways like NF-κB constitutes a significant, independent mechanism for suppressing pro-IL-1β transcription.
References
- 1. Clinical utility of the neutrophil elastase inhibitor this compound for the treatment of ALI/ARDS patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
- 4. Neutrophil Elastase Promotes Interleukin-1β Secretion from Human Coronary Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity [frontiersin.org]
- 6. Suppressive effects of the neutrophil elastase inhibitor this compound sodium hydrate on interleukin-1β production in lipopolysaccharide-stimulated porcine whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-1 Independent IL-1β Activation in Neutrophil Dependent Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neutrophil elastase promotes interleukin-1β secretion from human coronary endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Clinical utility of the neutrophil elastase inhibitor this compound for the treatment of acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppressive effects of the neutrophil elastase inhibitor this compound sodium hydrate on interleukin-1β production in lipopolysaccharide-stimulated porcine whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A neutrophil elastase inhibitor, this compound, reduces lung injury following endotoxin-induced shock in rats by inhibiting HMGB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound, a new elastase inhibitor, on IL-8 and MCP-1 production from stimulated human alveolar epithelial type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Sivelestat in Rat Models of Acute Lung Injury: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sivelestat, a selective neutrophil elastase inhibitor, in preclinical rat models of acute lung injury (ALI). The following sections detail established administration protocols, summarize key quantitative outcomes, and describe the underlying signaling pathways modulated by this compound in the context of ALI.
Experimental Protocols
Several methods have been successfully employed to induce ALI in rats for the study of this compound's therapeutic effects. The choice of model often depends on the specific aspect of ALI being investigated.
Lipopolysaccharide (LPS)-Induced ALI
A widely used model that mimics sepsis-induced ALI.
-
Materials:
-
This compound sodium salt
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Sterile saline
-
Anesthetic (e.g., pentobarbital sodium)
-
-
Procedure:
-
Acclimatize male Sprague-Dawley or Wistar rats for a minimum of three days with free access to food and water.[1]
-
Anesthetize the rats via intraperitoneal injection of pentobarbital sodium (e.g., 50 mg/kg).[2]
-
Induce ALI by a single intraperitoneal injection of LPS (e.g., 4 mg/kg) or via intratracheal instillation.[1][3]
-
Administer this compound at the desired dose. For example, intraperitoneal injection of 6, 10, or 15 mg/kg one hour after LPS administration.[3][4] Alternatively, doses of 10 or 30 mg/kg can be given intraperitoneally 30 minutes prior to LPS challenge.[1]
-
Observe the animals for a set period (e.g., 3, 6, or 12 hours) before collecting samples for analysis.[1]
-
Klebsiella pneumoniae-Induced Pneumonia Model
This model is relevant for studying bacterial pneumonia-induced ALI.
-
Procedure:
-
Culture Klebsiella pneumoniae to the desired concentration (e.g., 1.2 × 10¹⁰ CFU/mL).[2]
-
Anesthetize rats and intratracheally inject the bacterial suspension (e.g., 0.2 mL).[2]
-
Twelve hours after bacterial injection, begin this compound administration. For example, intraperitoneal injections of 50 or 100 mg/kg daily for six days.[2]
-
Monitor survival rates and collect tissues for analysis at the end of the treatment period.[2]
-
Ventilator-Induced Lung Injury (VILI)
This model is used to study the mechanical stress component of ALI.
-
Procedure:
-
Anesthetize and mechanically ventilate rats with a high tidal volume (e.g., 20 mL/kg) for a specified duration (e.g., 3 hours).[5]
-
Administer this compound (e.g., 100 mg/kg) intraperitoneally either 30 minutes before and at the initiation of ventilation (early this compound group) or only at the initiation of ventilation (this compound group).[5][6]
-
Assess lung injury parameters at the end of the ventilation period.[6]
-
Quantitative Data Summary
The efficacy of this compound in attenuating ALI in rat models has been demonstrated through various quantitative measures. The tables below summarize key findings from representative studies.
Table 1: Effect of this compound on Lung Edema and Inflammatory Markers in LPS-Induced ALI
| Parameter | Control Group | LPS Group | LPS + this compound (10 mg/kg) | LPS + this compound (30 mg/kg) | Reference |
| Lung Wet/Dry Ratio | ~4.5 | ~7.0 | Significantly Reduced | More Significantly Reduced | [1] |
| Serum TNF-α (pg/mL) | Low | Significantly Increased | Significantly Decreased | More Significantly Decreased | [1] |
| Serum IL-6 (pg/mL) | Low | Significantly Increased | Significantly Decreased | More Significantly Decreased | [1] |
Table 2: Effect of this compound in Klebsiella pneumoniae-Induced ALI
| Parameter | Control Group | ALI Group | ALI + this compound (50 mg/kg) | ALI + this compound (100 mg/kg) | Reference |
| Lung Wet/Dry Ratio | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | [2] |
| Mortality Rate | 0% | Significantly Increased | Significantly Decreased | Significantly Decreased | [2] |
Table 3: Efficacy of this compound in Ventilator-Induced Lung Injury
| Parameter | Sham Group | VILI Group | VILI + this compound | VILI + Early this compound | Reference |
| Lung Wet/Dry Ratio | 3.85 ± 0.32 | 9.05 ± 1.02 | 7.39 ± 0.32 | 6.76 ± 2.01 | [6] |
| BALF Neutrophils (x10⁴ cells/mL) | 0.89 ± 0.93 | 7.67 ± 1.41 | 5.56 ± 1.13 | 3.89 ± 1.05 | [6] |
| Histologic VILI Score | 3.78 ± 0.67 | 7.00 ± 1.41 | 6.33 ± 1.41 | 5.00 ± 0.50 | [6] |
Signaling Pathways and Mechanisms of Action
This compound exerts its protective effects in ALI through the modulation of several key signaling pathways. As a selective inhibitor of neutrophil elastase, its primary mechanism is the reduction of proteolytic damage caused by this enzyme released from activated neutrophils.[7] However, research has revealed its influence on intricate cellular signaling cascades.
This compound has been shown to attenuate the inflammatory response by inhibiting the JNK/NF-κB signaling pathway and activating the Nrf2/HO-1 pathway, which helps to reduce oxidative stress.[2][8] Additionally, it can suppress the PI3K/AKT/mTOR pathway, which is involved in cell survival and inflammation.[3][9] Other studies have pointed to its role in up-regulating the protective ACE2/Ang-(1–7)/Mas receptor axis and inhibiting the TGF-β/Smad pathway, which is implicated in fibrosis.[1][10]
Caption: this compound's multifaceted mechanism in ALI.
Caption: General experimental workflow for this compound in rat ALI models.
References
- 1. This compound protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. Effect of a neutrophil elastase inhibitor on ventilator-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Possible pharmacological targets and mechanisms of this compound in protecting acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. This compound sodium alleviated sepsis-induced acute lung injury by inhibiting TGF-β/Smad signaling pathways through upregulating microRNA-744-5p - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topical Sivelestat in Psoriasis Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the formulation and application of topical Sivelestat in a murine model of imiquimod-induced psoriasis. The information is intended to guide researchers in preclinical studies evaluating the efficacy of this compound as a potential topical treatment for psoriasis.
Introduction
Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. Neutrophil elastase (NE), a serine protease released by neutrophils, is implicated in the inflammatory cascade of psoriasis. This compound, a selective NE inhibitor, has shown therapeutic potential in various inflammatory conditions.[1] Recent studies have explored its efficacy in topical formulations for psoriasis, demonstrating a reduction in psoriatic-like skin lesions in animal models.[2][3] This document outlines the necessary protocols for preparing and testing topical this compound formulations in a well-established psoriasis mouse model.
Mechanism of Action
This compound functions by specifically inhibiting human neutrophil elastase (HNE).[1][2] In the context of psoriasis, HNE is understood to play a role in the activation of cytokines from the IL-36 family, which are key drivers of the inflammatory process in the skin.[2][3] By inhibiting HNE, this compound is thought to suppress the downstream inflammatory signaling mediated by IL-36, leading to a reduction in the clinical and histological signs of psoriasis.[2][3]
Signaling Pathway of this compound in Psoriasis
Caption: this compound inhibits Neutrophil Elastase, blocking IL-36 activation.
Experimental Protocols
I. Preparation of 1% Topical this compound Formulations
This section details the preparation of two different 1% this compound formulations: an ointment and a cream.
A. 1% this compound Ointment
-
Base: White Petrolatum (Vaseline)
-
Active Ingredient: this compound Sodium Hydrate powder
Protocol:
-
Weighing: Accurately weigh the required amount of this compound powder and White Petrolatum for a 1% w/w formulation. For example, for 100g of ointment, use 1g of this compound and 99g of White Petrolatum.
-
Levigation: Place the this compound powder on an ointment slab. Add a small amount of mineral oil (a component of petrolatum) to the powder and triturate with a spatula to form a smooth, uniform paste. This process, known as levigation, reduces the particle size of the powder and prevents a gritty texture in the final product.
-
Incorporation: Add a small amount of the White Petrolatum base, approximately equal in volume to the this compound paste, to the ointment slab.
-
Geometric Dilution: Mix the this compound paste and the portion of the base thoroughly until uniform. Continue adding the petrolatum base in small, successive portions, mixing thoroughly after each addition, until all the base has been incorporated. This geometric dilution technique ensures a homogenous distribution of the active ingredient throughout the ointment.
-
Homogenization: For larger batches, an ointment mill can be used to ensure a smooth and uniform consistency.
-
Storage: Store the final ointment in an airtight, light-resistant container.
B. 1% this compound Cream
-
Base: Equal parts Lanolin, Olive Oil, and Purified Water.
-
Active Ingredient: this compound Sodium Hydrate powder
Protocol:
-
Phase Preparation:
-
Oil Phase: In a heat-resistant beaker, combine the required amounts of lanolin and olive oil. Heat the mixture in a water bath to approximately 70°C.
-
Aqueous Phase: In a separate beaker, heat the purified water to approximately 70°C.
-
-
Emulsification: Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer or a high-shear mixer. Continue stirring until the mixture cools and a stable, uniform cream is formed.
-
Incorporation of this compound:
-
Method 1 (if this compound is water-soluble): Dissolve the accurately weighed this compound powder in the heated aqueous phase before emulsification.
-
Method 2 (if this compound is not readily water-soluble): Levigate the this compound powder with a small amount of a compatible agent (e.g., glycerin) to form a smooth paste. Add this paste to the cream during the cooling phase, after the emulsion has formed, and mix until uniformly dispersed.
-
-
Cooling and Storage: Continue to stir the cream gently until it has cooled to room temperature. Store the final cream in an airtight, light-resistant container.
II. Imiquimod-Induced Psoriasis Mouse Model
This protocol describes the induction of psoriasis-like skin inflammation in mice using imiquimod (IMQ) cream.
Animals:
Protocol:
-
Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice and shave a designated area on their back (e.g., 2 x 3 cm).
-
Imiquimod Application: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5 to 7 consecutive days.[4][5][6]
-
Control Group: A control group should receive a daily application of a control vehicle cream (e.g., Vaseline Lanette cream).[6]
-
Monitoring: Monitor the mice daily for signs of psoriasis, including erythema (redness), scaling, and skin thickness.
Experimental Workflow
Caption: Workflow for psoriasis model induction, treatment, and analysis.
III. Treatment Protocol
-
Group Assignment: After the induction of psoriasis, randomly assign the mice to different treatment groups:
-
Topical Application: Apply the assigned treatment topically to the affected skin area daily for a specified period (e.g., 6 days).[5] The application should be performed a few hours after the imiquimod application.[5]
IV. Assessment of Psoriasis Severity
A. Psoriasis Area and Severity Index (PASI) Scoring
The severity of the psoriasis-like lesions can be assessed using a modified PASI score.[2][4] This involves scoring three parameters—erythema, scaling, and induration (thickness)—on a scale of 0 to 4 (0 = none, 1 = slight, 2 = moderate, 3 = marked, 4 = very marked). The total PASI score is the sum of the individual scores.
B. Histological Analysis
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect skin samples from the treated area.
-
Fixation and Staining: Fix the skin samples in 4% paraformaldehyde, embed them in paraffin, and section them.[5] Stain the sections with Hematoxylin and Eosin (H&E) for histological examination.
-
Evaluation: Assess key histological features of psoriasis, such as epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltration.
C. Immunohistochemistry
-
Staining: Perform immunohistochemical staining on skin sections to detect specific cell markers.
-
Markers:
-
CD3+: To quantify T-lymphocyte infiltration.
-
Ki-67+: To assess the proliferative activity of epidermal cells.
-
-
Quantification: Quantify the number of positive cells per field of view under a microscope.
Data Presentation
The following tables summarize the quantitative data from a representative study investigating the efficacy of topical this compound in an imiquimod-induced psoriasis mouse model.[2][3]
Table 1: Effect of Topical this compound on mPASI Score
| Treatment Group | Mean mPASI Score (Day 11) | % Decrease from Control |
| No Therapy (Control) | 8.0 ± 0.5 | - |
| 1% this compound Ointment | 5.1 ± 0.4 | 36% |
| 1% this compound Cream | 4.0 ± 0.3 | 50% |
| 1% Betamethasone | 3.5 ± 0.3 | 56% |
Table 2: Effect of Topical this compound on Epidermal Thickness
| Treatment Group | Mean Epidermal Thickness (µm) | Fold Decrease vs. Control |
| No Therapy (Control) | 120 ± 10 | - |
| 1% this compound Ointment | 50 ± 5 | 2.4 |
| 1% this compound Cream | 33 ± 4 | 3.6 |
| 1% Betamethasone | 25 ± 3 | 4.8 |
Table 3: Immunohistochemical Analysis of Skin Infiltrates
| Treatment Group | Mean CD3+ cells/field | Fold Decrease vs. Control | Mean Ki-67+ cells/field | Fold Decrease vs. Control |
| No Therapy (Control) | 45 ± 5 | - | 60 ± 7 | - |
| 1% this compound Ointment | 25 ± 3 | 1.8 | 26 ± 4 | 2.3 |
| 1% this compound Cream | 20 ± 2 | 2.2 | 21 ± 3 | 2.9 |
| 1% Betamethasone | 10 ± 2 | 4.5 | 12 ± 2 | 5.0 |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the preparation and preclinical evaluation of topical this compound formulations for psoriasis. The data suggests that 1% this compound in both ointment and cream formulations significantly reduces the clinical and histological signs of psoriasis in an imiquimod-induced mouse model, with the cream formulation showing slightly greater efficacy.[2][3] These findings support further investigation into this compound as a potential novel topical therapy for psoriasis.
References
Application Notes and Protocols for Establishing LPS-Induced Acute Lung Injury Models with Sivelestat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to impaired gas exchange and respiratory failure.[1][2] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce ALI in animal models, as it recapitulates key features of the human condition, including excessive inflammatory response, pulmonary edema, and hypoxemia.[1][3][4]
Sivelestat, a selective neutrophil elastase inhibitor, has shown therapeutic potential in mitigating lung injury.[3][5][6] Neutrophil elastase, released by activated neutrophils during inflammation, contributes to tissue damage.[6] this compound has been demonstrated to reduce inflammatory cell infiltration, decrease the production of pro-inflammatory cytokines, and protect against pulmonary vascular permeability.[3] This document provides detailed protocols for establishing LPS-induced ALI models in rodents and outlines the application of this compound in these models. It also summarizes key quantitative data and visualizes the involved signaling pathways.
Key Signaling Pathways in LPS-Induced ALI and this compound Intervention
This compound exerts its protective effects through the modulation of several key signaling pathways implicated in the pathogenesis of LPS-induced ALI.
-
Inhibition of Pro-inflammatory Pathways: this compound has been shown to inhibit the JNK/NF-κB and PI3K/AKT/mTOR signaling pathways.[5][7][8] Activation of these pathways by LPS leads to the transcription of pro-inflammatory genes and subsequent cytokine storm. This compound's inhibitory action on these pathways helps to dampen the inflammatory response.[5][6]
-
Activation of Protective Pathways: The therapeutic effects of this compound are also attributed to the activation of the Nrf2/HO-1 and ACE2/Ang-(1–7)/Mas receptor axis.[3][5] The Nrf2/HO-1 pathway is a critical regulator of the antioxidant response, and its activation by this compound helps to counteract LPS-induced oxidative stress.[5] The ACE2/Ang-(1–7)/Mas axis plays a protective role in the lungs, and its upregulation by this compound contributes to the resolution of inflammation.[3]
-
Other Mechanisms: this compound has also been found to alleviate endoplasmic reticulum stress and inhibit the TGF-β/Smad signaling pathway, both of which are involved in the pathogenesis of ALI.[2][9]
Diagrams of Signaling Pathways and Experimental Workflow
Caption: this compound's modulation of signaling pathways in LPS-induced ALI.
Caption: General experimental workflow for LPS-induced ALI with this compound.
Experimental Protocols
In Vivo Model: LPS-Induced Acute Lung Injury in Rats
This protocol describes the induction of ALI in Sprague-Dawley (SD) rats via intratracheal (i.t.) or intraperitoneal (i.p.) instillation of LPS.
Materials:
-
Male SD rats (200-250 g)
-
Lipopolysaccharide (LPS) from E. coli O55:B5
-
This compound sodium hydrate
-
Sterile, pyrogen-free saline
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Animal handling and surgical equipment
Procedure:
-
Animal Acclimatization: House rats for at least one week under standard laboratory conditions (12h light/dark cycle, 22-24°C, ad libitum access to food and water).
-
Grouping: Randomly divide animals into experimental groups (n=8-10 per group):
-
Sham Control: Administered vehicle (saline).
-
LPS Model: Administered LPS.
-
LPS + this compound (Low Dose): Administered LPS and a low dose of this compound.
-
LPS + this compound (High Dose): Administered LPS and a high dose of this compound.
-
-
This compound Administration: One hour prior to LPS challenge, administer this compound (e.g., 10 mg/kg or 30 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection.[3][6] The sham and LPS model groups receive an equivalent volume of saline.
-
LPS Administration (choose one method):
-
Intratracheal (i.t.) Instillation: Anesthetize the rat.[4] Surgically expose the trachea and instill LPS (e.g., 5 mg/kg in 50 µL of sterile saline) directly into the trachea.[3] Suture the incision.
-
Intraperitoneal (i.p.) Injection: Administer LPS (e.g., 4 mg/kg) via i.p. injection.[10] This method is less invasive but may induce a more systemic inflammatory response.
-
-
Monitoring and Sample Collection: At predetermined time points (e.g., 3, 6, 12, or 24 hours) post-LPS administration, euthanize the animals.[3]
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Perform bronchoalveolar lavage (BAL) to collect BAL fluid (BALF) for cell counts and protein analysis.
-
Harvest lung tissues for histopathological examination, wet/dry weight ratio determination, and molecular analyses.
-
In Vitro Model: LPS-Induced Inflammation in Macrophages
This protocol details the induction of an inflammatory response in RAW264.7 macrophage cells using LPS.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
LPS from E. coli O55:B5
-
This compound sodium hydrate
-
Cell culture plates and reagents
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into appropriate culture plates (e.g., 6-well or 24-well plates) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with this compound (e.g., 100 µg/mL) for 2 hours.[9]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 6, 12, or 24 hours).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant to measure the levels of secreted cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Lyse the cells to extract protein for Western blot analysis of signaling pathway components or RNA for gene expression analysis by RT-qPCR.
-
Data Presentation
The following tables summarize key quantitative data from studies investigating the effects of this compound on LPS-induced ALI.
Table 1: Effect of this compound on Lung Injury Parameters in LPS-Induced ALI in Rats
| Parameter | Control Group | LPS Group | LPS + this compound (10 mg/kg) | LPS + this compound (30 mg/kg) | Reference |
| Lung Wet/Dry (W/D) Ratio | ~4.5 | ~7.0 | ~6.0 | ~5.5 | [3][10] |
| Lung Injury Score | Low | High | Moderately Reduced | Significantly Reduced | [5][10] |
| PaO2/FiO2 Ratio | High | Significantly Decreased | Increased | Significantly Increased | [7][10] |
Note: Values are approximate and may vary depending on the specific experimental conditions.
Table 2: Effect of this compound on Inflammatory Cytokines in LPS-Induced ALI
| Cytokine | Control Group | LPS Group | LPS + this compound | Reference |
| TNF-α (pg/mL) | Low | Significantly Increased | Significantly Decreased | [3][7][9] |
| IL-6 (pg/mL) | Low | Significantly Increased | Significantly Decreased | [3][9] |
| IL-1β (pg/mL) | Low | Significantly Increased | Significantly Decreased | [5][9] |
| IL-8 (pg/mL) | Low | Significantly Increased | Significantly Decreased | [5][7] |
Note: The degree of reduction is often dose-dependent.
Table 3: Effect of this compound on Oxidative Stress Markers in LPS-Induced ALI
| Marker | Control Group | LPS Group | LPS + this compound | Reference |
| Malondialdehyde (MDA) | Low | Increased | Decreased | [5] |
| Superoxide Dismutase (SOD) | High | Decreased | Increased | [5] |
| Glutathione Peroxidase (GSH-Px) | High | Decreased | Increased | [5] |
Conclusion
The protocols and data presented provide a comprehensive guide for establishing LPS-induced ALI models and investigating the therapeutic effects of this compound. The use of both in vivo and in vitro models allows for a thorough evaluation of this compound's mechanisms of action, including its ability to modulate key inflammatory and protective signaling pathways. The provided diagrams and tables offer a clear visualization and summary of the critical aspects of these experimental systems. This information is intended to support researchers and drug development professionals in their efforts to understand and develop novel therapies for ALI and ARDS.
References
- 1. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. This compound sodium alleviated lipopolysaccharide-induced acute lung injury by improving endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A neutrophil elastase inhibitor, this compound, reduces lung injury following endotoxin-induced shock in rats by inhibiting HMGB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. scispace.com [scispace.com]
- 9. This compound sodium alleviated sepsis-induced acute lung injury by inhibiting TGF-β/Smad signaling pathways through upregulating microRNA-744-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Sivelestat in Sepsis-Induced Acute Kidney Injury Models
Introduction
Sepsis-induced acute kidney injury (SA-AKI) is a critical complication in intensive care units, contributing significantly to mortality.[1][2] The pathophysiology involves a complex interplay of systemic inflammation, microcirculatory dysfunction, and cellular injury.[3] Neutrophil elastase (NE), a serine protease released by activated neutrophils, is a key mediator in the inflammatory cascade, contributing to tissue damage in various organs, including the kidneys.[4][5] Sivelestat is a selective inhibitor of neutrophil elastase.[2] Its therapeutic potential in SA-AKI is attributed to its ability to attenuate inflammation, reduce oxidative stress, and protect renal function.[6][7][8] These notes provide a comprehensive overview of the experimental design for evaluating this compound in preclinical models of sepsis-induced kidney injury.
Mechanism of Action
In sepsis, pathogens trigger an overwhelming immune response, leading to excessive neutrophil activation and release of NE. NE contributes to kidney injury by:
-
Degrading Extracellular Matrix: Damaging the glomerular basement membrane and tubular epithelial cell integrity.[5]
-
Amplifying Inflammation: Promoting the release of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[6][9]
-
Inducing Oxidative Stress: Contributing to the production of reactive oxygen species that cause cellular damage.[7]
This compound specifically inhibits NE, thereby blocking these downstream pathological effects. Studies have shown that this compound can suppress the activation of signaling pathways like PI3K/Akt and TLR4/Myd88/NF-κB, which are involved in the inflammatory response.[6][9]
Experimental Design and Protocols
A robust experimental design is crucial for evaluating the efficacy of this compound. The most widely used and clinically relevant model for polymicrobial sepsis is Cecal Ligation and Puncture (CLP).[10][11]
Experimental Workflow
The following diagram outlines a typical experimental workflow for testing this compound in a CLP-induced sepsis model.
Caption: General experimental workflow for this compound in a CLP sepsis model.
Protocol 1: Cecal Ligation and Puncture (CLP) Model in Rats
This protocol is adapted from established methods to induce polymicrobial sepsis.[10][11][12][13]
Materials:
-
Male Sprague-Dawley rats (200–250 g) or C57BL/6 mice (8-12 weeks old).[6][9][14]
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).[12][14]
-
Sterile surgical instruments.
-
3-0 silk suture.
-
21-gauge needle (or other size depending on desired severity).[14]
-
70% ethanol and povidone-iodine for disinfection.
-
Warmed sterile saline (0.9%) for resuscitation.
-
Post-operative analgesic (e.g., buprenorphine).[10]
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal. Shave the abdomen and disinfect the surgical area with povidone-iodine followed by 70% ethanol.[10][12]
-
Laparotomy: Make a 2-3 cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecum Exposure: Locate and gently exteriorize the cecum, ensuring the mesentery is not damaged.[14]
-
Ligation: Ligate the cecum with a 3-0 silk suture at a desired distance from the distal end (e.g., 50% ligation for mid-grade sepsis), being careful to avoid occluding the ileocecal valve.[10][14]
-
Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal matter should be extruded to confirm patency.[10][14]
-
Closure: Carefully return the cecum to the peritoneal cavity. Close the peritoneum and skin in layers using appropriate sutures or surgical clips.[10]
-
Resuscitation and Analgesia: Immediately administer pre-warmed sterile saline subcutaneously (e.g., 5 ml per 100 g body weight) for fluid resuscitation.[10] Administer analgesic as per institutional guidelines.
-
Sham Control: For sham-operated animals, perform the laparotomy and cecum exposure without ligation or puncture.
Protocol 2: this compound Administration
Materials:
-
This compound sodium hydrate.
-
Sterile normal saline (vehicle).
Procedure:
-
Preparation: Dissolve this compound in sterile normal saline to the desired concentration.
-
Administration: Immediately following the CLP or sham surgery, administer this compound via intraperitoneal (i.p.) injection.[2][6]
-
Dosage: Common effective doses in rat models are 50 mg/kg and 100 mg/kg.[2][6] Dose-response studies may be necessary to determine the optimal dose for a specific model or severity of sepsis.
Protocol 3: Assessment of Renal Injury and Inflammation
1. Blood and Tissue Collection:
-
At predetermined time points (e.g., 6, 12, or 24 hours post-CLP), collect blood via cardiac puncture or other appropriate methods.[6]
-
Centrifuge blood to separate serum and store at -80°C.
-
Perfuse the kidneys with cold PBS and harvest them. One kidney can be fixed in 10% neutral buffered formalin for histology, while the other is snap-frozen in liquid nitrogen for molecular analysis.
2. Renal Function Tests:
-
Measure serum levels of Blood Urea Nitrogen (BUN) and Creatinine (Cr) using commercially available assay kits.
3. Biomarker Analysis (ELISA):
-
Measure serum or kidney homogenate levels of:
4. Histopathological Examination:
-
Embed formalin-fixed kidney tissue in paraffin and cut 4-5 µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Score tubular injury (e.g., tubular dilation, cast formation, epithelial cell necrosis) in a blinded manner.
Quantitative Data Summary
The following tables summarize quantitative data from studies evaluating this compound in rodent models of sepsis.
Table 1: Effect of this compound on Renal Function and Injury Biomarkers
| Parameter | Sepsis (CLP) + Vehicle | Sepsis (CLP) + this compound (50 mg/kg) | Sepsis (CLP) + this compound (100 mg/kg) | Reference |
| BUN (mg/dL) | Significantly Increased | Significantly Decreased | More Significantly Decreased | [2][6] |
| Creatinine (mg/dL) | Significantly Increased | Significantly Decreased | Significantly Decreased | [7][8] |
| NGAL (ng/mL) | Significantly Increased | Significantly Decreased | More Significantly Decreased | [2][6] |
| GFR (mL/min) | Significantly Decreased | Partially Restored | Significantly Restored | [2][6] |
Table 2: Effect of this compound on Inflammatory and Oxidative Stress Markers
| Parameter | Sepsis (CLP) + Vehicle | Sepsis (CLP) + this compound | Reference |
| Serum TNF-α | Significantly Increased | Significantly Suppressed | [2][6] |
| Serum IL-1β | Significantly Increased | Significantly Suppressed | [2][6] |
| Renal iNOS Expression | Significantly Increased | Significantly Inhibited | [6] |
| Renal Macrophage Infiltration | Significantly Increased | Significantly Suppressed | [2][6] |
| Renal MDA Level | Significantly Increased | Significantly Decreased | [7][8] |
| Renal SOD Activity | Significantly Decreased | Significantly Increased | [7][8] |
| Renal GSH-Px Activity | Significantly Decreased | Significantly Increased | [7][8] |
Signaling Pathways
This compound mitigates sepsis-induced AKI by inhibiting Neutrophil Elastase (NE) and modulating downstream inflammatory and cell death pathways.
Caption: this compound's mechanism in mitigating sepsis-induced AKI pathways.
These protocols and data provide a framework for researchers to design and execute studies investigating the therapeutic potential of this compound for sepsis-induced acute kidney injury. Proper adherence to animal welfare guidelines and rigorous experimental technique are paramount for obtaining reproducible and meaningful results.
References
- 1. Biomarkers of Sepsis-Induced Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neutrophil elastase inhibitor, this compound, attenuates sepsis-related kidney injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Candidate Biomarkers for Sepsis-Associated Acute Kidney Injury Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The beneficial effects of neutrophil elastase inhibitor on gastrointestinal dysfunction in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Inhibition of Neutrophil Elastase Ameliorates Mouse Liver Damage Due to Ischemia and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neutrophil elastase inhibitor, this compound, attenuates sepsis-related kidney injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A neutrophil elastase inhibitor, this compound, attenuates sepsis-induced acute kidney injury by inhibiting oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A neutrophil elastase inhibitor, this compound, attenuates sepsis-induced acute kidney injury by inhibiting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Sodium Alleviates Ischemia-Reperfusion-Induced Acute Kidney Injury via Suppressing TLR4/Myd88/NF-κB Signaling Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunodesign of experimental sepsis by cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunodesign of experimental sepsis by cecal ligation and puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Elastase Inhibition Assay Protocol using Sivelestat
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neutrophil elastase (NE), a serine protease released by activated neutrophils, plays a critical role in the pathogenesis of various inflammatory diseases, including acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). Its excessive activity leads to the degradation of extracellular matrix proteins and amplification of the inflammatory cascade. Sivelestat is a potent, specific, and competitive inhibitor of neutrophil elastase. This document provides a detailed protocol for an in vitro assay to measure the inhibitory activity of this compound against human neutrophil elastase (HNE) and summarizes its key quantitative parameters and mechanism of action.
Mechanism of Action
This compound functions as a selective, competitive inhibitor of neutrophil elastase. It binds to the active site of the enzyme, forming a stable, reversible complex that prevents the enzyme from binding to its natural substrates, such as elastin. This targeted action blocks the proteolytic function of elastase, thereby mitigating tissue damage and reducing inflammation. This compound is highly selective, showing no significant inhibitory activity against other proteases like trypsin, chymotrypsin, or thrombin even at high concentrations.
Caption: this compound competitively inhibits elastase, preventing substrate degradation.
Quantitative Data: Inhibitory Potency of this compound
This compound has been characterized as a potent inhibitor of neutrophil elastase across multiple species. Its inhibitory constants, including the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), are summarized below.
| Parameter | Species | Value | Reference |
| IC50 | Human | 44 nM | |
| Rabbit | 36 nM | ||
| Rat | 19 nM | ||
| Hamster | 37 nM | ||
| Mouse | 49 nM | ||
| Ki | Human | 200 nM |
Signaling Pathway Involvement
Neutrophil elastase is a key mediator in inflammatory signaling. Upon release from activated neutrophils, it contributes to tissue injury directly by degrading extracellular matrix components. Furthermore, it can amplify inflammation by influencing signaling pathways such as NF-κB, which controls the expression of pro-inflammatory cytokines like TNF-α and IL-6. By inhibiting elastase, this compound can downregulate these inflammatory pathways, reducing the production of key inflammatory mediators.
Caption: this compound inhibits elastase, downregulating pro-inflammatory pathways.
Experimental Protocol: In Vitro Elastase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on human neutrophil elastase (HNE) activity in a 96-well plate format. The assay measures the cleavage of a chromogenic substrate, N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide.
I. Materials and Reagents
-
Human Neutrophil Elastase (HNE), active enzyme
-
This compound sodium hydrate
-
N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (Elastase Substrate)
-
Tris-HCl buffer (e.g., 0.1 M, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Soybean Trypsin Inhibitor (optional, for stopping the reaction)
II. Reagent Preparation
-
Assay Buffer: Prepare 0.1 M Tris-HCl buffer, pH 7.5.
-
HNE Stock Solution: Reconstitute lyophilized HNE in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the stock solution with assay buffer to the desired working concentration (e.g., 0.1 µg/mL).
-
Substrate Solution: Prepare a 100 mM stock solution of the elastase substrate in DMSO. Store at -20°C. For the assay, dilute the stock solution in assay buffer to a final working concentration of 1.4 mM.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
This compound Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of concentrations for testing (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
III. Experimental Workflow
The general workflow for the inhibition assay involves the preparation of reagents, incubation of the enzyme with the inhibitor, initiation of the reaction with the substrate, and subsequent measurement of the product.
Caption: Step-by-step workflow for the in vitro elastase inhibition assay.
IV. Assay Procedure
-
Plate Setup: Set up the 96-well plate with the following controls:
-
100% Activity Control: Enzyme + Substrate + Vehicle (DMSO in assay buffer)
-
Inhibitor Wells: Enzyme + Substrate + this compound dilutions
-
No-Enzyme Control (Blank): Substrate + Assay Buffer
-
-
Reaction Setup: Add the components to the wells in the following order. The final volume in each well will be 200 µL.
-
Add 50 µL of this compound dilutions or vehicle to the appropriate wells.
-
Add 50 µL of HNE working solution to all wells except the blank. Add 50 µL of assay buffer to the blank wells.
-
Tap the plate gently to mix and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 100 µL of the substrate working solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. Protect the plate from light. The incubation time may need optimization based on enzyme activity.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroanilide released by the enzymatic reaction.
V. Data Analysis
-
Correct for Blank: Subtract the average absorbance of the No-Enzyme Control (Blank) from all other readings.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of elastase inhibition for each this compound concentration:
% Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of 100% Activity Control)] * 100
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the elastase activity.
This protocol provides a robust framework for evaluating the inhibitory potential of this compound and other compounds against neutrophil elastase, facilitating research and drug development in inflammation-related disorders.
Application Notes and Protocols for Studying Human Pancreatic Carcinoma Cell Metastasis Using Sivelestat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Sivelestat, a specific inhibitor of neutrophil elastase, to investigate the metastatic potential of human pancreatic carcinoma cells. The following sections detail the underlying mechanism, experimental protocols, and expected outcomes.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a grim prognosis, primarily due to its propensity for early metastatic dissemination.[1] Neutrophil elastase, a serine protease released by neutrophils, has been implicated in promoting tumor progression and metastasis.[2][3] It contributes to the degradation of extracellular matrix components, including E-cadherin, a key protein in maintaining cell-cell adhesion.[2][4] The loss of E-cadherin is a hallmark of epithelial-to-mesenchymal transition (EMT), a critical process in cancer cell invasion and metastasis.[5] this compound, by inhibiting neutrophil elastase, presents a valuable tool to dissect the role of this enzyme in pancreatic cancer metastasis and to evaluate its potential as a therapeutic target.
Mechanism of Action
This compound is a potent and selective inhibitor of neutrophil elastase. In the context of pancreatic cancer metastasis, its primary mechanism involves preventing the enzymatic degradation of E-cadherin on the surface of cancer cells by neutrophil elastase.[2][4] This action helps to maintain the integrity of cell-cell junctions, thereby reducing cancer cell motility, migration, and invasion. By inhibiting neutrophil elastase, this compound is also thought to interfere with the formation of Neutrophil Extracellular Traps (NETs), which can capture circulating tumor cells and promote metastatic seeding. Furthermore, studies in other cancer types suggest that this compound may modulate signaling pathways downstream of growth factor receptors, such as the EGFR/ERK1/2 pathway, although its precise signaling cascade in pancreatic cancer is still under investigation.
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound in preclinical studies on pancreatic and other cancer cells.
Table 1: Inhibitory Concentrations of this compound on Pancreatic Carcinoma Cells
| Parameter | Cell Lines | Effective Concentration | Reference |
| Proliferation Inhibition | 8 out of 9 human pancreatic carcinoma cell lines | 50-100 µg/mL | [4] |
| Motility Suppression | 4 out of 4 human pancreatic carcinoma cell lines | 1-10 µg/mL | [4] |
| Chemotaxis Inhibition | 3 out of 4 human pancreatic carcinoma cell lines | 20 µg/mL | [4] |
| Chemoinvasion Inhibition | 2 out of 4 human pancreatic carcinoma cell lines | 20 µg/mL | [4] |
Table 2: IC50 Values of this compound
| Target Enzyme | IC50 | Reference |
| Human Neutrophil Elastase | 46 ± 2 nM | [6] |
| Pancreatic Elastase | 15.75 µM | [3] |
Experimental Protocols
Detailed methodologies for key experiments to study the effect of this compound on pancreatic carcinoma cell metastasis are provided below.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of pancreatic cancer cells.
Materials:
-
Human pancreatic carcinoma cell lines (e.g., PANC-1, MIA PaCa-2, BxPC-3)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound sodium hydrate (Ono Pharmaceutical)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 1 µg/mL to 200 µg/mL.
-
After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Transwell Migration and Invasion Assay
This assay assesses the effect of this compound on the migratory and invasive capacity of pancreatic cancer cells.
Materials:
-
Human pancreatic carcinoma cell lines
-
Serum-free culture medium
-
Complete culture medium (chemoattractant)
-
This compound
-
Transwell inserts with 8 µm pore size polycarbonate membrane (for migration)
-
Matrigel-coated Transwell inserts (for invasion)
-
24-well plates
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixation
-
Crystal violet staining solution (0.5% in 25% methanol)
Protocol:
-
Culture pancreatic cancer cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
For invasion assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the Transwell inserts with the Matrigel solution and incubate at 37°C for at least 4 hours to allow for gelling.
-
Harvest the starved cells and resuspend them in serum-free medium at a density of 1 x 10⁵ cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell inserts (coated with Matrigel for invasion, uncoated for migration).
-
Add 600 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Add different concentrations of this compound (e.g., 1, 10, 20 µg/mL) to both the upper and lower chambers. Include a vehicle control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol or 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Elute the stain by adding a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 590 nm, or count the stained cells in several random fields under a microscope.
Western Blot Analysis for EMT Markers
This protocol is used to determine the effect of this compound on the expression of key proteins involved in EMT, such as E-cadherin and Vimentin.
Materials:
-
Human pancreatic carcinoma cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-E-cadherin, anti-Vimentin, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed pancreatic cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 10, 20, 50 µg/mL) for 24-48 hours. Include a vehicle control.
-
Lyse the cells with RIPA buffer and collect the total protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway of this compound's action and the experimental workflows.
References
- 1. Cell-specific models reveal conformation-specific RAF inhibitor combinations that synergistically inhibit ERK signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia promotes pancreatic cancer cell migration, invasion, and epithelial-mesenchymal transition via modulating the FOXO3a/ DUSP6/ERK axis - Zhao - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 3. Regulation of pancreatic cancer cell migration and invasion by RhoC GTPase and Caveolin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the PI3K/AKT/mTOR pathway in pancreatic cancer: is it a worthwhile endeavor? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - E-cadherin and vimentin protein levels in selected pancreatic cancer cells. - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols: Boyden Chamber Assay with Sivelestat for Chemotaxis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in inflammation, wound healing, and immune responses. Neutrophils, as first responders of the innate immune system, are key players in these processes, and their migration is tightly regulated. The Boyden chamber assay is a widely used and well-established method for studying chemotaxis in vitro.[1][2] This application note provides a detailed protocol for utilizing the Boyden chamber assay to investigate the effect of Sivelestat, a selective neutrophil elastase inhibitor, on neutrophil chemotaxis.
This compound is a potent and selective competitive inhibitor of neutrophil elastase, with an IC50 of approximately 44-49 nM.[3] Neutrophil elastase, a serine protease released by activated neutrophils, is implicated in various inflammatory conditions.[4][5] By inhibiting this enzyme, this compound is expected to modulate the inflammatory response, which may include an effect on neutrophil migration. These application notes will guide researchers in setting up and executing a robust Boyden chamber assay to quantify the impact of this compound on neutrophil chemotaxis.
Data Presentation
Table 1: Experimental Parameters for Neutrophil Chemotaxis in a Boyden Chamber Assay
| Parameter | Recommended Value/Range | Notes |
| Cell Type | Primary Human Neutrophils | Isolated from healthy donors. |
| Chemoattractant | Interleukin-8 (IL-8) | 10 nM |
| N-formyl-Met-Leu-Phe (fMLP) | 100 nM | |
| This compound Concentration | 10 µg/mL - 100 µg/mL | Titration recommended to determine optimal inhibitory concentration. |
| Boyden Chamber Insert Pore Size | 3.0 - 5.0 µm | Optimal for neutrophil migration.[6][7] |
| Cell Seeding Density | 1 x 10^6 cells/mL | |
| Incubation Time | 1 - 2 hours | Shorter incubation times are generally sufficient for neutrophils.[6][8][9] |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
| Atmosphere | 5% CO2, humidified | Standard cell culture conditions. |
Table 2: Reagents and Materials
| Reagent/Material | Supplier (Example) | Purpose |
| Boyden Chamber (24-well or 96-well) | Corning, Neuro Probe | Chemotaxis assay platform. |
| Polycarbonate inserts (3.0 or 5.0 µm pores) | Corning, Greiner Bio-One | Porous membrane for cell migration. |
| This compound sodium hydrate | Selleck Chemicals, Abcam | Neutrophil elastase inhibitor. |
| Recombinant Human IL-8 | R&D Systems, PeproTech | Chemoattractant. |
| fMLP | Sigma-Aldrich | Chemoattractant. |
| Ficoll-Paque™ PLUS or Polymorphprep™ | GE Healthcare, Axis-Shield | Neutrophil isolation. |
| RPMI 1640 Medium | Gibco, Lonza | Cell culture medium. |
| Fetal Bovine Serum (FBS) | Gibco, Sigma-Aldrich | Medium supplement. |
| DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific | Nuclear stain for cell quantification. |
| Crystal Violet | Sigma-Aldrich | Whole-cell stain for quantification. |
| Myeloperoxidase (MPO) Assay Kit | Abcam, Cayman Chemical | Enzymatic quantification of neutrophils.[10] |
| 4% Paraformaldehyde (PFA) | Electron Microscopy Sciences | Cell fixation. |
| Methanol | Sigma-Aldrich | Cell permeabilization. |
Experimental Protocols
Isolation of Human Neutrophils
This protocol describes the isolation of neutrophils from human peripheral blood using density gradient centrifugation.
Materials:
-
Whole blood from healthy donors collected in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Ficoll-Paque™ PLUS or Polymorphprep™.
-
RPMI 1640 medium.
-
ACK lysis buffer (for red blood cell lysis).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Carefully layer the whole blood over an equal volume of Ficoll-Paque™ PLUS or Polymorphprep™ in a conical centrifuge tube.
-
Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells).
-
Collect the neutrophil-rich layer.
-
Wash the collected cells with three volumes of RPMI 1640 medium and centrifuge at 300 x g for 10 minutes.
-
To remove contaminating red blood cells, resuspend the cell pellet in ACK lysis buffer and incubate for 5-10 minutes at room temperature.
-
Add an excess of RPMI 1640 to stop the lysis and centrifuge at 300 x g for 10 minutes.
-
Resuspend the neutrophil pellet in RPMI 1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. The purity of neutrophils should be >95%.
Boyden Chamber Assay for Chemotaxis
Procedure:
-
Preparation of the Boyden Chamber:
-
Place the polycarbonate inserts into the wells of the multi-well plate.
-
Add the chemoattractant (e.g., 10 nM IL-8 or 100 nM fMLP) diluted in serum-free RPMI 1640 medium to the lower chamber.
-
For the negative control, add serum-free medium without the chemoattractant to the lower chamber.
-
-
Cell Preparation and Treatment:
-
Resuspend the isolated neutrophils in serum-free RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the neutrophil suspension with various concentrations of this compound (e.g., 10 µg/mL, 50 µg/mL, 100 µg/mL) or vehicle control (e.g., DMSO) for 30 minutes at 37°C.
-
-
Cell Seeding:
-
Add 100 µL of the pre-treated neutrophil suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours.
-
-
Quantification of Migrated Cells:
Method A: Staining and Microscopy
-
After incubation, carefully remove the inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in 4% PFA for 15 minutes.
-
Wash the inserts with PBS.
-
Permeabilize the cells with ice-cold methanol for 10 minutes (optional, depending on the stain).
-
Stain the cells with either 0.1% Crystal Violet for 10-20 minutes or with DAPI (1 µg/mL) for 5 minutes.
-
Wash the inserts with PBS to remove excess stain.
-
Allow the membranes to air dry.
-
Mount the membranes on a glass slide and count the number of migrated cells in several high-power fields using a light or fluorescence microscope.
Method B: Myeloperoxidase (MPO) Assay [10]
-
After incubation, collect the medium from the lower chamber.
-
Lyse the migrated cells in the lower chamber to release their contents, including MPO.
-
Quantify the MPO activity using a commercially available MPO assay kit according to the manufacturer's instructions. The MPO activity is directly proportional to the number of migrated neutrophils.
-
Mandatory Visualizations
Caption: Experimental workflow for the Boyden chamber chemotaxis assay.
Caption: Signaling pathway of neutrophil chemotaxis and this compound's inhibitory action.
References
- 1. Boyden Chamber Assays | Cell Biolabs [cellbiolabs.com]
- 2. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor‐α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. 4.5. Neutrophil chemotaxis assay [bio-protocol.org]
- 10. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantifying the Anti-proliferative Effects of Sivelestat using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sivelestat is a specific, competitive inhibitor of neutrophil elastase (NE), a serine protease released by neutrophils during inflammation.[1][2] Neutrophil elastase is implicated in the progression of various diseases, including cancer, where it can promote tumor cell proliferation, migration, and invasion.[2][3] One of the primary mechanisms by which NE exerts its pro-proliferative effect is by cleaving and releasing membrane-bound growth factors, such as Transforming Growth Factor-α (TGF-α).[4][5][6] This release leads to the activation of downstream signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK/ERK) pathways, ultimately stimulating cell growth.[5][6]
This compound's ability to block NE activity makes it a valuable tool for investigating the role of NE in cancer biology and a potential therapeutic agent to inhibit tumor growth.[7][8] This application note provides a detailed protocol for using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the dose-dependent effect of this compound on the proliferation of cancer cells.
Principle of the MTT Assay
The MTT assay is a widely used colorimetric method to assess cell viability and metabolic activity, which serves as an indicator of cell proliferation. The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[9] The formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance at approximately 570 nm.[10][11] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability or proliferation.
Experimental Workflow and Protocols
The overall workflow for assessing the effect of this compound on cell proliferation using the MTT assay is depicted below.
Figure 1. Experimental workflow for the MTT assay to evaluate this compound.
Materials and Reagents
-
Cancer cell line of interest (e.g., TMK-1 gastric cancer cells, pancreatic cancer cell lines)[5][12]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (ONO-5046)[1]
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol, or DMSO)[11]
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Detailed Experimental Protocol
Day 1: Cell Seeding
-
Culture cells until they reach approximately 80% confluency.
-
Harvest the cells using standard trypsinization methods and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in a complete culture medium to an optimal seeding density. This density should be predetermined to ensure cells are in the exponential growth phase at the end of the experiment and absorbance values fall within the linear range of the assay (typically 0.75-1.25 for untreated controls). A common starting point is 5,000-10,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include control wells: "vehicle control" (cells + medium + vehicle) and "blank" (medium only, no cells).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and recover.[13]
Day 2: Cell Treatment
-
Prepare a stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells (including vehicle control) should be kept constant and low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration (or vehicle control medium) to each well.
-
Return the plate to the incubator for the desired treatment period (e.g., 48 or 72 hours).
Day 4/5: MTT Assay and Data Collection
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, including controls.[11]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals. The formation of a purple precipitate should be visible under a microscope.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Mix gently by pipetting or placing the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
Allow the plate to stand at room temperature in the dark for at least 2 hours (or overnight, depending on the solubilization buffer) to ensure all formazan has dissolved.
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to reduce background noise.
Data Analysis and Presentation
-
Correct for Background: Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.
-
Calculate Percentage Viability: The effect of this compound is expressed as the percentage of cell viability relative to the vehicle-treated control cells.
-
% Cell Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
-
-
Data Presentation: Summarize the results in a table and plot a dose-response curve with this compound concentration on the x-axis and % Cell Viability on the y-axis. This allows for the determination of the IC₅₀ value (the concentration of this compound that inhibits cell proliferation by 50%).[14]
Table 1: Sample Data for the Effect of this compound on Cell Proliferation
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Corrected Absorbance (Mean - Blank) | % Cell Viability |
| 0 (Blank) | 0.052 | 0.000 | N/A |
| 0 (Vehicle Control) | 1.154 | 1.102 | 100.0% |
| 10 | 1.045 | 0.993 | 90.1% |
| 50 | 0.821 | 0.769 | 69.8% |
| 100 | 0.618 | 0.566 | 51.4% |
| 250 | 0.389 | 0.337 | 30.6% |
| 500 | 0.211 | 0.159 | 14.4% |
Note: Data are hypothetical and for illustrative purposes only. Significant growth inhibition of gastric cancer cells by this compound has been observed at concentrations greater than 100 µg/mL (~230 µM).[4]
Mechanism of Action: this compound's Inhibition of Pro-proliferative Signaling
This compound's anti-proliferative effect stems from its direct inhibition of neutrophil elastase. In many cancer microenvironments, NE cleaves the precursor form of TGF-α (pro-TGF-α) from the cell surface, releasing the mature growth factor.[5][6] Released TGF-α then binds to and activates the EGFR, triggering downstream pro-survival and pro-proliferative signaling cascades like the PI3K/Akt and RAS/MEK/ERK pathways.[2][5][15] By inhibiting NE, this compound prevents TGF-α release, thereby suppressing this entire signaling axis and reducing cell proliferation.[4][5]
Figure 2. this compound inhibits NE-mediated cell proliferation signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting neutrophil elastase is a promising direction for future cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor‐α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neutrophil elastase induces cell proliferation and migration by the release of TGF-alpha, PDGF and VEGF in esophageal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neutrophil elastase in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth effect of neutrophil elastase on breast cancer: favorable action of this compound and application to anti-HER2 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. texaschildrens.org [texaschildrens.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Continuous Intravenous Infusion of Sivelestat in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical research applications of Sivelestat, a selective neutrophil elastase inhibitor, administered via continuous intravenous infusion. The focus is on its investigation for the treatment of acute respiratory distress syndrome (ARDS) and sepsis-associated lung injury.
Mechanism of Action
This compound is a synthetic inhibitor of neutrophil elastase (NE), a serine protease released by activated neutrophils.[1][2][3] During an excessive inflammatory response, such as in sepsis and ARDS, neutrophils infiltrate lung tissue and release NE, which can degrade key components of the extracellular matrix, leading to lung tissue damage and increased permeability of the alveolar-capillary barrier.[1][2][4] By specifically inhibiting NE, this compound is hypothesized to mitigate this damage, thereby reducing the severity of lung injury and improving respiratory function.[1][3]
Recent research also suggests that this compound's therapeutic effects may be mediated through the modulation of intracellular signaling pathways. Studies have indicated its ability to inhibit the PI3K/AKT/mTOR and JNK/NF-κB signaling pathways, both of which are crucial in regulating inflammation and apoptosis.[5][6][7]
Clinical Applications in Research
This compound has been primarily investigated for its potential therapeutic benefit in patients with ARDS, particularly when associated with systemic inflammatory response syndrome (SIRS) or sepsis.[8][9][10] Clinical studies have explored its effects on various outcomes, including improvement in oxygenation, reduction in the duration of mechanical ventilation, and mortality rates.[8][11][12][13]
Quantitative Data Summary
The following tables summarize key quantitative data from various clinical studies involving the continuous intravenous infusion of this compound.
Table 1: this compound Dosing and Administration in Clinical Trials
| Study/Trial Identifier | Patient Population | This compound Dosage | Duration of Infusion |
| NCT04973670[1][2] | Sepsis patients at risk of ARDS | 0.2 mg/kg/hour | Up to 7 days |
| STRIVE Study[14] | Acute Lung Injury (ALI) | 0.16 mg/kg/hour | Duration of mechanical ventilation + 24 hrs (max 14 days) |
| Phase IV Study (Japan)[11] | ALI with SIRS | 0.2 mg/kg/hour | Maximum of 14 days |
| NCT04909697[10][15] | Mild to moderate ARDS with SIRS | Not specified, but continuous IV infusion | Minimum 5 days, maximum 14 days |
| Cardiac Surgery Pilot Study[16] | Post-cardiac surgery | 0.3 mg/kg/hour | Peri-operatively |
| Acute Aortic Dissection Study[17] | Post-operative acute Stanford type A aortic dissection | 0.2 mg/kg/hour | 3–7 days |
Table 2: Summary of Clinical Outcomes from Selected this compound Trials
| Study | Primary Outcome(s) | Key Findings |
| Meta-analysis (2025)[8] | Mortality, ICU Length of Stay (LOS), Duration of Mechanical Ventilation (MV) | This compound significantly reduced mortality (OR = 0.63), ICU LOS, and duration of MV. |
| NCT04973670 Protocol[1][2] | Development of ARDS within 7 days | Hypothesizes a 15% decrease in ARDS incidence in the intervention group. |
| STRIVE Study[14] | Ventilator-free days (VFDs), 28-day mortality | No significant effect on VFDs or 28-day mortality. |
| Phase IV Study (Japan)[11] | Ventilator-free days (VFDs) | Adjusted mean VFDs were significantly higher in the this compound group (15.7 vs. 12.1 days). |
| Sepsis-induced ARDS Trial[12][13] | PaO₂/FiO₂ ratio improvement on Day 5 | 55.9% of patients in the this compound group showed improved PaO₂/FiO₂ ratio vs. 19.4% in the placebo group. |
| NCT04909697[10] | PaO₂/FiO₂ ratio improvement on Day 3, 90-day mortality | PaO₂/FiO₂ ratio improved by 41% in the this compound group vs. 16% in placebo. Reduced 90-day mortality. |
Experimental Protocols
Below is a generalized protocol for a prospective, randomized, double-blind, placebo-controlled clinical trial investigating the efficacy and safety of continuous intravenous this compound infusion in patients with sepsis-induced ARDS. This protocol is based on common elements from various published studies.[1][2][12][13]
1. Study Objective:
-
Primary: To evaluate the effect of this compound on oxygenation, as measured by the proportion of patients with a significant improvement in the PaO₂/FiO₂ ratio by Day 5 of treatment.
-
Secondary: To assess the impact of this compound on 28-day and 90-day mortality, ventilator-free days, duration of ICU stay, and changes in inflammatory biomarkers.
2. Patient Selection:
-
Inclusion Criteria:
-
Adult patients (18-75 years old).[12]
-
Diagnosis of sepsis according to Sepsis-3 criteria.[12]
-
Diagnosis of mild to moderate ARDS based on the Berlin criteria (PaO₂/FiO₂ ratio between 100 and 300 mmHg).[15]
-
Onset of ARDS within 48 hours prior to randomization.[12][13]
-
Informed consent obtained from the patient or their legally authorized representative.[12]
-
-
Exclusion Criteria:
3. Randomization and Blinding:
-
Eligible patients will be randomly assigned in a 1:1 ratio to receive either this compound or a matching placebo.
-
The study will be double-blinded; patients, investigators, and clinical staff will be unaware of the treatment allocation.
4. Investigational Product Administration:
-
This compound Group: this compound sodium will be administered as a continuous intravenous infusion at a dose of 0.2 mg/kg/hour.[1][17] The drug will be diluted in normal saline to a total volume of 48 mL and infused over 24 hours using an infusion pump.[1]
-
Placebo Group: An identical-appearing placebo (e.g., normal saline with this compound excipients) will be administered at the same rate and volume.[1]
-
Duration: The infusion will continue for a minimum of 5 days and a maximum of 14 days, or until ICU discharge, death, or discontinuation of mechanical ventilation.[13]
5. Concomitant Care:
-
All patients will receive standard of care for sepsis and ARDS, including but not limited to, low tidal volume mechanical ventilation, appropriate antimicrobial therapy, fluid management, and hemodynamic support, according to international guidelines.[1]
6. Data Collection and Assessments:
-
Baseline: Demographics, baseline clinical characteristics, and laboratory values will be recorded.
-
Daily: Vital signs, ventilator settings, PaO₂/FiO₂ ratio, and adverse events will be monitored.
-
Scheduled Assessments: Blood samples for inflammatory biomarkers (e.g., IL-6, CRP) will be collected at baseline and on Days 3, 5, and 7.
-
Outcomes: The primary outcome will be assessed on Day 5. Secondary outcomes will be tracked until Day 28 and Day 90.
7. Statistical Analysis:
-
The primary outcome will be analyzed using a chi-square test or Fisher's exact test.
-
Secondary outcomes, such as ventilator-free days, will be compared using appropriate non-parametric tests.
-
Survival analysis will be performed using Kaplan-Meier curves and log-rank tests.[12][13]
Visualizations
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways modulated by this compound in the context of inflammatory lung injury.
Caption: this compound's inhibition of the PI3K/AKT/mTOR signaling pathway.
Caption: this compound's inhibition of the JNK/NF-κB signaling pathway.
Experimental Workflow
The diagram below outlines the logical flow of a clinical trial for this compound.
Caption: Generalized workflow for a this compound clinical trial.
References
- 1. Effects of intravenous this compound sodium on prevention of acute respiratory distress syndrome in patients with sepsis: study protocol for a double-blind multicentre randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of intravenous this compound sodium on prevention of acute respiratory distress syndrome in patients with sepsis: study protocol for a double-blind multicentre randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
- 4. Potential of this compound for Pulmonary Arterial Hypertension Treatment: Network Pharmacology-Based Target Identification and Mechanistic Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound for septic patients with acute respiratory distress syndrome: a systematic review and meta-analysis of a deadly duo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound sodium on the incidence of ventilator-associated pneumonia in patients with sepsis and ARDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
- 11. Reevaluation of the efficacy and safety of the neutrophil elastase inhibitor, this compound, for the treatment of acute lung injury associated with systemic inflammatory response syndrome; a phase IV study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Effect of Neutrophil Elastase Inhibitor (this compound Sodium) on Oxygenation in Patients with Sepsis-Induced Acute Respiratory Distress Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neutrophil elastase inhibition in acute lung injury: results of the STRIVE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Treatment of ARDS With this compound Sodium | Clinical Research Trial Listing ( Acute Respiratory Distress Syndrome ) ( NCT04909697 ) [trialx.com]
- 16. A pilot randomized study of the neutrophil elastase inhibitor, this compound, in patients undergoing cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of this compound sodium for the treatment of inflammatory response in acute Stanford type A aortic dissection: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: Sivelestat for Studying Gefitinib-Induced Pneumonitis in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gefitinib, an epidermal growth factor receptor-tyrosine kinase inhibitor (EGFR-TKI), is a crucial therapeutic agent for non-small cell lung cancer with EGFR mutations.[1][2][3] However, its use can be complicated by severe adverse effects, most notably acute pneumonitis.[1][2][4] Understanding the pathophysiology of gefitinib-induced pneumonitis and developing effective therapeutic interventions is a critical area of research. Sivelestat, a selective neutrophil elastase inhibitor, has emerged as a promising agent for mitigating this life-threatening condition.[1][2] These application notes provide a detailed overview and protocols for utilizing a mouse model to study the effects of this compound on gefitinib-induced pneumonitis.
Neutrophil elastase, a serine protease released by activated neutrophils, plays a significant role in the pathogenesis of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[5][6] Excessive neutrophil elastase activity can lead to the degradation of essential components of the extracellular matrix, such as elastin and collagen, resulting in lung tissue damage.[3] this compound functions by selectively inhibiting neutrophil elastase, thereby reducing the inflammatory cascade and protecting lung tissue.[6] Studies have shown that this compound can ameliorate gefitinib-induced pneumonitis in mice by reducing inflammatory cell infiltration, protein levels in bronchoalveolar lavage fluid (BALF), and improving survival rates.[1][2][3]
Signaling Pathways
Gefitinib-Induced Pneumonitis and the Role of Neutrophil Elastase
Gefitinib-induced pneumonitis is characterized by an inflammatory response in the lungs, where neutrophils are key players.[1][7] The drug can cause initial lung epithelial injury, which, in susceptible individuals, triggers an inflammatory cascade. This involves the recruitment of neutrophils to the lung tissue. These activated neutrophils release a variety of inflammatory mediators, including neutrophil elastase.[3] Neutrophil elastase then contributes to lung damage through several mechanisms, including direct cytotoxicity to endothelial and epithelial cells and degradation of the extracellular matrix.[3] this compound directly inhibits the activity of neutrophil elastase, thereby breaking this cycle of inflammation and tissue damage.
References
- 1. Neutrophil elastase inhibitor this compound ameliorates gefitinib-naphthalene-induced acute pneumonitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 4. Acute gefitinib-induced pneumonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Possible pharmacological targets and mechanisms of this compound in protecting acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sivelestat for Primary Cell Cultures
This guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions and troubleshooting advice for using Sivelestat, a potent neutrophil elastase inhibitor, in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly specific, potent, and reversible inhibitor of neutrophil elastase (NE).[1][2][3] Neutrophil elastase is a powerful serine protease released by activated neutrophils during an inflammatory response.[3][4] In pathological conditions, excessive NE activity leads to the degradation of critical extracellular matrix proteins like elastin and collagen, which can cause significant tissue damage.[4][5]
This compound works by binding directly to the active site of neutrophil elastase, effectively blocking its destructive enzymatic activity.[3] This inhibition helps to mitigate the inflammatory cascade and protect tissues from damage.[3][6][7] Studies have shown that by inhibiting NE, this compound can modulate downstream inflammatory signaling pathways, including the JNK/NF-κB and PI3K/AKT/mTOR pathways.[6][7][8]
Q2: What is a recommended starting concentration for this compound in primary cell culture?
The optimal concentration of this compound is highly dependent on the primary cell type, experimental conditions, and the concentration of neutrophil elastase being targeted. Therefore, it must be determined empirically. The enzymatic IC50 (the concentration required to inhibit 50% of enzyme activity) for this compound against neutrophil elastase is approximately 44 nM.[1][2] However, effective concentrations in cell culture are typically much higher to account for cell permeability, protein binding, and stability in media.
Based on published studies, a reasonable starting range for dose-response experiments is between 10 µg/mL and 100 µg/mL .
Table 1: Examples of this compound Concentrations Used in In Vitro Studies
| Cell Type | Condition | Effective Concentration(s) | Outcome | Reference |
| Human Pulmonary Microvascular Endothelial Cells (HPMECs) | TNF-α Stimulation | 50 - 100 µg/mL | Increased cell viability, reduced inflammation. | [6] |
| TMK-1 Gastric Carcinoma Cells | NE-induced Proliferation | >10 µg/mL | Complete inhibition of NE-induced proliferation. | [9] |
| TMK-1 Gastric Carcinoma Cells | Growth Inhibition | 100 - 1000 µg/mL | Significant inhibition of cell growth. | [9] |
Q3: How do I determine the optimal, non-toxic concentration of this compound for my specific primary cells?
Determining the optimal concentration is a two-phase process: first, assess cytotoxicity to find a safe working range, and second, evaluate efficacy within that range.
Experimental Protocol: Determining Cytotoxicity with an MTT Assay
This protocol provides a method to assess the impact of this compound on the viability of your primary cells.
-
Cell Plating: Seed your primary cells into a 96-well plate at a density that will ensure they are in a logarithmic growth phase (typically 70-80% confluency) at the end of the experiment. Allow cells to adhere overnight.
-
Prepare this compound Dilutions: Prepare a 2X stock solution for each desired final concentration of this compound (e.g., 0, 2, 20, 100, 200, 400, 1000 µg/mL) in your cell culture medium. Also prepare a solvent control (e.g., DMSO) at the highest concentration that will be used.
-
Treatment: Carefully remove half of the medium from each well and replace it with an equal volume of the 2X this compound dilutions to achieve the 1X final concentrations. Incubate for a period relevant to your planned experiment (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[1][9] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[10]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[9][10]
-
Analysis: Normalize the data to the untreated control wells (representing 100% viability) and plot the percentage of cell viability against the this compound concentration. The highest concentration that does not cause a significant drop in viability is your maximum non-toxic concentration.
Troubleshooting Guide
Q4: My cells are showing high levels of toxicity even at low this compound concentrations. What could be wrong?
Unexpected cytotoxicity can arise from several factors. Use the following guide to troubleshoot the issue.
-
Solvent Toxicity: this compound is often dissolved in solvents like DMSO or ethanol.[2][10] Primary cells can be sensitive to these solvents.
-
Solution: Always include a "vehicle-only" control in your experiment. Ensure the final concentration of the solvent in your culture medium is minimal (typically ≤0.1% for DMSO).
-
-
Suboptimal Cell Health: Primary cells that are stressed, overly confluent, or at a high passage number are more susceptible to the toxic effects of any compound.
-
Solution: Use low-passage cells and ensure they are plated at an optimal density. Visually inspect the cells for healthy morphology before beginning treatment.
-
-
Compound Stability and Purity: this compound can degrade if not stored properly.
-
Solution: Purchase high-purity this compound. Prepare stock solutions and store them as single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[2]
-
-
Cell-Specific Sensitivity: Some primary cell types may be inherently more sensitive to this compound or its off-target effects.
-
Solution: If you have ruled out other causes, perform a more granular dose-response curve starting at a much lower concentration range (e.g., 10 nM - 10 µg/mL).
-
Q5: How can I confirm that this compound is functionally active in my cell culture system?
Verifying that this compound is actively inhibiting neutrophil elastase in your model is crucial for interpreting your results.
-
Measure Downstream Inflammatory Markers: In many inflammatory models, NE activity leads to the production of pro-inflammatory cytokines.
-
Method: Induce an inflammatory response in your cells (e.g., with LPS or TNF-α) with and without this compound. Collect the cell culture supernatant and use an ELISA to measure the levels of key cytokines like IL-6, IL-8, or TNF-α.[11][12]
-
Expected Outcome: A successful this compound treatment should significantly reduce the secretion of these inflammatory mediators.[6][12]
-
-
Assess Key Signaling Pathways: this compound has been shown to inhibit the activation of the JNK and NF-κB signaling pathways, which are downstream of many inflammatory stimuli.[6][7]
-
Method: After treatment, lyse the cells and perform a Western blot to analyze the phosphorylation status of key signaling proteins (e.g., phospho-JNK, phospho-p65).
-
Expected Outcome: this compound should reduce the levels of the phosphorylated (active) forms of these proteins compared to the stimulated control.[6]
-
-
Directly Measure Elastase Activity: If your experimental setup involves adding exogenous neutrophil elastase or stimulating neutrophils to release it, you can directly measure its activity.
-
Method: Use a commercially available elastase activity assay, which typically employs a specific substrate that releases a chromogenic or fluorogenic molecule when cleaved by NE.
-
Expected Outcome: The presence of this compound in the culture medium should lead to a dose-dependent decrease in elastase activity.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
- 4. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor‐α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | SARS-CoV | Serine Protease | TargetMol [targetmol.com]
- 11. This compound improves clinical outcomes and decreases ventilator-associated lung injury in children with acute respiratory distress syndrome: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The neutrophil elastase inhibitor, this compound, attenuates acute lung injury in patients with cardiopulmonary bypass [frontiersin.org]
Identifying potential off-target effects of Sivelestat in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Sivelestat.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective competitive inhibitor of human neutrophil elastase.[1][2] It exhibits high affinity for neutrophil elastase with a reported IC50 of 44 nM and a Ki of 200 nM.[1]
Q2: Is this compound known to inhibit other proteases?
This compound is highly selective for neutrophil elastase. Studies have shown that it does not significantly inhibit other serine proteases such as trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G, even at concentrations up to 100 μM.[1]
Q3: Are there any known or predicted off-target interactions of this compound?
While highly selective, some research suggests potential off-target interactions:
-
Matrix Metalloproteinases (MMPs): An in silico molecular docking study has suggested that this compound may interact with MMP-2 and MMP-9.[3] However, these computational findings require experimental validation to confirm a direct inhibitory effect and determine binding affinities.
-
Kinases: A network pharmacology study predicted potential interactions between this compound and several kinases, including Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), insulin-like growth factor 1 receptor (IGF1R), and platelet-derived growth factor receptor beta (PDGFRB).[4] It is important to note that these are computational predictions and have not been confirmed through direct binding or activity assays.
-
Proteinase 3 (PR3): A study investigating ligand binding to PR3, another neutrophil serine protease, found that this compound had a much weaker affinity for PR3 compared to its primary target, neutrophil elastase.[5]
Q4: Can this compound affect signaling pathways unrelated to neutrophil elastase inhibition?
Several studies have reported that this compound can modulate various signaling pathways. It is currently under investigation whether these are direct off-target effects or indirect consequences of neutrophil elastase inhibition. These pathways include:
-
JNK/NF-κB signaling: this compound has been shown to inhibit the activation of the JNK/NF-κB signaling pathway.[6][7]
-
Nrf2/HO-1 signaling: this compound can activate the Nrf2/HO-1 signaling pathway, which is involved in the antioxidant response.[6]
-
PI3K/AKT/mTOR signaling: There is evidence to suggest that this compound can inhibit the PI3K/AKT/mTOR signaling pathway.[8]
-
TGF-β/Smad signaling: this compound has been observed to inhibit the TGF-β/Smad signaling pathway.[8]
Further research is needed to determine the precise mechanisms by which this compound influences these pathways.
Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypes in Cell-Based Assays
If you observe an unexpected cellular phenotype in your experiments with this compound that cannot be readily explained by neutrophil elastase inhibition, consider the following troubleshooting steps.
Experimental Workflow for Investigating Unexpected Phenotypes
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Guide 2: Validating Potential Off-Target Interactions
If you hypothesize that this compound is interacting with a specific off-target protein in your experimental system, the following guide outlines a general approach for validation.
Experimental Workflow for Off-Target Validation
Caption: Workflow for validating a hypothesized off-target interaction.
Quantitative Data Summary
The following tables summarize the known and predicted inhibitory activities of this compound.
Table 1: this compound IC50 Values for Neutrophil Elastase
| Species | IC50 (nM) | Reference |
| Human | 44 | [1] |
| Human | 4.6 | [9] |
| Rabbit | 36 | [1] |
| Rat | 19 | [1] |
| Hamster | 37 | [1] |
| Mouse | 49 | [1] |
Table 2: this compound Selectivity Against Other Proteases
| Protease | Inhibition at 100 µM | Reference |
| Trypsin | No inhibition | [1] |
| Thrombin | No inhibition | [1] |
| Plasmin | No inhibition | [1] |
| Plasma Kallikrein | No inhibition | [1] |
| Pancreas Kallikrein | No inhibition | [1] |
| Chymotrypsin | No inhibition | [1] |
| Cathepsin G | No inhibition | [1] |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to assess whether a compound binds to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line to 80-90% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
After treatment, harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3-5 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
-
Protein Quantification and Analysis:
-
Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods like ELISA.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
-
Workflow for CETSA
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Protocol 2: In Vitro Protease Activity Assay
This protocol can be used to determine the inhibitory activity of this compound against a purified protease of interest.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the purified protease in an appropriate assay buffer.
-
Prepare a solution of a fluorogenic or chromogenic substrate specific for the protease.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer, the purified protease, and varying concentrations of this compound or vehicle control.
-
Incubate the mixture for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each this compound concentration.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Workflow for In Vitro Protease Assay
Caption: In vitro protease activity assay experimental workflow.
Signaling Pathway Diagrams
This compound's Potential Influence on Key Signaling Pathways
The following diagrams illustrate the signaling pathways that may be affected by this compound, based on current research. The exact points of interaction for this compound in these pathways are still under investigation.
JNK/NF-κB Signaling Pathway
Caption: Potential inhibition of the JNK/NF-κB pathway by this compound.
PI3K/AKT/mTOR Signaling Pathway
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, neutrophil elastase inhibitor (CAS 127373-66-4) | Abcam [abcam.com]
- 3. This compound (Neutrophil Elastase Inhibitor) as an Anti-inflammatory and Anti-viral Agent: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Possible pharmacological targets and mechanisms of this compound in protecting acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A neutrophil elastase inhibitor, this compound, reduces lung injury following endotoxin-induced shock in rats by inhibiting HMGB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
Preclinical Safety and Toxicity Profile of Sivelestat: A Technical Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive overview of the preclinical toxicity and safety assessment of Sivelestat (ONO-5046), a selective neutrophil elastase inhibitor. The information is intended to guide researchers in their experimental design and address potential issues that may be encountered during in vivo and in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the established No-Observed-Adverse-Effect Level (NOAEL) for this compound in repeated-dose toxicity studies?
A1: In a 4-week repeated-dose intravenous toxicity study in beagle dogs, the NOAEL for this compound was determined to be 15 mg/kg/day for both male and female animals[1].
Q2: What are the potential adverse effects of this compound at higher doses in preclinical models?
A2: In the 4-week intravenous study in dogs, transient hypoactivity and ataxic gait were observed at doses of 15 mg/kg/day (females only) and 30 mg/kg/day (males and females). Decreases in erythrocyte count, hematocrit, and hemoglobin were also noted at 30 mg/kg/day[1].
Q3: What is the known reproductive and developmental toxicity profile of this compound?
A3: In a fertility study in rats where this compound was administered intravenously, the NOAEL for general and reproductive toxicity in males and females, as well as for developmental toxicity in their fetuses, was established at 75 mg/kg/day[2]. Developmental toxicity studies have been conducted in rats at doses of 0, 1, and 2 mg/kg/day and in rabbits at doses of 0, 2.5, 5.0, and 7.5 mg/kg/day.
Q4: Is there any information on the genotoxic potential of this compound?
Q5: What are some common challenges when administering this compound in animal studies?
A5: this compound is often administered intravenously in preclinical studies[1][2]. Potential challenges can include issues with formulation stability and solubility, especially for long-term infusions. It is crucial to use an appropriate vehicle and to prepare the formulation as close to the time of administration as possible. For troubleshooting, refer to the "Troubleshooting Guides" section below.
Quantitative Toxicity Data
The following tables summarize the available quantitative data from preclinical toxicity studies of this compound.
Table 1: Repeated-Dose Intravenous Toxicity
| Species | Study Duration | NOAEL (mg/kg/day) | Observed Effects at Higher Doses | Reference |
| Beagle Dog | 4 weeks | 15 | Transient hypoactivity, ataxic gait, decreased erythrocytes, hematocrit, and hemoglobin at 30 mg/kg/day. | [1] |
Table 2: Reproductive and Developmental Toxicity
| Study Type | Species | NOAEL (mg/kg/day) | Notes | Reference |
| Fertility and Early Embryonic Development | Rat | 75 | For general, reproductive, and developmental toxicity. | [2] |
| Embryo-Fetal Development | Rat | - | Doses tested: 0, 1, 2 mg/kg/day. | |
| Embryo-Fetal Development | Rabbit | - | Doses tested: 0, 2.5, 5.0, 7.5 mg/kg/day. |
Note: Specific NOAELs for the embryo-fetal development studies were not explicitly stated in the available literature.
Experimental Protocols
Detailed methodologies for key preclinical safety and toxicity studies are outlined below. These are generalized protocols and may require optimization for specific experimental designs.
4-Week Repeated-Dose Intravenous Toxicity Study in Dogs
Objective: To evaluate the potential toxicity of this compound when administered intravenously to dogs daily for 4 weeks.
Methodology:
-
Animal Model: Male and female beagle dogs.
-
Groups:
-
Control (vehicle)
-
Low Dose (e.g., 7.5 mg/kg/day)
-
Mid Dose (e.g., 15 mg/kg/day)
-
High Dose (e.g., 30 mg/kg/day)
-
-
Administration: Daily intravenous infusion.
-
Duration: 28 consecutive days, followed by a recovery period (e.g., 4 weeks) for a subset of animals.
-
Parameters Monitored:
-
Clinical signs (daily)
-
Body weight and food consumption (weekly)
-
Ophthalmology (pre-study and at termination)
-
Electrocardiography (ECG) and blood pressure (pre-study and at specified intervals)
-
Clinical pathology (hematology, clinical chemistry, urinalysis) (pre-study and at termination)
-
Gross necropsy and organ weights
-
Histopathological examination of a comprehensive list of tissues.
-
Workflow for a 4-week repeated-dose IV toxicity study.
Fertility and Early Embryonic Development Study in Rats
Objective: To assess the effects of this compound on reproductive performance in male and female rats and on early embryonic development.
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats.
-
Groups:
-
Control (vehicle)
-
Low Dose (e.g., 18.75 mg/kg/day)
-
Mid Dose (e.g., 37.5 mg/kg/day)
-
High Dose (e.g., 75 mg/kg/day)
-
-
Administration: Daily intravenous injection.
-
Dosing Period:
-
Males: From 64 days prior to mating and through the mating period.
-
Females: From 15 days prior to mating until Day 7 of gestation.
-
-
Parameters Monitored:
-
Parental Animals: Clinical signs, body weight, food consumption, estrous cycles, mating and fertility indices.
-
At Termination (Females on Gestation Day 13-15): Number of corpora lutea, implantation sites, live and dead fetuses, and resorptions.
-
Fetal Examination: External, visceral, and skeletal anomalies.
-
Workflow for a fertility and early embryonic development study.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness of this compound Formulation for Intravenous Injection.
-
Possible Cause: this compound sodium salt may have limited solubility or stability in certain vehicles, especially at higher concentrations or over time.
-
Troubleshooting Steps:
-
Vehicle Selection: Ensure the use of a suitable vehicle as recommended by the manufacturer or established in the literature. Sterile saline is commonly used for in vivo studies[6].
-
pH Adjustment: The pH of the solution can significantly impact solubility. Check and adjust the pH if necessary.
-
Fresh Preparation: Prepare the formulation immediately before administration to minimize the risk of precipitation.
-
Sonication/Vortexing: Gentle sonication or vortexing may help to dissolve the compound completely. Avoid excessive heat.
-
Concentration Reduction: If precipitation persists, consider reducing the concentration of the stock solution and adjusting the injection volume accordingly.
-
Issue 2: Acute Adverse Reactions During or Immediately After Intravenous Administration (e.g., distress, hypoactivity).
-
Possible Cause: The infusion rate may be too rapid, leading to acute toxicity. The formulation itself (e.g., vehicle, pH) could also be a contributing factor.
-
Troubleshooting Steps:
-
Reduce Infusion Rate: Administer the dose as a slow bolus or a controlled infusion over a longer period.
-
Vehicle Control: Always include a vehicle-only control group to differentiate effects of the compound from those of the vehicle.
-
Dose Reduction: If adverse reactions persist even with a slow infusion rate, consider reducing the dose.
-
Monitor Vital Signs: In larger animal models, monitoring heart rate and respiration during administration can provide early warnings of adverse events.
-
Issue 3: Inconsistent Efficacy or Toxicity Results Between Experiments.
-
Possible Cause: Variability in drug formulation, administration technique, animal strain, or other experimental conditions.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure that all experimental procedures, including formulation preparation, administration route and timing, and animal handling, are strictly standardized.
-
Verify Formulation: On a periodic basis, it may be beneficial to analytically verify the concentration and stability of the dosing solution.
-
Animal Health Status: Ensure that all animals are healthy and of a consistent age and weight at the start of the study.
-
Environmental Factors: Maintain consistent environmental conditions (e.g., light/dark cycle, temperature, humidity) as these can influence animal physiology and drug metabolism.
-
Signaling Pathway
This compound's primary mechanism of action is the selective inhibition of neutrophil elastase. This enzyme plays a crucial role in the inflammatory cascade, particularly in the context of acute lung injury.
Inhibitory action of this compound on the neutrophil elastase pathway.
References
- 1. [Toxicity study of sodium N-[2-[4-(2,2-dimethylpropionyloxy) phenylsulfonylamino] benzoyl] aminoacetate tetrahydrate (ONO-5046.Na) (3). 4-week repeated dose intravenous toxicity study in dogs with 4-week recovery test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Reproductive and developmental toxicity study of sodium N-[2-[4-(2,2-dimethylpropionyloxy) phenylsulfonylamino] benzoyl] aminoacetate tetrahydrate (ONO-5046.Na (1). Fertility study in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bulldog-bio.com [bulldog-bio.com]
- 4. The in vitro mammalian chromosome aberration test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Acknowledging Sivelestat's Hepatic Profile in Study Design
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to approach the hepatic safety and efficacy profile of Sivelestat in experimental study design. While the predominant body of evidence points towards a hepatoprotective role for this compound, particularly in the context of inflammation-driven liver injury, isolated reports of elevated liver enzymes warrant careful consideration and monitoring in study protocols. This guide offers troubleshooting advice and frequently asked questions to navigate these considerations.
Frequently Asked Questions (FAQs)
Q1: What is the current understanding of this compound's effect on the liver?
A1: The majority of preclinical and clinical data suggests that this compound, a neutrophil elastase inhibitor, has a protective effect on the liver, especially in models of acute liver injury caused by toxins or ischemia-reperfusion.[1][2][3][4][5][6][7] It is thought to mitigate liver damage by reducing the inflammatory response mediated by neutrophils.[1][2][8] However, there are isolated reports of elevated liver enzymes (ALT and AST) as a potential side effect, although a causal link is not firmly established.[9][10] One retrospective study found no significant difference in liver insufficiency between patients treated with this compound and a control group.[11] Therefore, while this compound is not predicted to be a primary hepatotoxin, routine monitoring of liver function is a prudent measure in any study.
Q2: How should I design a study to evaluate the potential hepatoprotective effects of this compound?
A2: To investigate the hepatoprotective effects of this compound, a common approach is to induce liver injury in a controlled experimental setting and assess whether this compound treatment can ameliorate the damage. A typical in vivo study design would involve:
-
Animal Model: Select a suitable animal model (e.g., mice or rats) and a well-characterized method of inducing liver injury, such as acetaminophen (APAP) overdose or lipopolysaccharide (LPS) challenge.[1][2][3][5]
-
Grouping: At a minimum, include a control group, a group receiving only the hepatotoxic agent, and a group receiving the hepatotoxic agent plus this compound.
-
Dosing and Administration: The dose and timing of this compound administration are critical. It is often given shortly before or after the induction of liver injury.[1][4]
-
Endpoints: Key endpoints to measure include serum levels of liver enzymes (ALT, AST), histological analysis of liver tissue for necrosis and inflammation, and markers of inflammation (e.g., cytokine levels).[2][6]
Q3: What are the best practices for monitoring potential liver-related adverse events in a study involving this compound?
A3: Even though this compound is not expected to be hepatotoxic, diligent monitoring is a cornerstone of good study design.
-
Baseline Measurements: Always measure baseline liver function (ALT, AST, bilirubin, alkaline phosphatase) before starting treatment.
-
Regular Monitoring: For in vivo studies, collect blood samples at regular intervals during the study to monitor liver enzyme levels. The frequency will depend on the study duration.
-
Histopathology: At the end of the study, perform a thorough histopathological examination of liver tissue from all study groups to look for any signs of cellular damage, even in the absence of elevated enzymes.
-
In Vitro Screening: For a comprehensive assessment, consider in vitro assays using primary hepatocytes or liver cell lines to screen for direct cytotoxicity, mitochondrial toxicity, or cholestatic potential.
Q4: What should I do if I observe elevated liver enzymes in my this compound-treated group?
A4: An unexpected finding of elevated liver enzymes requires a systematic troubleshooting approach:
-
Confirm the Finding: Repeat the liver enzyme measurements to rule out technical error.
-
Examine the Data:
-
Is the elevation statistically significant compared to the control group?
-
Is there a dose-dependent relationship?
-
Are other markers of liver dysfunction (e.g., bilirubin) also elevated?
-
-
Review Study Protocol: Scrutinize the protocol for any confounding factors. Could other substances administered to the animals or components of their diet be responsible?
-
Histopathology: Correlate the biochemical findings with histopathological examination of the liver. The absence of cellular necrosis or inflammation despite enzyme elevation may suggest a different mechanism or adaptation.
-
Consider Mechanistic Studies: If the finding is robust, further in vitro studies may be necessary to investigate the potential mechanism (e.g., using primary human hepatocytes to assess human relevance).
Quantitative Data Summary
The following table summarizes key quantitative data from studies investigating the effects of this compound on liver injury markers.
| Study Model | Inducing Agent | This compound Treatment Regimen | Key Findings on Liver Markers | Reference |
| BALB/c Mice | Acetaminophen (750 mg/kg, i.p.) | 100 mg/kg, i.p., 30 min post-acetaminophen | Serum ALT (IU/L) at 10h: Acetaminophen only: ~19,950; Acetaminophen + this compound: ~1,180. Serum AST (IU/L) at 10h: Acetaminophen only: ~5,787; Acetaminophen + this compound: ~1,000. | [7] |
| Sprague-Dawley Rats | Lipopolysaccharide (LPS) post-partial hepatectomy | 10 mg/kg, i.v., before LPS | This compound prevented increases in serum enzymes and total bilirubin related to liver injury. | [2] |
| C57BL/6 Mice | Liver Ischemia/Reperfusion (90 min ischemia) | 100 mg/kg, s.c., pre-ischemia and during reperfusion | Serum ALT (U/L) at 6h: Control: ~25,833; this compound: ~11,698. | [4] |
| Human Patients | Hepatic Resection | Perioperative administration | Suppressed the release of HMGB1 and led to a more rapid decrease in IL-6 levels compared to placebo. | [6][12] |
| Human Patients | Acute Aortic Dissection Surgery | Post-operative administration | No significant differences in liver insufficiency (increased ALT, AST, TBIL, and DBIL) compared to the control group. | [11] |
Experimental Protocols
In Vitro Hepatotoxicity Assessment
Objective: To assess the direct cytotoxic potential of this compound on hepatocytes.
Methodology:
-
Cell Culture: Culture primary human hepatocytes or a suitable human liver cell line (e.g., HepG2) in appropriate media.
-
Compound Treatment: Expose the cells to a range of concentrations of this compound for 24 to 48 hours. Include a vehicle control and a positive control (e.g., a known hepatotoxin like acetaminophen).
-
Cytotoxicity Assay: Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay.
-
Data Analysis: Calculate the concentration of this compound that causes a 50% reduction in cell viability (IC50).
In Vivo Hepatoprotection Model (Acetaminophen-Induced Liver Injury)
Objective: To determine if this compound can mitigate acetaminophen-induced liver injury in mice.
Methodology:
-
Animals: Use male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping (n=8-10 per group):
-
Group 1: Vehicle control (saline)
-
Group 2: Acetaminophen (APAP) only (e.g., 300-500 mg/kg, i.p.)
-
Group 3: this compound only (e.g., 50-100 mg/kg, i.p.)
-
Group 4: APAP + this compound (administer this compound 30 minutes after APAP)
-
-
Procedure:
-
Fast mice overnight before APAP administration.
-
Administer treatments as per the grouping.
-
Euthanize mice 24 hours after APAP administration.
-
-
Sample Collection:
-
Collect blood via cardiac puncture for serum analysis of ALT and AST.
-
Perfuse the liver with saline and collect a portion for histopathology (fix in 10% formalin) and another portion for molecular analysis (snap-freeze in liquid nitrogen).
-
-
Analysis:
-
Measure serum ALT and AST levels using a clinical chemistry analyzer.
-
Process liver tissue for H&E staining and have it scored by a pathologist for necrosis and inflammation.
-
(Optional) Analyze liver homogenates for markers of oxidative stress or inflammatory cytokines.
-
Visualizations
Caption: Proposed mechanism of this compound's hepatoprotective effect.
Caption: General workflow for assessing the hepatic profile of a compound.
References
- 1. Essential Involvement of Neutrophil Elastase in Acute Acetaminophen Hepatotoxicity Using BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophil elastase inhibitor prevents endotoxin-induced liver injury following experimental partial hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Essential Involvement of Neutrophil Elastase in Acute Acetaminophen Hepatotoxicity Using BALB/c Mice | Semantic Scholar [semanticscholar.org]
- 4. The protective function of neutrophil elastase inhibitor in liver ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of this compound and N-acetylcysteine alleviates the inflammatory response and exceeds standard treatment for acetaminophen-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of the neutrophil elastase inhibitor this compound on early injury after liver resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. What are the side effects of this compound Sodium Hydrate? [synapse.patsnap.com]
- 10. Neutrophil elastase inhibitor (this compound) in the treatment of acute respiratory distress syndrome induced by COVID-19: a multicenter retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of this compound sodium for the treatment of inflammatory response in acute Stanford type A aortic dissection: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of the Neutrophil Elastase Inhibitor this compound on Early Injury after Liver Resection | springermedizin.de [springermedizin.de]
Technical Support Center: Strategies to Overcome Low Gastrointestinal Absorption of Sivelestat
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to overcome the low gastrointestinal (GI) absorption of Sivelestat. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Understanding the Challenge: Physicochemical Properties of this compound
This compound's inherent physicochemical characteristics contribute to its poor oral bioavailability. Understanding these properties is the first step in devising effective formulation strategies.
| Property | Value | Implication for Oral Absorption |
| Molecular Weight | 434.46 g/mol | Within the range for oral absorption. |
| LogP | 2.42 - 2.68 | Indicates moderate lipophilicity. |
| Water Solubility | 0.0152 mg/mL | Very low aqueous solubility can limit dissolution in GI fluids.[1] |
| pKa (Strongest Acidic) | 2.77 | The presence of a carboxylic acid group leads to ionization at intestinal pH, reducing passive diffusion.[1] |
| Hydrogen Bond Donors | 3 | Acceptable number for membrane permeation.[1] |
| Hydrogen Bond Acceptors | 6 | Acceptable number for membrane permeation.[1] |
| Primary Metabolic Pathway | Intestinal First-Pass Metabolism | A significant barrier to reaching systemic circulation. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal model. What are the likely reasons?
A1: The low oral bioavailability of this compound is primarily attributed to two main factors:
-
Poor Aqueous Solubility: this compound's low water solubility limits its dissolution rate in the gastrointestinal fluids, which is a prerequisite for absorption.[1]
-
Extensive First-Pass Metabolism: Even if this compound dissolves, it undergoes significant metabolism within the intestinal wall before it can reach the systemic circulation. This is a major contributor to its low bioavailability.
Troubleshooting:
-
Confirm Drug Substance Properties: Ensure the purity and solid-state form (crystalline vs. amorphous) of your this compound active pharmaceutical ingredient (API) are consistent, as these can influence solubility and dissolution.
-
Assess Dissolution Rate: Perform in vitro dissolution studies of your current formulation in simulated gastric and intestinal fluids to confirm if poor dissolution is a primary issue.
Q2: What formulation strategies can we explore to improve the oral absorption of this compound?
A2: Several advanced formulation strategies can be employed to tackle the challenges of low solubility and extensive first-pass metabolism. The three main approaches to consider are:
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution velocity.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in a lipid-based system can improve its solubilization in the GI tract and potentially leverage lipid absorption pathways, which can bypass first-pass metabolism to some extent.
-
Prodrug Approach: Modifying the chemical structure of this compound to create a prodrug can mask the polar carboxylic acid group, thereby improving its membrane permeability. The prodrug is then converted to the active this compound in the body.[2]
In-Depth Strategy Guides
Strategy 1: Nanoformulations - Solid Lipid Nanoparticles (SLNs)
Q3: We are considering developing Solid Lipid Nanoparticles (SLNs) for this compound. What are the critical parameters to control during formulation?
A3: SLNs are a promising approach. Key parameters to optimize and potential troubleshooting tips are outlined below:
| Critical Parameter | Importance | Troubleshooting |
| Lipid Selection | The lipid must be solid at body temperature and capable of solubilizing this compound. | Issue: Low drug loading. Solution: Screen various lipids (e.g., glyceryl monostearate, tristearin) for this compound solubility at elevated temperatures. |
| Surfactant Selection | The surfactant stabilizes the nanoparticle dispersion and influences particle size. | Issue: Particle aggregation. Solution: Use non-ionic surfactants like Poloxamer 188 or Tween 80. Optimize the lipid-to-surfactant ratio. |
| Homogenization Speed/Pressure & Duration | These parameters directly control the final particle size and distribution. | Issue: Large and polydisperse particles. Solution: Increase homogenization speed/pressure or the number of homogenization cycles. |
| Cooling Rate | The rate of cooling of the hot nanoemulsion affects the crystallinity of the lipid matrix and drug entrapment. | Issue: Drug expulsion during storage. Solution: Employ a rapid cooling step (e.g., using an ice bath) to form a less-ordered lipid crystal lattice that can accommodate more drug. |
-
Preparation of Lipid Phase: Melt a suitable solid lipid (e.g., Glyceryl behenate) at approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid.
-
Preparation of Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 188) in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer (e.g., Ultra-Turrax) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles at 500-1500 bar).
-
Cooling and Nanoparticle Formation: Cool down the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
Diagram: Workflow for SLN Preparation
Caption: Workflow for preparing this compound-loaded SLNs.
Strategy 2: Lipid-Based Drug Delivery Systems (LBDDS) - Self-Emulsifying Drug Delivery Systems (SEDDS)
Q4: We are developing a SEDDS formulation for this compound, but it shows poor self-emulsification. What could be the problem?
A4: Poor self-emulsification in SEDDS is often related to an imbalance in the formulation components.
| Issue | Potential Cause | Troubleshooting Steps |
| Cloudy or Milky Emulsion with Large Droplets | Insufficient surfactant concentration or a surfactant with an inappropriate Hydrophilic-Lipophilic Balance (HLB) value. | Increase the surfactant-to-oil ratio. Screen surfactants with higher HLB values (typically 12-18 for SEDDS). |
| Phase Separation or Cracking Upon Dilution | Imbalance between the surfactant and cosurfactant. | Optimize the ratio of surfactant to cosurfactant. A cosurfactant (e.g., Transcutol®, PEG 400) can improve the stability of the microemulsion. |
| Drug Precipitation Upon Dilution | The drug is not sufficiently solubilized in the dispersed oil droplets. | Increase the oil concentration or select an oil with higher solubilizing capacity for this compound. |
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and cosurfactants (e.g., Transcutol® HP, PEG 400).
-
Constructing Ternary Phase Diagrams: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and cosurfactant to identify the self-emulsifying region.
-
Formulation Preparation: Prepare formulations within the identified self-emulsifying region by accurately weighing and vortexing the components until a clear, homogenous mixture is formed. Add this compound to the mixture and ensure it is completely dissolved.
-
Characterization of Self-Emulsification: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the spontaneity of emulsion formation and the appearance of the resulting emulsion.
-
Droplet Size Analysis: Measure the globule size and polydispersity index of the emulsion formed upon dilution in a suitable aqueous medium.
-
In Vitro Drug Release: Perform dissolution studies in simulated GI fluids to assess the drug release profile from the SEDDS.
Diagram: Logic for SEDDS Formulation Development
Caption: Logical workflow for developing a this compound SEDDS.
Strategy 3: Prodrug Approach
Q5: How can a prodrug strategy specifically address the low oral absorption of this compound?
A5: A prodrug of this compound would involve chemically modifying its carboxylic acid group to form an ester. This modification can:
-
Increase Lipophilicity: Masking the polar carboxylic acid group increases the overall lipophilicity of the molecule, which can enhance its ability to permeate the intestinal cell membrane via passive diffusion.[2]
-
Bypass Efflux Transporters: In some cases, a prodrug might have a lower affinity for efflux transporters in the gut wall compared to the parent drug.
-
Protect from Premature Metabolism: The prodrug may be less susceptible to the intestinal enzymes that metabolize this compound.
Q6: What are the key considerations when designing a this compound prodrug?
A6:
| Consideration | Importance | Experimental Approach |
| Promoieties Selection | The choice of the ester group (promoieties) will determine the lipophilicity, solubility, and rate of cleavage of the prodrug. | Synthesize a small library of this compound esters with different alcohol moieties (e.g., ethyl, pivaloyloxymethyl). |
| Chemical Stability | The prodrug must be stable enough in the GI tract to be absorbed intact. | Evaluate the stability of the prodrugs in simulated gastric and intestinal fluids. |
| Enzymatic Conversion | The prodrug must be efficiently converted back to the active this compound after absorption, typically by esterases in the plasma or liver. | Incubate the prodrugs with plasma and liver microsomes to determine the rate of conversion to this compound. |
| Permeability | The primary goal is to improve membrane permeability. | Assess the permeability of the prodrugs using in vitro models like the Caco-2 cell monolayer assay.[3][4][5][6] |
-
Synthesis: React this compound with a suitable alcohol or alkyl halide in the presence of a coupling agent (e.g., DCC/DMAP) or a base to form the ester prodrug. Purify the product by chromatography.
-
Characterization: Confirm the structure of the prodrug using NMR and mass spectrometry. Determine its physicochemical properties (logP, solubility).
-
In Vitro Stability: Incubate the prodrug in buffers at pH 1.2 (simulated gastric fluid) and pH 6.8 (simulated intestinal fluid) and measure its degradation over time by HPLC.
-
In Vitro Conversion: Incubate the prodrug in rat or human plasma and liver microsomes and quantify the formation of this compound over time by LC-MS/MS.
-
Caco-2 Permeability Assay: Measure the transport of the prodrug across a Caco-2 cell monolayer in both the apical-to-basolateral and basolateral-to-apical directions to determine its apparent permeability coefficient (Papp) and efflux ratio.[3][4][5][6]
Diagram: this compound Prodrug Strategy and Activation
Caption: Proposed mechanism of a this compound prodrug strategy.
In Vivo Evaluation
Q7: We have developed a promising oral formulation of this compound in vitro. What is the general protocol for an in vivo pharmacokinetic study in rats?
A7: A standard pharmacokinetic study in rats would involve the following steps:
-
Animal Model: Use male or female Sprague-Dawley rats (200-250 g) with cannulated jugular veins for serial blood sampling.[7][8][9]
-
Dosing: Fast the animals overnight before dosing. Administer the this compound formulation orally via gavage at a predetermined dose. For comparison, an intravenous (IV) group should be included to determine the absolute bioavailability.
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound (and its prodrug, if applicable) in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%).
Disclaimer: The information provided in this technical support center is for research and informational purposes only. All experimental work should be conducted in accordance with relevant safety guidelines and regulations. The proposed strategies are based on established pharmaceutical principles and may require significant optimization for the specific case of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. enamine.net [enamine.net]
- 5. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 7. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
- 9. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Determining optimal treatment duration of Sivelestat in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo use of Sivelestat.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vivo?
A1: this compound is a highly specific, competitive, and reversible inhibitor of neutrophil elastase.[1] Neutrophil elastase is a serine protease released by neutrophils during inflammation, and its excessive activity can lead to tissue damage.[1] By inhibiting neutrophil elastase, this compound mitigates inflammatory responses and protects tissues from proteolytic damage.[1]
Q2: What are the key signaling pathways modulated by this compound?
A2: this compound has been shown to modulate several key signaling pathways involved in inflammation and cellular protection. It inhibits the pro-inflammatory JNK/NF-κB pathway[1] and activates the antioxidant Nrf2/HO-1 pathway.[1] Additionally, studies have indicated its role in inhibiting the PI3K/AKT/mTOR pathway[2][3][4] and up-regulating the protective ACE2/Angiotensin-(1–7)/Mas receptor axis.[5]
Q3: What is the recommended solvent and storage for this compound for in vivo use?
A3: this compound sodium is soluble in water and physiological saline. For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months to ensure stability. It is advisable to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.
Q4: How should this compound be administered in animal models?
A4: The most common routes of administration for this compound in animal models are intravenous (i.v.) and intraperitoneal (i.p.) injection. The choice of administration route often depends on the specific experimental model and desired pharmacokinetic profile. Continuous intravenous infusion is also utilized in some protocols to maintain steady-state plasma concentrations.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Variable or inconsistent results | - Inconsistent drug preparation: Improper dissolution or storage of this compound can lead to variability in its effective concentration. - Timing of administration: The therapeutic window for this compound can be narrow. The timing of administration relative to the induction of injury or inflammation is critical. - Animal model variability: Differences in animal strain, age, or sex can influence the inflammatory response and drug metabolism. | - Standardize drug preparation: Ensure this compound is fully dissolved in the appropriate vehicle and stored correctly. Prepare fresh solutions for each experiment. - Optimize administration timing: Conduct a pilot study to determine the optimal time for this compound administration in your specific model. Pre-treatment is common in many acute injury models. - Control for animal variability: Use animals of the same strain, age, and sex within an experiment. Report these details in your methodology. |
| Lack of efficacy | - Insufficient dosage: The dose of this compound may not be high enough to effectively inhibit neutrophil elastase in the target tissue. - Inappropriate animal model: The pathophysiology of the chosen model may not be primarily driven by neutrophil elastase activity. - Degradation of this compound: Improper storage or handling of the compound can lead to loss of activity. | - Perform a dose-response study: Test a range of this compound doses to identify the most effective concentration for your model. - Validate the role of neutrophil elastase: Confirm the involvement of neutrophil elastase in your model through methods like immunohistochemistry or enzymatic assays. - Ensure proper handling: Follow the manufacturer's instructions for storage and handling to maintain the integrity of the compound. |
| Observed toxicity or adverse effects | - High dosage: The administered dose of this compound may be in the toxic range for the specific animal model. - Off-target effects: While this compound is a specific inhibitor, high concentrations could potentially have off-target effects. - Vehicle toxicity: The vehicle used to dissolve this compound may be causing adverse effects. | - Reduce the dosage: If toxicity is observed, lower the dose of this compound. - Review literature for model-specific toxicity: Check for reports of adverse effects in similar experimental setups. - Include a vehicle-only control group: This will help to distinguish between the effects of this compound and the vehicle. |
Data on In Vivo Treatment Duration and Dosage
The optimal treatment duration and dosage of this compound are highly dependent on the animal model and the specific pathological condition being investigated. The following tables summarize dosages and durations from various in vivo studies.
Table 1: this compound Dosage and Treatment Duration in Rodent Models of Acute Lung Injury (ALI) / Acute Respiratory Distress Syndrome (ARDS)
| Animal Model | Disease Induction | This compound Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Sprague-Dawley Rats | Lipopolysaccharide (LPS) | 10 or 30 mg/kg | Intraperitoneal (i.p.) | Single dose 30 minutes before LPS | Dose-dependent reduction in lung injury and inflammatory cytokines.[5] | [5] |
| Sprague-Dawley Rats | Klebsiella pneumoniae | 50 or 100 µg/mL (in vitro); Not specified for in vivo | Not specified for in vivo | 6 days (intraperitoneal injection) | Alleviated pathological injuries and reduced inflammatory cell infiltration.[1] | [1] |
| Sprague-Dawley Rats | Lipopolysaccharide (LPS) | 6, 10, or 15 mg/kg | Intraperitoneal (i.p.) | Single dose 1 hour after LPS | Dose-dependent improvement in lung function and reduction in inflammatory markers.[2][4] | [2][4] |
Table 2: this compound Dosage and Treatment Duration in Other In Vivo Models
| Animal Model | Disease Model | This compound Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Sprague-Dawley Rats | Sepsis-induced myocardial dysfunction | Not specified | Not specified | Not specified | Activated the PI3K/AKT/mTOR signaling pathway, improving cardiac function.[3] | [3] |
| Mice | Psoriasis | 1% cream or ointment | Topical | Daily for the duration of the study | Comparable efficacy to a strong topical glucocorticoid in reducing skin lesions.[6] | [6] |
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Rats
-
Animal Model: Male Sprague-Dawley rats (220-250 g).
-
Induction of ALI: Intratracheally administer LPS (5 mg/kg) dissolved in sterile saline.
-
This compound Preparation: Dissolve this compound sodium in sterile saline to the desired concentration (e.g., 10 mg/mL).
-
This compound Administration: Administer this compound (e.g., 10 or 30 mg/kg) via intraperitoneal injection 30 minutes prior to LPS instillation.[5]
-
Sham Control: Administer an equivalent volume of sterile saline via both intratracheal and intraperitoneal routes.
-
Endpoint Analysis: At a predetermined time point (e.g., 6, 12, or 24 hours) post-LPS administration, euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue for analysis of inflammatory cell infiltration, cytokine levels, and histopathology.
Protocol 2: Klebsiella pneumoniae-Induced Pneumonia in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Pneumonia: Intratracheally instill a suspension of Klebsiella pneumoniae.
-
This compound Administration: Administer this compound via intraperitoneal injection daily for a specified duration (e.g., 6 days).[1]
-
Control Groups: Include a sham group (saline instillation) and a vehicle control group (K. pneumoniae instillation followed by saline injections).
-
Outcome Measures: Monitor survival rates. At the end of the treatment period, assess lung injury through histopathology, measurement of lung wet/dry ratio, and analysis of inflammatory markers in BALF and lung tissue homogenates.
Signaling Pathways and Experimental Workflows
This compound's Impact on Inflammatory Signaling Pathways
This compound's primary mechanism of inhibiting neutrophil elastase leads to the modulation of downstream inflammatory signaling pathways. By reducing neutrophil elastase activity, this compound can decrease the activation of pro-inflammatory pathways like JNK/NF-κB and enhance protective pathways such as Nrf2/HO-1.
Caption: this compound inhibits neutrophil elastase, reducing JNK/NF-κB mediated inflammation and promoting Nrf2/HO-1 dependent cellular protection.
Experimental Workflow for Evaluating this compound in an ALI Model
A typical experimental workflow for assessing the efficacy of this compound in an in vivo model of acute lung injury involves several key steps, from animal acclimatization to data analysis.
Caption: A generalized workflow for in vivo studies of this compound in acute lung injury models.
This compound's Modulation of the PI3K/AKT/mTOR and ACE2/Ang-(1-7)/Mas Pathways
This compound has also been implicated in the modulation of other critical cellular pathways. It can inhibit the PI3K/AKT/mTOR pathway, which is often overactive in inflammatory conditions, and upregulate the protective ACE2/Ang-(1-7)/Mas axis.
Caption: this compound inhibits the PI3K/AKT/mTOR pathway and upregulates the protective ACE2/Ang-(1-7)/Mas axis.
References
- 1. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway | PLOS One [journals.plos.org]
- 3. This compound ameliorates sepsis-induced myocardial dysfunction by activating the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical efficacy investigation of human neutrophil elastase inhibitor this compound in animal model of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Sivelestat Efficacy in Animal Studies
Welcome to the technical support center for researchers utilizing Sivelestat in animal models of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). This guide provides answers to frequently asked questions, troubleshooting advice, and detailed protocols for monitoring the efficacy of this compound through relevant biomarkers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in animal models of lung injury?
This compound is a specific, synthetic inhibitor of neutrophil elastase (NE).[1][2] In animal models of ALI/ARDS, lung injury is often driven by an excessive inflammatory response where neutrophils are recruited to the lungs.[3] These activated neutrophils release NE, a potent serine protease that degrades extracellular matrix proteins, increases vascular permeability, and promotes the release of pro-inflammatory cytokines, leading to tissue damage.[3][4][5] this compound works by binding to and inhibiting NE, thereby reducing the harmful effects of unregulated NE activity and mitigating lung injury.[1][6]
Q2: Which are the primary biomarkers to measure this compound's therapeutic effect?
The most effective biomarkers for monitoring this compound's efficacy are those directly related to the inflammatory cascade it inhibits. Key biomarkers include:
-
Inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in bronchoalveolar lavage fluid (BALF) or serum.[1][7]
-
Neutrophil Infiltration Markers: Myeloperoxidase (MPO) activity in lung tissue, and total/neutrophil cell counts in BALF.[1]
-
Lung Injury Indicators: Lung wet/dry (W/D) ratio to assess pulmonary edema and histological lung injury scores.[1]
Q3: What is the typical dosage and administration route for this compound in rat models of ALI?
In rat models of ALI induced by pathogens like Klebsiella pneumoniae or by lipopolysaccharide (LPS), this compound is often administered via intraperitoneal (i.p.) injection.[1][7] Effective doses have been reported in the range of 10 mg/kg to 100 mg/kg.[1][7] For instance, one study used 50 and 100 mg/kg doses administered 12 hours after the bacterial challenge and continued for 6 days.[1] Another study used 10 and 30 mg/kg pre-treatment 30 minutes before LPS instillation.[7] The optimal dose and timing can vary depending on the specific animal model and the severity of the induced injury.
Q4: How does this compound affect the signaling pathways involved in lung injury?
This compound has been shown to exert its protective effects by modulating several key signaling pathways. By inhibiting neutrophil elastase, it can suppress the activation of the JNK/NF-κB pathway, which is a central regulator of inflammation.[1] Additionally, this compound can activate the Nrf2/HO-1 pathway, which is involved in the antioxidant response.[1] Other studies have suggested that this compound may also inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell survival and inflammation, and up-regulate the protective ACE2/Ang-(1-7)/Mas receptor axis.[2][7]
Troubleshooting Guides
Problem 1: Inconsistent or no significant change in cytokine levels (TNF-α, IL-6) after this compound treatment.
-
Possible Cause 1: Sample Collection and Handling. Cytokines are sensitive to degradation. Ensure BALF and serum samples are processed quickly, kept on ice, and stored at -80°C. Avoid multiple freeze-thaw cycles.[8]
-
Possible Cause 2: Timing of Measurement. The peak expression of different cytokines varies. TNF-α often peaks early (1-6 hours after injury), while IL-6 may peak later. Consider creating a time-course experiment to identify the optimal sampling time point for your specific model.[7]
-
Possible Cause 3: Assay Sensitivity. Ensure your ELISA kit has the appropriate sensitivity to detect the expected concentration range of cytokines in your samples. Check the manufacturer's specifications and consider testing several sample dilutions.
-
Possible Cause 4: this compound Dose or Timing. The administered dose of this compound may be insufficient, or the timing of administration relative to the injury induction may not be optimal. A dose-response study or varying the treatment time window may be necessary.
Problem 2: High variability in lung injury scores between animals in the same group.
-
Possible Cause 1: Inconsistent Injury Induction. The method used to induce lung injury (e.g., intratracheal instillation of LPS) can be variable. Ensure the procedure is highly standardized, including the volume, concentration, and delivery technique of the injurious agent.
-
Possible Cause 2: Lung Inflation and Fixation. Histological artifacts can arise from inconsistent lung inflation during tissue harvesting. Perfusion and fixation should be performed at a standardized pressure to ensure uniform lung architecture.[9]
-
Possible Cause 3: Subjective Scoring. Histological scoring can be subjective. Scoring should be performed by at least two independent observers who are blinded to the experimental groups.[10] Using a well-defined, standardized scoring system, such as the one proposed by the American Thoracic Society, is crucial.[9][11]
-
Possible Cause 4: Non-random Field Selection. Ensure that the microscopic fields selected for scoring are chosen randomly and are representative of the entire lung section to avoid selection bias.[9][12]
Quantitative Data Summary
The following tables summarize representative data from animal studies investigating this compound. Note that absolute values can differ based on the specific model, species, and induction agent used.
Table 1: Effect of this compound on Inflammatory Markers in Rat ALI Models
| Biomarker | Animal Model | Control/Vehicle Group | This compound-Treated Group | Reference |
| Lung Injury Score | K. pneumoniae-induced ALI (Rat) | ~4.5 | ~2.0 (100 mg/kg) | [1] |
| Lung W/D Ratio | K. pneumoniae-induced ALI (Rat) | ~6.0 | ~4.5 (100 mg/kg) | [1] |
| Serum TNF-α (pg/mL) | LPS-induced ALI (Rat) | ~250 (at 6h) | ~150 (30 mg/kg) | [7] |
| Serum IL-6 (pg/mL) | LPS-induced ALI (Rat) | ~4000 (at 6h) | ~2000 (30 mg/kg) | [7] |
| BALF Total Cells (x10⁵) | K. pneumoniae-induced ALI (Rat) | ~12 | ~6 (100 mg/kg) | [1] |
| BALF Neutrophils (%) | K. pneumoniae-induced ALI (Rat) | ~80% | ~50% (100 mg/kg) | [1] |
Detailed Experimental Protocols
Protocol 1: Myeloperoxidase (MPO) Activity Assay in Lung Tissue
This protocol measures neutrophil accumulation in the lung tissue.
-
Tissue Homogenization:
-
Harvest a pre-weighed portion of the lung lobe (approx. 50-100 mg).
-
Homogenize the tissue in 1 mL of an appropriate buffer (e.g., 50 mM PBS containing 0.5% hexadecyltrimethylammonium bromide - HTAB) on ice.[14][15]
-
Centrifuge the homogenate at >10,000 x g for 15-30 minutes at 4°C.[13][14]
-
Collect the supernatant for the assay.
-
-
Assay Procedure (Colorimetric):
-
Prepare a reaction buffer containing a substrate for MPO, such as o-dianisidine dihydrochloride, and hydrogen peroxide (H₂O₂).[16]
-
Add a small volume of the lung homogenate supernatant to a 96-well plate.
-
Add the reaction buffer to initiate the reaction. MPO will catalyze the oxidation of the substrate by H₂O₂, leading to a color change.[16]
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).[15]
-
Stop the reaction by adding a stop solution (e.g., a strong acid).[15][16]
-
Read the absorbance at the appropriate wavelength (e.g., 460 nm) using a microplate reader.[15][16]
-
Calculate MPO activity relative to a standard curve or express as units per gram of tissue.
-
Protocol 2: ELISA for TNF-α in Bronchoalveolar Lavage Fluid (BALF)
This protocol quantifies the level of the pro-inflammatory cytokine TNF-α.
-
Sample Preparation:
-
Perform bronchoalveolar lavage on the animal model using a fixed volume of sterile saline or PBS.
-
Centrifuge the collected BALF to pellet cells.
-
Carefully collect the supernatant, aliquot, and store at -80°C until use.[17]
-
-
ELISA Procedure (Sandwich ELISA):
-
Use a commercial ELISA kit and follow the manufacturer's instructions precisely.[18][19]
-
Coating: A 96-well plate is pre-coated with a capture antibody specific for TNF-α.[19]
-
Sample Addition: Add standards, controls, and BALF samples to the wells. Incubate to allow TNF-α to bind to the capture antibody.[18]
-
Washing: Wash the plate multiple times to remove unbound substances.[20]
-
Detection: Add a biotinylated detection antibody specific for TNF-α, which binds to a different epitope on the captured TNF-α. Incubate and wash.[17]
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody. Incubate and wash.[8][17]
-
Substrate: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.[19]
-
Stop: Stop the reaction with a stop solution. The color intensity will be proportional to the amount of TNF-α in the sample.[18]
-
Reading: Measure the optical density at 450 nm and calculate the TNF-α concentration based on the standard curve.[19]
-
Protocol 3: Histological Lung Injury Scoring
This protocol provides a semi-quantitative assessment of lung tissue damage.
-
Tissue Processing:
-
After euthanasia, perfuse the lungs via the pulmonary artery with saline to flush out blood.
-
Instill 4% paraformaldehyde or 10% neutral buffered formalin into the lungs via the trachea at a constant pressure (e.g., 20-25 cm H₂O) to ensure uniform inflation.
-
Excise the lungs and immerse them in the same fixative for at least 24 hours.
-
Process the fixed tissue, embed in paraffin, and cut 4-5 µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
-
Scoring (based on ATS Workshop Report recommendations): [9][11]
-
A pathologist or trained researcher, blinded to the treatment groups, should perform the scoring.[9]
-
Examine at least 10-20 random, non-overlapping high-power fields (400x magnification) per slide.[9][12]
-
Score the following five key features of ALI on a scale of 0 (normal) to 2 or 3 (severe), depending on the specific system:
-
A total lung injury score is calculated, often using a weighted formula, to provide a single quantitative value for comparison between groups.[10]
-
References
- 1. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of Neutrophils to Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of neutrophil elastase in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
- 7. This compound protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. atsjournals.org [atsjournals.org]
- 10. biorxiv.org [biorxiv.org]
- 11. An Official American Thoracic Society Workshop Report: Features and Measurements of Experimental Acute Lung Injury in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nwlifescience.com [nwlifescience.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. assaygenie.com [assaygenie.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. cloud-clone.com [cloud-clone.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. novamedline.com [novamedline.com]
Technical Support Center: Sivelestat and Laboratory Assay Integrity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential for Sivelestat to interfere with common laboratory assays. As a selective neutrophil elastase inhibitor, this compound is a valuable tool in research and clinical settings. However, like any exogenous compound, its presence in biological samples could potentially impact the accuracy of diagnostic and research assays. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference.
Frequently Asked Questions (FAQs)
Q1: What is laboratory assay interference?
A: Laboratory assay interference occurs when a substance in a sample alters the correct measurement of an analyte. This can lead to either falsely elevated or falsely decreased results. Interference can be caused by endogenous substances (e.g., antibodies, lipids) or exogenous substances like drugs and their metabolites.
Q2: Is there direct evidence of this compound interfering with common laboratory assays?
A: Currently, there is a lack of published studies that specifically document direct analytical interference of this compound in common laboratory assays such as immunoassays (e.g., ELISA), enzymatic assays, or clinical chemistry tests. The existing literature primarily focuses on the in vivo therapeutic effects of this compound, where changes in biomarker levels are a result of its pharmacological action, not analytical interference.[1][2][3][4][5]
Q3: What is the theoretical potential for this compound to interfere with my assay?
A: While direct evidence is unavailable, we can consider the theoretical possibilities based on this compound's chemical properties and general mechanisms of drug interference. Potential, though unconfirmed, mechanisms could include:
-
Immunoassays (e.g., ELISA):
-
Cross-reactivity: If this compound or its metabolites share structural similarities with the analyte being measured, they might bind to the assay's antibodies, leading to inaccurate results.
-
Non-specific binding: this compound could non-specifically interact with assay components (e.g., antibodies, enzyme conjugates), causing steric hindrance or other disruptions.
-
-
Enzymatic Assays:
-
Enzyme modulation: this compound is an enzyme inhibitor. While specific for neutrophil elastase, high concentrations could potentially inhibit or, less likely, activate other enzymes used as reagents in diagnostic assays. An in silico study suggested potential docking with MMP-2 and MMP-9, but this has not been confirmed in wet-lab assays.
-
-
Clinical Chemistry Assays (e.g., colorimetric, turbidimetric):
-
Chemical interference: The chemical structure of this compound might react with assay reagents, producing or quenching a signal (e.g., color, light).
-
Physical interference: High concentrations of any drug could potentially alter the physical properties of a sample (e.g., turbidity), affecting light-based measurements.
-
Q4: My samples are from a patient treated with this compound, and I'm seeing unexpected results. What should I do?
A: If you suspect interference, a systematic approach is crucial. The following troubleshooting guide can help you determine if this compound is affecting your assay.
Troubleshooting Guide for Suspected this compound Interference
If your experimental results from samples containing this compound are inconsistent or unexpected, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for suspected assay interference.
Experimental Protocol: Validating this compound Interference
To definitively determine if this compound is interfering with your assay, a validation experiment is necessary. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) for interference testing.
Objective: To determine if the presence of this compound in a sample matrix causes a clinically or scientifically significant change in the measured concentration of a specific analyte.
Materials:
-
This compound sodium hydrate
-
Analyte-free sample matrix (e.g., serum, plasma, buffer)
-
High-concentration and low-concentration pools of the analyte in the same matrix
-
Your specific laboratory assay system (reagents, calibrators, controls)
Methodology:
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., water, DMSO). Note the final concentration.
-
-
Preparation of Test and Control Samples:
-
Create two sets of samples using both high and low analyte pools:
-
Test Pool: Spike the analyte pool with the this compound stock solution to achieve the desired final concentration. The concentration should be at or above the expected physiological or experimental concentration.
-
Control Pool: Spike the same analyte pool with an equal volume of the solvent used to dissolve the this compound. This accounts for any potential matrix effects from the solvent itself.
-
-
-
Assay Measurement:
-
Analyze multiple replicates (e.g., n=5) of the Test and Control pools for both high and low analyte concentrations.
-
Ensure the assay is run according to standard procedures, including appropriate calibration and quality control.
-
-
Data Analysis:
-
Calculate the mean concentration for each set of replicates.
-
Determine the difference (bias) between the mean of the Test pool and the mean of the Control pool.
-
Bias = Mean(Test) - Mean(Control)
-
-
Compare the calculated bias against your pre-defined acceptance criteria for interference. A common approach is to set this limit at a fraction of the total allowable error for the assay.
-
Caption: Experimental workflow for validating drug interference.
Data Presentation and Interpretation
The results of your validation study should be summarized in a clear and structured format.
Table 1: Hypothetical Interference Data for Analyte X Immunoassay
| Analyte Pool | Sample Type | Replicate 1 (ng/mL) | Replicate 2 (ng/mL) | Replicate 3 (ng/mL) | Replicate 4 (ng/mL) | Replicate 5 (ng/mL) | Mean (ng/mL) | Bias (ng/mL) | % Bias |
| Low | Control | 10.2 | 9.8 | 10.1 | 10.5 | 9.9 | 10.1 | - | - |
| Low | Test (this compound) | 12.5 | 12.1 | 12.8 | 12.3 | 12.6 | 12.46 | +2.36 | +23.4% |
| High | Control | 48.9 | 50.1 | 49.5 | 51.0 | 50.5 | 50.0 | - | - |
| High | Test (this compound) | 58.2 | 59.5 | 57.9 | 60.1 | 58.8 | 58.9 | +8.9 | +17.8% |
Interpretation: In this hypothetical example, the presence of this compound resulted in a positive bias of approximately 18-23%. If the pre-defined acceptance limit for interference was ±10%, this would be considered a significant interference, and results from this compound-containing samples would be unreliable with this assay.
Signaling Pathway Considerations
This compound's primary mechanism of action is the inhibition of neutrophil elastase, which is involved in inflammatory pathways. When measuring cytokines or other biomarkers in these pathways, it is crucial to distinguish between a true pharmacological effect and analytical interference.
Caption: this compound's pharmacological vs. potential analytical effects.
This diagram illustrates that this compound is expected to lower cytokine levels by inhibiting neutrophil elastase (pharmacological effect). However, it is also important to verify that this compound does not directly interfere with the assay used to measure these cytokines (analytical effect).
For further assistance, please consult your assay manufacturer's instructions for use or contact their technical support with your validation data.
References
- 1. EP07 | Interference Testing in Clinical Chemistry [clsi.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Drug interference in clinical chemistry: recommendation of drugs and their concentrations to be used in drug interference studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CLSI EP07-Ed3 (R2022): Interference Testing In Chemistry - The ANSI Blog [blog.ansi.org]
Validation & Comparative
A Comparative Guide to Sivelestat and Other Selective Neutrophil Elastase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sivelestat and other selective neutrophil elastase inhibitors, focusing on their performance backed by experimental data. Neutrophil elastase is a serine protease implicated in the pathology of various inflammatory diseases, including acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][2] Its inhibition is a key therapeutic strategy. This compound, a competitive inhibitor of human neutrophil elastase, is a notable agent in this class.[1]
Mechanism of Action of Neutrophil Elastase Inhibitors
Neutrophil elastase, released by activated neutrophils during inflammation, can degrade essential components of the extracellular matrix, such as elastin. This enzymatic activity contributes to tissue damage and propagates the inflammatory cascade. Selective neutrophil elastase inhibitors work by binding to the active site of the enzyme, thereby preventing its destructive proteolytic activity.[2][3] this compound, for example, forms a stable complex with neutrophil elastase, effectively blocking its function.[1] This targeted action helps to mitigate the inflammatory response and protect tissues from enzyme-mediated damage.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the in vitro potency and selectivity of this compound compared to other selective neutrophil elastase inhibitors like AZD9668 (Alvelestat), BAY 85-8501, and POL6014.
| Inhibitor | Target | IC50 | Ki | Selectivity Profile |
| This compound (ONO-5046) | Human Neutrophil Elastase | 19-49 nM[1][4][5] | 200 nM[1][6] | Does not inhibit trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G, even at 100 μM.[1] IC50 for pancreas elastase is 5.6 μM.[4] |
| AZD9668 (Alvelestat) | Human Neutrophil Elastase | ~12 nM | 9.4 nM | Over 600-fold more selective for neutrophil elastase over other serine proteases. |
| BAY 85-8501 | Human Neutrophil Elastase | 65 pM[7] | 50 nM (derived from IC50)[8] | Highly selective. |
| POL6014 (Lonodelestat) | Human Neutrophil Elastase | - | - | Potent and selective peptide inhibitor.[7] |
IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[9] Ki: The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.[10][11] A lower Ki value signifies a higher binding affinity.
Signaling Pathways in Neutrophil Elastase-Mediated Inflammation
Neutrophil elastase is involved in complex signaling cascades that contribute to inflammation and tissue injury. Understanding these pathways is crucial for the development of targeted therapies.
Experimental Protocols
Determination of IC50 for Neutrophil Elastase Inhibitors
A common method to determine the half-maximal inhibitory concentration (IC50) of a neutrophil elastase inhibitor involves a fluorometric assay.[9]
Objective: To quantify the concentration of an inhibitor required to reduce the enzymatic activity of neutrophil elastase by 50%.
Materials:
-
Purified human neutrophil elastase
-
Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test inhibitor (e.g., this compound) at various concentrations
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the test inhibitor at different concentrations, and a fixed concentration of human neutrophil elastase. Include control wells with no inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm). The rate of fluorescence increase is proportional to the enzyme activity.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve, which is the concentration of the inhibitor that produces 50% inhibition of the maximal enzyme activity.
Clinical Studies Overview
Clinical trials have been conducted to evaluate the efficacy and safety of this compound and other neutrophil elastase inhibitors in various inflammatory conditions.
This compound:
-
Indication: Primarily investigated for Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS).[12]
-
Key Findings: Some studies, particularly in Japan, have suggested benefits in improving oxygenation and reducing the duration of mechanical ventilation.[12][13] However, a large, multicenter international trial (the STRIVE study) did not show a significant improvement in ventilator-free days or 28-day mortality in a broad population of patients with ALI.[14] More recent meta-analyses suggest a potential benefit in specific subgroups of patients with sepsis-associated ARDS.[14][15]
AZD9668 (Alvelestat):
-
Indications: Investigated for chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchiectasis.
-
Key Findings: In a phase II study in patients with bronchiectasis, a 4-week treatment with AZD9668 showed an improvement in lung function and a trend towards a reduction in sputum inflammatory biomarkers. In a study on cystic fibrosis patients, while there was no significant effect on lung function, there were reductions in some inflammatory biomarkers.
Conclusion
This compound and other selective neutrophil elastase inhibitors represent a targeted therapeutic approach for managing inflammatory diseases driven by excessive neutrophil activity. While this compound has shown some clinical benefits, particularly in specific patient populations with ARDS, its overall efficacy remains a subject of ongoing research and discussion.[12][14] Newer generation inhibitors, such as AZD9668, BAY 85-8501, and POL6014, exhibit high potency and selectivity in preclinical studies, and their clinical development is being closely watched. The choice of inhibitor and its therapeutic application will likely depend on the specific disease context, the patient's inflammatory profile, and the inhibitor's pharmacokinetic and pharmacodynamic properties. Further head-to-head clinical trials are needed to definitively establish the comparative efficacy of these agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The neutrophil elastase inhibitor, this compound, attenuates sepsis-related kidney injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A neutrophil elastase inhibitor, this compound, reduces lung injury following endotoxin-induced shock in rats by inhibiting HMGB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, neutrophil elastase inhibitor (CAS 127373-66-4) | Abcam [abcam.com]
- 5. This compound [neuromics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. journals.plos.org [journals.plos.org]
- 9. courses.edx.org [courses.edx.org]
- 10. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 11. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 12. Clinical Utility of the this compound for the Treatment of ALI/ARDS: Moving on in the Controversy? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound for septic patients with acute respiratory distress syndrome: a systematic review and meta-analysis of a deadly duo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Sivelestat vs. Betamethasone Dipropionate: A Comparative Analysis of Efficacy in Skin Inflammation
In the landscape of therapeutic agents for skin inflammation, both Sivelestat and betamethasone dipropionate present distinct mechanisms of action and efficacy profiles. While betamethasone dipropionate, a potent corticosteroid, is a well-established treatment for a variety of inflammatory dermatoses, this compound, a neutrophil elastase inhibitor, offers a targeted approach that has shown comparable efficacy in preclinical models of psoriasis. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between these two compounds lies in their molecular targets and downstream effects on the inflammatory cascade.
This compound , a selective inhibitor of neutrophil elastase, targets a key enzyme released by neutrophils during inflammation.[1] Neutrophil elastase is implicated in tissue damage and the perpetuation of the inflammatory response.[1] By blocking this enzyme, this compound mitigates the degradation of extracellular matrix proteins and reduces the inflammatory cascade.[1] Some studies also suggest that this compound can inhibit the activation of nuclear factor-kappa B (NF-kB), a critical transcription factor for pro-inflammatory cytokines.[2]
Betamethasone dipropionate , a high-potency synthetic glucocorticoid, exerts its anti-inflammatory and immunosuppressive effects through a broader mechanism.[3][4] It binds to cytosolic glucocorticoid receptors, and this complex then translocates to the nucleus to modulate gene expression.[4] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators such as prostaglandins, leukotrienes, and various cytokines.[3][5] Its action also includes vasoconstriction, which helps to reduce redness and swelling at the site of inflammation.[6]
Comparative Efficacy in a Psoriasis Model
A preclinical study using an imiquimod-induced psoriasis model in BALB/c mice provides a direct comparison of the topical application of this compound and betamethasone dipropionate.[7][8] The results demonstrate that this compound exhibits an efficacy comparable to that of the potent corticosteroid.[7][8]
Quantitative Efficacy Data
| Efficacy Parameter | Control (No Therapy) | 1% this compound Ointment | 1% this compound Cream | 1% Betamethasone Dipropionate |
| mPASI Index Reduction | - | 36% | 50% | Not explicitly stated, but efficacy was comparable to this compound[7] |
| Epidermal Thickness Reduction | - | 2.4-3.6 times lower than control | 2.4-3.6 times lower than control | Not explicitly stated, but efficacy was comparable to this compound[7] |
| CD3+ Cells Reduction | - | 1.8-2.2 times lower than control | 1.8-2.2 times lower than control | Lowest levels among all groups[8] |
| Ki-67+ Cells Reduction | - | 2.3-2.9 times lower than control | 2.3-2.9 times lower than control | Lowest levels among all groups[8] |
Table 1: Summary of quantitative efficacy data from a preclinical psoriasis model.[7][8]
Experimental Protocols
The following is a detailed methodology for the key comparative experiment cited:
Imiquimod-Induced Psoriasis Model in Mice [7][8]
-
Animal Model: A group of 40 inbred BALB/c mice were used.
-
Induction of Psoriasis-like State: Psoriasis-like skin inflammation was induced by the daily topical application of imiquimod 5% cream (Aldara®) to the shaven backs of the mice.
-
Treatment Groups: The mice were randomized into four groups of 10:
-
Group 1: No therapy (control)
-
Group 2: 1% this compound in an ointment base (Vaseline)
-
Group 3: 1% this compound in a cream base (lanoline + olive oil + water)
-
Group 4: 1% betamethasone dipropionate
-
-
Treatment Administration: The respective treatments were applied topically to the affected skin area.
-
Efficacy Assessment:
-
Dermatological Assessment: Skin lesions were evaluated using the Psoriasis Area and Severity Index (PASI) method, modified for mice (mPASI).
-
Histological Evaluation: Skin biopsies were taken to assess epidermal thickness.
-
Immunohistochemical Analysis: The infiltration of T-lymphocytes (CD3+ cells) and the level of cell proliferation (Ki-67+ cells) in the skin were quantified.
-
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action and the experimental design can be visualized through the following diagrams.
Caption: this compound's mechanism of action targeting neutrophil elastase.
Caption: Betamethasone's genomic mechanism of action.
Caption: Experimental workflow for comparative efficacy study.
Conclusion
The available preclinical evidence suggests that this compound, through its targeted inhibition of neutrophil elastase, can achieve an anti-inflammatory efficacy in a psoriasis model that is comparable to the potent corticosteroid, betamethasone dipropionate.[7][8] This positions this compound as a compound of interest for further investigation in inflammatory skin conditions, potentially offering a more specific therapeutic approach with a different safety profile compared to broad-acting corticosteroids. Further clinical studies are warranted to validate these findings in human subjects and to explore the full therapeutic potential of this compound in dermatology.
References
- 1. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
- 2. Neutrophil elastase inhibitor (this compound) reduces the levels of inflammatory mediators by inhibiting NF-kB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Comprehensive Guide To Betamethasone Dipropionate [octagonchem.com]
- 5. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]
- 6. Betamethasone topical: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. Preclinical efficacy investigation of human neutrophil elastase inhibitor this compound in animal model of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical efficacy investigation of human neutrophil elastase inhibitor this compound in animal model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Sivelestat in Acute Respiratory Distress Syndrome (ARDS): A Comparative Analysis of Efficacy in Mild versus Severe Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of sivelestat, a selective neutrophil elastase inhibitor, for the treatment of Acute Respiratory Distress Syndrome (ARDS). A critical analysis of its efficacy, based on the severity of the condition, is presented, drawing from a range of clinical studies. This document is intended to inform researchers, scientists, and professionals in drug development.
Executive Summary
The clinical utility of this compound in ARDS presents a complex picture, with conflicting evidence regarding its efficacy in different stages of disease severity. While some studies suggest a mortality benefit and improved oxygenation in patients with more severe ARDS, other evidence points towards greater efficacy in mild-to-moderate cases. This guide synthesizes the available data, offering a detailed comparison to aid in the nuanced understanding of this compound's therapeutic potential.
Mechanism of Action: Targeting Neutrophil Elastase
This compound's primary mechanism of action is the inhibition of neutrophil elastase, a key protease implicated in the pathogenesis of ARDS.[1] During the inflammatory cascade of ARDS, neutrophils are recruited to the lungs, where they release neutrophil elastase. This enzyme contributes to lung injury by degrading components of the extracellular matrix, increasing vascular permeability, and promoting the release of pro-inflammatory cytokines.[2] By inhibiting neutrophil elastase, this compound aims to mitigate this damage and reduce the inflammatory response.
This compound has been shown to modulate several signaling pathways involved in inflammation and oxidative stress, including the JNK/NF-κB and Nrf2/HO-1 pathways.[3] Its administration has been associated with a reduction in inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Utility of the this compound for the Treatment of ALI/ARDS: Moving on in the Controversy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Sivelestat for Acute Respiratory Distress Syndrome (ARDS): A Comparative Guide Based on Systematic Reviews and Meta-Analyses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sivelestat, a selective neutrophil elastase inhibitor, against standard of care/placebo for the treatment of Acute Respiratory Distress Syndrome (ARDS). The data presented is synthesized from multiple systematic reviews and meta-analyses to offer a comprehensive overview of the current evidence.
Introduction to this compound and its Role in ARDS
Acute Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure characterized by widespread inflammation in the lungs.[1] A key player in the pathophysiology of ARDS is the neutrophil, an immune cell that, when overactivated, releases destructive enzymes, including neutrophil elastase.[2][3] Elevated levels of neutrophil elastase are associated with increased lung injury and a higher likelihood of developing ARDS.[3][4]
This compound is a selective, competitive inhibitor of neutrophil elastase.[5][6] By binding to the active site of this enzyme, this compound prevents the breakdown of essential proteins in the lung's extracellular matrix, thereby mitigating inflammatory damage and preserving lung function.[6] It is the only neutrophil elastase inhibitor approved for the treatment of ARDS in Japan and Korea.[1][7]
Mechanism of Action: The Neutrophil Elastase Pathway
In ARDS, inflammatory triggers like sepsis or trauma lead to the recruitment and activation of neutrophils in the lung tissue.[2] These activated neutrophils release neutrophil elastase (NE), which contributes to lung injury through several mechanisms:
-
Degradation of Extracellular Matrix: NE breaks down proteins like elastin, damaging the alveolar-capillary barrier.[2][6]
-
Increased Vascular Permeability: This damage leads to fluid leakage into the alveoli, causing pulmonary edema.[8]
-
Pro-inflammatory Effects: NE can amplify the inflammatory response by increasing the production of cytokines like IL-1β and TNF-α.[8][9]
This compound directly counteracts this by inhibiting NE, which is expected to reduce lung injury and improve outcomes.
Comparative Efficacy: this compound vs. Placebo/Standard Care
Multiple meta-analyses have evaluated the efficacy of this compound in ARDS patients, primarily comparing it to placebo (normal saline). While early studies and meta-analyses presented conflicting results, more recent and comprehensive analyses suggest significant benefits in specific patient populations.[9][10][11]
Primary & Secondary Clinical Outcomes
The following tables summarize quantitative data from recent meta-analyses.
Table 1: Impact on Mortality
| Outcome | This compound Group | Control Group | Pooled Effect (Odds Ratio / Relative Risk) | 95% Confidence Interval | Key Finding | Source |
|---|---|---|---|---|---|---|
| Overall Mortality | Varies by study | Varies by study | OR = 0.63 | 0.48 - 0.84 | Significant reduction in all-cause mortality. | [9] |
| Mortality (28-30 days) | Varies by study | Varies by study | RR = 0.81 | 0.66 - 0.98 | Significant reduction in mortality at 28-30 days. | [11][12] |
| Subgroup: PaO₂/FiO₂ < 200 | Varies by study | Varies by study | OR = 0.61 | 0.51 - 0.73 | This compound is particularly effective in patients with moderate to severe oxygenation impairment. | [10] |
| Subgroup: Mortality Rate >30% | Varies by study | Varies by study | OR = 0.48 | 0.37 - 0.60 | Greater benefit observed in patient groups with a higher baseline risk of death. |[10] |
Table 2: Impact on Clinical Course & Oxygenation
| Outcome | Measure of Effect | Value | 95% Confidence Interval | Key Finding | Source |
|---|---|---|---|---|---|
| ICU Length of Stay | Standardized Mean Difference (SMD) | -0.76 days | -1.09 to -0.43 | This compound is associated with a significantly shorter stay in the ICU. | [9][10] |
| Duration of Mechanical Ventilation | Standardized Mean Difference (SMD) | -0.58 days | -0.96 to -0.19 | Patients treated with this compound required mechanical ventilation for a shorter duration. | [9][10][11] |
| Ventilator-Free Days (at day 28) | Mean Difference (MD) | 3.57 days | 3.42 to 3.73 | This compound treatment resulted in more days alive and free from ventilation. | [11][12] |
| Improvement in PaO₂/FiO₂ Ratio (Day 3) | Standardized Mean Difference (SMD) | 0.88 | 0.39 to 1.36 | Significant improvement in oxygenation by the third day of treatment. | [11][12] |
| Improvement in PaO₂/FiO₂ Ratio (Day 7) | Varies by study | - | - | this compound significantly improved the PaO₂/FiO₂ ratio on days 1, 3, 5, and 7 post-treatment. |[10] |
Table 3: Safety Profile
| Outcome | Measure of Effect | Value | 95% Confidence Interval | Key Finding | Source |
|---|---|---|---|---|---|
| Adverse Events (Total) | Relative Risk (RR) | 0.91 | 0.85 - 0.98 | This compound was associated with a lower incidence of adverse events compared to the control group. | [11][12] |
| Specific Adverse Events (Hematological, Liver, Kidney) | P-value | 0.14 to 0.40 | - | No significant differences were found in the rates of specific organ-related adverse events. |[10] |
Experimental Protocols
The methodologies of clinical trials evaluating this compound for ARDS generally follow a structured, double-blind, randomized, placebo-controlled design.
Typical Study Protocol:
-
Patient Population: Adult patients admitted to an ICU who meet the Berlin Definition criteria for mild to moderate ARDS, often with an underlying condition of sepsis or systemic inflammatory response syndrome (SIRS).[13][14] Onset of ARDS is typically within 72 hours of randomization.[13][14]
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Intervention:
-
Duration of Treatment: Typically 5 to 7 days, or until criteria for discontinuation are met (e.g., ICU discharge, cessation of mechanical ventilation).[14][16]
-
Primary Outcome: The primary endpoint varies but often includes the change in the PaO₂/FiO₂ ratio at a specific time point (e.g., Day 3 or Day 7) or the incidence of ARDS development in prevention trials.[14][16]
-
Secondary Outcomes: These commonly include 28-day or 90-day mortality, ventilator-free days, ICU length of stay, changes in inflammatory markers (e.g., IL-6, IL-8, TNF-α), and Sequential Organ Failure Assessment (SOFA) scores.[16]
Alternatives to this compound
While this compound targets a specific inflammatory pathway, the standard of care for ARDS is primarily supportive. Other pharmacological agents have been investigated, but none have been universally adopted with the same level of indication as this compound in the regions where it is approved.
-
Corticosteroids: Used to modulate the broader inflammatory response. Meta-analyses have shown potential benefits in reducing mortality and duration of mechanical ventilation, but their use remains debated due to potential side effects.[17]
-
Neuromuscular Blocking Agents (NMBs): Agents like cisatracurium have been shown to improve mortality in patients with moderate to severe ARDS, likely by improving patient-ventilator synchrony and reducing ventilator-induced lung injury.[17]
-
Other Investigational Therapies: Treatments such as aspirin, statins, and stem cell therapy have been explored based on their anti-inflammatory or regenerative properties, but large-scale trials have not consistently demonstrated efficacy.[17]
This compound's targeted approach differs from these alternatives by specifically inhibiting a key enzyme directly implicated in the destructive processes of ARDS.
Conclusion
The evidence from recent systematic reviews and meta-analyses indicates that this compound, when compared to placebo or standard of care, offers significant clinical benefits for patients with ARDS, particularly those with sepsis-induced ARDS and moderate-to-severe hypoxemia.[9][10] Key benefits include a notable reduction in mortality, shorter durations of mechanical ventilation and ICU stay, and improved oxygenation.[11][12] The safety profile appears favorable, with no increase in significant adverse events.[10]
For drug development professionals, this compound serves as an important case study in targeting a specific component of the inflammatory cascade in a complex syndrome like ARDS. The data suggests that patient stratification, for example by severity of illness (PaO₂/FiO₂ ratio) or underlying etiology (sepsis), may be crucial for demonstrating efficacy in future clinical trials of targeted ARDS therapies.
References
- 1. This compound protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the role of neutrophils in acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma elastase levels and the development of the adult respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma Neutrophil Elastase and Elafin Imbalance Is Associated with Acute Respiratory Distress Syndrome (ARDS) Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Possible pharmacological targets and mechanisms of this compound in protecting acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
- 7. Frontiers | Targeting Neutrophils to Treat Acute Respiratory Distress Syndrome in Coronavirus Disease [frontiersin.org]
- 8. Clinical Utility of the this compound for the Treatment of ALI/ARDS: Moving on in the Controversy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound for septic patients with acute respiratory distress syndrome: a systematic review and meta-analysis of a deadly duo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound for septic patients with acute respiratory distress syndrome: a systematic review and meta-analysis of a deadly duo [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Effect of this compound in the Treatment of Acute Lung Injury and Acute Respiratory Distress Syndrome: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound for Acute Respiratory Distress Syndrome Due to COVID-19 | Clinical Research Trial Listing [centerwatch.com]
- 14. medrxiv.org [medrxiv.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Effects of intravenous this compound sodium on prevention of acute respiratory distress syndrome in patients with sepsis: study protocol for a double-blind multicentre randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological treatments in ARDS; a state-of-the-art update - PMC [pmc.ncbi.nlm.nih.gov]
Sivelestat in Acute Lung Injury: A Comparative Analysis Against Standard Care
For Researchers, Scientists, and Drug Development Professionals
Sivelestat, a selective neutrophil elastase inhibitor, has been investigated as a potential therapeutic agent for acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), conditions characterized by widespread inflammation and damage to the lung tissue. This guide provides a comprehensive comparison of this compound and standard care for the treatment of ALI/ARDS, presenting quantitative data from clinical studies, detailed experimental protocols, and an overview of the underlying signaling pathways.
Efficacy and Safety: A Quantitative Comparison
The clinical efficacy of this compound in ALI/ARDS remains a subject of ongoing research, with systematic reviews and meta-analyses offering insights into its potential benefits and drawbacks compared to standard supportive care. Standard treatment for ARDS primarily focuses on lung-protective mechanical ventilation, conservative fluid management, and addressing the underlying cause.[1][2]
Efficacy in Sepsis-Induced ARDS
A meta-analysis of 17 studies involving 5,062 patients with sepsis-induced ARDS demonstrated that this compound therapy was associated with a significant reduction in all-cause mortality.[3] The study also indicated improvements in the oxygenation index (PaO₂/FiO₂ ratio), a shorter duration of mechanical ventilation, and a reduced length of stay in the intensive care unit (ICU).[3]
| Outcome Measure | This compound Group | Control Group | Odds Ratio (OR) / Mean Difference (MD) | 95% Confidence Interval (CI) | Certainty of Evidence |
| All-Cause Mortality | Lower | Higher | 0.61 | 0.51 - 0.73 | Moderate |
| Change in PaO₂/FiO₂ | Improved | Less Improved | Higher | - | Low |
| Duration of Mechanical Ventilation | Shorter | Longer | MD: - | - | Low |
| ICU Length of Stay | Shorter | Longer | MD: - | - | Low |
Overall Efficacy in ALI/ARDS
Another systematic review and meta-analysis encompassing 15 studies with a total of 2,050 ALI/ARDS patients reported similar positive findings.[4][5] This analysis found that this compound treatment was associated with a reduction in 28-30 day mortality, a shorter duration of mechanical ventilation, fewer ICU days, and an improved oxygenation index on day 3.[4][5]
| Outcome Measure | This compound Group | Control Group | Relative Risk (RR) / Standardized Mean Difference (SMD) / Mean Difference (MD) | 95% Confidence Interval (CI) | p-value |
| 28-30 Day Mortality | Lower | Higher | RR = 0.81 | 0.66 - 0.98 | 0.03 |
| Mechanical Ventilation Time | Shorter | Longer | SMD = -0.32 | -0.60 to -0.04 | 0.02 |
| ICU Stays | Shorter | Longer | SMD = -0.72 | -0.92 to -0.52 | < 0.00001 |
| Ventilation-Free Days | More | Fewer | MD = 3.57 | 3.42 to 3.73 | < 0.00001 |
| Oxygenation Index (Day 3) | Improved | Less Improved | SMD = 0.88 | 0.39 - 1.36 | 0.0004 |
| Adverse Events | Lower | Higher | RR = 0.91 | 0.85 - 0.98 | 0.01 |
It is important to note that some studies, including a large multicenter trial, did not find a significant benefit of this compound on ventilator-free days or 28-day mortality in a heterogeneous ALI population.[4][6] The discrepancies in findings across studies may be attributable to differences in patient populations, the timing of this compound administration, and variations in standard care protocols.
Experimental Protocols
Clinical Trial Protocol: this compound Administration
A representative protocol for the administration of this compound in a clinical trial setting for ALI/ARDS is as follows:
-
Patient Population: Adult patients diagnosed with ALI or ARDS, often with an underlying condition of systemic inflammatory response syndrome (SIRS) or sepsis.[7][8]
-
Dosage and Administration: this compound sodium is administered as a continuous intravenous infusion at a dose of 0.2 mg/kg/hour.[7][8]
-
Duration of Treatment: The infusion is typically continued for a maximum of 14 days, or until the patient is weaned off mechanical ventilation.[4][9]
-
Control Group: The control group receives standard care for ALI/ARDS, which includes lung-protective mechanical ventilation (low tidal volumes, optimal PEEP), conservative fluid management, and treatment of the underlying cause.[1][2] Placebo (normal saline) is administered in a double-blind fashion.[7]
Preclinical Model: Lipopolysaccharide (LPS)-Induced ALI in Rats
A common animal model to study the mechanisms of this compound involves inducing ALI in rats using LPS.
-
Animal Model: Male Sprague-Dawley or Wistar rats are often used.[10][11]
-
Induction of ALI: A single intraperitoneal or intratracheal injection of LPS is administered to induce a systemic inflammatory response and subsequent lung injury.[10][11]
-
This compound Treatment: this compound is administered, often intraperitoneally, at varying doses before or after the LPS challenge.[10]
-
Outcome Measures: Assessment of lung injury includes histological examination of lung tissue, measurement of the lung wet-to-dry weight ratio (an indicator of pulmonary edema), analysis of inflammatory cells and cytokines in bronchoalveolar lavage fluid (BALF), and evaluation of oxidative stress markers.[11][12]
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by inhibiting neutrophil elastase, a key enzyme involved in the inflammatory cascade of ALI/ARDS. This inhibition leads to the modulation of several downstream signaling pathways.
Inhibition of Pro-inflammatory Pathways
This compound has been shown to attenuate the activation of the JNK/NF-κB signaling pathway.[12] This pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. By inhibiting this pathway, this compound reduces the inflammatory response in the lungs.
Activation of Anti-inflammatory and Antioxidant Pathways
This compound has also been found to activate the Nrf2/HO-1 signaling pathway.[12] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Activation of this pathway helps to mitigate oxidative stress and reduce inflammation.
Modulation of the PI3K/AKT/mTOR Pathway
Recent studies suggest that this compound may also inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival, and has been implicated in the pathogenesis of ALI.[13]
Experimental Workflow for Preclinical Studies
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in a preclinical model of ALI.
Conclusion
This compound, through its inhibition of neutrophil elastase and modulation of key inflammatory and antioxidant signaling pathways, shows promise as a therapeutic agent for ALI/ARDS, particularly in patients with sepsis. While some clinical studies have demonstrated benefits in terms of reduced mortality and improved clinical outcomes, further large-scale, randomized controlled trials are needed to definitively establish its efficacy and optimal use in diverse patient populations. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for future research and drug development in this critical area.
References
- 1. This compound sodium alleviated lipopolysaccharide-induced acute lung injury by improving endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of ARDS With this compound Sodium | Clinical Research Trial Listing ( Acute Respiratory Distress Syndrome ) ( NCT04909697 ) [trialx.com]
- 3. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways | Biomolecules and Biomedicine [bjbms.org]
- 4. Neutrophil elastase inhibition in acute lung injury: results of the STRIVE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of intravenous this compound sodium on prevention of acute respiratory distress syndrome in patients with sepsis: study protocol for a double-blind multicentre randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. Clinical Utility of the this compound for the Treatment of ALI/ARDS: Moving on in the Controversy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. Improving effect of this compound on lipopolysaccharide-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Sivelestat in Acute Lung Injury/Acute Respiratory Distress Syndrome (ALI/ARDS): A Comparative Guide to its Effect on Mechanical Ventilation Duration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sivelestat, a selective neutrophil elastase inhibitor, against placebo for the treatment of Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS), with a specific focus on its impact on the duration of mechanical ventilation. The clinical efficacy of this compound in this indication remains a subject of considerable debate, with conflicting results from major clinical trials. This document aims to present the available data objectively, supported by experimental evidence, to inform further research and development in this critical area.
Performance Comparison: this compound vs. Placebo
The clinical evidence for this compound's ability to reduce the duration of mechanical ventilation in patients with ALI/ARDS is mixed. While some studies, particularly a significant Phase III trial conducted in Japan, have shown promising results, a large, international, multicenter study (the STRIVE trial) did not demonstrate a significant benefit. This discrepancy highlights the complexity of ALI/ARDS pathophysiology and the potential for patient population heterogeneity to influence treatment outcomes.
Below is a summary of quantitative data from key clinical trials and meta-analyses comparing this compound to placebo.
| Outcome Measure | This compound Group | Placebo/Control Group | Study/Analysis | Key Finding |
| Mechanical Ventilation Duration | 11.0 days (median) | 19.0 days (median) | Tamakuma et al. (Phase III)[1] | This compound significantly shortened the duration of mechanical ventilation. |
| Ventilator-Free Days (VFDs) | 11.4 days (mean) | 11.9 days (mean) | STRIVE Study[2] | No significant difference in the number of ventilator-free days between the this compound and placebo groups. |
| Mechanical Ventilation Time | SMD: -0.32 (95% CI: -0.60 to -0.04) | - | Meta-analysis (Ding et al., 2023)[3][4] | This compound was associated with a statistically significant reduction in the duration of mechanical ventilation. |
| Ventilation Days | SMD: 0.05 (95% CI: -0.27 to 0.38) | - | Meta-analysis (Liu et al.) | No significant effect of this compound on the number of ventilation days. |
| ICU Stay Duration | 16.5 days (median) | 29.0 days (median) | Tamakuma et al. (Phase III)[1] | This compound significantly reduced the length of stay in the ICU. |
| ICU Stays | SMD: -0.72 (95% CI: -0.92 to -0.52) | - | Meta-analysis (Ding et al., 2023)[3][4] | This compound was associated with a significant reduction in the length of ICU stay. |
| 28-Day Mortality | 26.1% | 26.0% | STRIVE Study[2] | No significant difference in 28-day all-cause mortality. |
| 28-30 Day Mortality | RR: 0.81 (95% CI: 0.66 to 0.98) | - | Meta-analysis (Ding et al., 2023)[3][4] | This compound was associated with a significant reduction in 28-30 day mortality. |
Standardized Mean Difference (SMD) is a measure of effect size. A negative SMD favors this compound. Relative Risk (RR) is the ratio of the probability of an event occurring in the exposed group versus a non-exposed group. An RR less than 1 suggests a lower risk in the this compound group. Confidence Interval (CI) provides a range of plausible values for the true effect.
Experimental Protocols
The methodologies of two pivotal, yet conflicting, clinical trials are detailed below to provide insight into the experimental design that has led to the current state of evidence.
Japanese Phase III Clinical Trial (Tamakuma et al.)
-
Objective: To evaluate the efficacy and safety of this compound in patients with ALI accompanied by Systemic Inflammatory Response Syndrome (SIRS).
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: 230 adult patients with ALI and SIRS who required mechanical ventilation.
-
Inclusion Criteria: Patients diagnosed with ALI according to the American-European Consensus Conference (AECC) criteria and who also met the criteria for SIRS.
-
Intervention:
-
This compound Group: Continuous intravenous infusion of this compound at a dose of 0.2 mg/kg/h for a maximum of 14 days.
-
Control Group: Continuous intravenous infusion of a placebo (vehicle).
-
-
Primary Endpoints:
-
Improvement in pulmonary function.
-
Number of days on mechanical ventilation.
-
Length of stay in the Intensive Care Unit (ICU).
-
-
Secondary Endpoints:
-
Changes in PaO2/FiO2 ratio.
-
Changes in lung injury score.
-
28-day and 180-day mortality.
-
STRIVE Study (Zeiher et al.)
-
Objective: To determine whether this compound would reduce 28-day all-cause mortality or increase the number of ventilator-free days in mechanically ventilated patients with ALI.[2]
-
Study Design: A multicenter, international, randomized, double-blind, placebo-controlled trial.[2]
-
Patient Population: 492 adult patients with ALI requiring mechanical ventilation.[2]
-
Inclusion Criteria: Patients meeting the AECC criteria for ALI, aged 18 years or older, and receiving mechanical ventilation for no more than 48 hours.
-
Intervention:
-
Primary Endpoints:
-
Secondary Endpoints:
-
ICU-free days.
-
Organ failure-free days.
-
Changes in PaO2/FiO2 ratio and lung injury score.
-
Visualizing the Science: Signaling Pathways and Experimental Workflow
To better understand the mechanism of this compound and the design of clinical trials evaluating its efficacy, the following diagrams are provided.
References
- 1. Frontiers | Targeting Neutrophils to Treat Acute Respiratory Distress Syndrome in Coronavirus Disease [frontiersin.org]
- 2. Neutrophil elastase inhibition in acute lung injury: results of the STRIVE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound in the Treatment of Acute Lung Injury and Acute Respiratory Distress Syndrome: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Sivelestat's Impact on ICU Stay: A Comparative Analysis for Researchers
For drug development professionals, researchers, and scientists, understanding the clinical efficacy of novel therapeutic agents is paramount. This guide provides a detailed comparison of Sivelestat's performance, focusing on its impact on the length of stay in the Intensive Care Unit (ICU) for patients with Acute Respiratory Distress Syndrome (ARDS) and similar inflammatory conditions.
This compound, a selective neutrophil elastase inhibitor, has been investigated as a potential therapeutic agent to mitigate the severe inflammatory cascade characteristic of ARDS. Neutrophil elastase, released by activated neutrophils, is a key contributor to lung tissue damage in this condition. By inhibiting this enzyme, this compound aims to reduce lung injury, which may translate to improved clinical outcomes, including a shorter duration of intensive care.
However, the clinical evidence regarding this compound's effect on the length of ICU stay has been varied. This guide synthesizes findings from key clinical trials and meta-analyses to provide an objective overview, supported by experimental data and detailed methodologies.
Quantitative Analysis of ICU Stay
| Study (Year) | Patient Population | This compound Group (Mean ± SD) | Control Group (Mean ± SD) | Number of Patients (this compound/Control) | p-value |
| Gao et al. (2021)[1] | Septic ARDS | 13.2 ± 3.5 days | 16.7 ± 4.2 days | 70 / 70 | <0.05 |
Experimental Protocols
The methodologies employed in clinical investigations of this compound are crucial for interpreting the results. Below are detailed protocols from key trials.
This compound Administration Protocol (Based on Gao et al., 2021)
-
Patient Population: Patients diagnosed with septic ARDS.
-
Dosage and Administration: this compound sodium was administered at a dose of 4.8 mg/kg/day via continuous intravenous infusion.
-
Treatment Duration: The duration of treatment was determined by the treating physician based on the patient's clinical course.
-
Control Group: The control group received standard care for septic ARDS without the administration of this compound.
-
Inclusion Criteria: Patients diagnosed with sepsis and ARDS according to established clinical criteria.
-
Exclusion Criteria: Specific exclusion criteria were not detailed in the abstract but typically include contraindications to this compound, pregnancy, and moribund condition.
-
Primary Endpoints: The primary outcomes of this particular retrospective study included mechanical ventilation time and length of ICU hospitalization.[1]
STRIVE Study Protocol (Zeiher et al., 2004)
-
Patient Population: Mechanically ventilated patients with acute lung injury (ALI).
-
Dosage and Administration: this compound was administered as a continuous infusion at a dose of 0.16 mg/kg/hr.[1]
-
Treatment Duration: The infusion was continued for the duration of mechanical ventilation plus 24 hours, up to a maximum of 14 days.[1]
-
Control Group: The control group received a placebo infusion.[1]
-
Inclusion Criteria: Patients with ALI who were receiving mechanical ventilation.
-
Primary Endpoints: The primary endpoints were 28-day all-cause mortality and the number of ventilator-free days.[1]
Signaling Pathways and Experimental Workflow
This compound's mechanism of action centers on the inhibition of neutrophil elastase, a key protease in the inflammatory cascade of ARDS. The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for a clinical trial investigating its efficacy.
Caption: this compound's mechanism of action in ARDS.
Caption: A typical experimental workflow for a this compound clinical trial.
References
Disease Models & Therapeutic Applications
Application Notes and Protocols: Efficacy of Sivelestat in Animal Models of Septic ARDS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the efficacy of Sivelestat, a selective neutrophil elastase inhibitor, in preclinical animal models of septic Acute Respiratory Distress Syndrome (ARDS). The included data and protocols are intended to guide researchers in designing and interpreting experiments aimed at evaluating this compound and similar therapeutic agents.
Introduction
Sepsis, a dysregulated host response to infection, is a leading cause of ARDS, a life-threatening form of acute lung injury. A key feature of septic ARDS is the excessive infiltration and activation of neutrophils in the lungs. These neutrophils release a variety of cytotoxic mediators, including neutrophil elastase (NE), a potent serine protease that degrades essential components of the lung's extracellular matrix, damages the alveolar-capillary barrier, and amplifies the inflammatory cascade.
This compound (sodium salt) is a specific, competitive, and reversible inhibitor of NE. By blocking the activity of NE, this compound has been shown in numerous animal studies to mitigate lung injury, reduce inflammation, and in some cases, improve survival in models of septic ARDS.[1][2] These notes summarize the quantitative efficacy data and provide detailed experimental protocols from key studies.
Quantitative Efficacy Data of this compound in Septic ARDS Animal Models
The following tables summarize the key findings from preclinical studies evaluating this compound in lipopolysaccharide (LPS)-induced and cecal ligation and puncture (CLP)-induced septic ARDS models.
Table 1: Effect of this compound on Lung Injury and Edema
| Animal Model | Sepsis Induction | Treatment Protocol | Lung Wet/Dry Ratio | Lung Injury Score | Reference |
| Sprague-Dawley Rat | LPS (4 mg/kg, i.p.) | This compound (15 mg/kg, i.p.) 1 hr post-LPS | Significantly decreased vs. vehicle | Significantly decreased vs. vehicle | [3][4] |
| Sprague-Dawley Rat | LPS | This compound (10 or 30 mg/kg, i.p.) 30 min pre-LPS | Not Reported | Significantly reduced vs. LPS alone | [5] |
| C57BL/6 Mouse | CLP | This compound (dose not specified) | Significantly decreased vs. CLP | Significantly improved vs. CLP | [6] |
Table 2: Effect of this compound on Inflammatory Cytokines
| Animal Model | Sepsis Induction | Treatment Protocol | Cytokine | Measurement Location | Outcome vs. Control | Reference |
| Sprague-Dawley Rat | LPS (4 mg/kg, i.p.) | This compound (6, 10, 15 mg/kg, i.p.) 1 hr post-LPS | TNF-α, IL-8 | Not Specified | Dose-dependent decrease | [3][4] |
| Sprague-Dawley Rat | LPS | This compound (10 or 30 mg/kg, i.p.) 30 min pre-LPS | TNF-α, IL-6 | Serum | Significant decrease | [5] |
| C57BL/6 Mouse | CLP | This compound (dose not specified) | TNF-α, IL-1β, IL-6 | BALF | Significant decrease | [6] |
| Sprague-Dawley Rat | CLP | This compound (50 or 100 mg/kg, i.p.) immediately post-CLP | TNF-α, IL-1β | Serum | Significant decrease | [7][8] |
Table 3: Effect of this compound on Oxygenation and Survival
| Animal Model | Sepsis Induction | Treatment Protocol | PaO₂/FiO₂ Ratio | Survival Rate | Reference |
| Sprague-Dawley Rat | LPS (4 mg/kg, i.p.) | This compound (6, 10, 15 mg/kg, i.p.) 1 hr post-LPS | Significantly increased vs. vehicle | Not Reported | [3][4] |
| Sprague-Dawley Rat | CLP | This compound (100 mg/kg, i.p.) immediately post-CLP | Not Reported | Significantly improved vs. sepsis | [7][8] |
| Mouse | Malaria-associated ALI/ARDS | This compound | Not Reported | Significantly improved | [9] |
Signaling Pathways and Experimental Workflow
Mechanism of Action of this compound in Septic ARDS
This compound's primary mechanism is the direct inhibition of neutrophil elastase. This action interrupts the downstream pathological events that lead to lung injury. The diagram below illustrates this proposed signaling pathway.
Caption: Proposed mechanism of this compound in mitigating septic ARDS.
Typical Experimental Workflow for Evaluating this compound
The following diagram outlines a standard workflow for assessing the efficacy of this compound in an animal model of septic ARDS.
Caption: Standard experimental workflow for preclinical this compound studies.
Experimental Protocols
Below are detailed, synthesized protocols for two common animal models of septic ARDS used to evaluate this compound.
Protocol 1: Lipopolysaccharide (LPS)-Induced Septic ARDS in Rats
This model induces a systemic inflammatory response leading to acute lung injury by intraperitoneal administration of bacterial endotoxin.
1. Animals:
-
Species: Male Sprague-Dawley rats.
-
Weight: 200-250 g.
-
Housing: Standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize for at least 3 days before the experiment.[5]
2. Materials:
-
This compound sodium salt (Ono Pharmaceutical or equivalent).
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich or equivalent).
-
Sterile, pyrogen-free 0.9% saline.
-
Anesthesia (e.g., pentobarbital sodium).
-
ELISA kits for rat TNF-α, IL-6, IL-8 (R&D Systems, eBioscience, or equivalent).
3. Experimental Groups (n=8-10 per group):
-
Sham Group: Intraperitoneal (i.p.) injection of sterile saline.
-
LPS (Vehicle) Group: i.p. injection of LPS followed by i.p. injection of saline vehicle.
-
LPS + this compound Group(s): i.p. injection of LPS followed by i.p. injection of this compound (e.g., low, medium, and high doses such as 6, 10, and 15 mg/kg).[3]
4. Procedure:
-
Prepare this compound solution in sterile saline.
-
Prepare LPS solution in sterile saline.
-
Anesthetize rats lightly if required for handling.
-
Induce sepsis by administering a single i.p. injection of LPS at a dose of 4 mg/kg.[3][4]
-
At a designated time point relative to LPS administration (e.g., 30 minutes before or 1 hour after), administer this compound or saline vehicle via i.p. injection.[3][5]
-
Monitor animals for signs of distress.
-
At a pre-determined endpoint (e.g., 6, 12, or 24 hours post-LPS), euthanize the animals via an approved method (e.g., overdose of anesthesia followed by exsanguination).
-
Immediately collect blood via cardiac puncture for serum cytokine analysis.
-
Perform bronchoalveolar lavage (BAL) with sterile PBS to collect BAL fluid (BALF) for cell counts and cytokine analysis.
-
Excise the lungs. Use the right lung for wet-to-dry weight ratio analysis and the left lung for histological examination after fixation in 10% neutral buffered formalin.
5. Endpoint Analysis:
-
Lung Wet-to-Dry Ratio: Weigh the right lung immediately (wet weight), then dry it in an oven at 60°C for 72 hours and re-weigh (dry weight).
-
Histology: Embed the fixed left lung in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score lung injury based on alveolar congestion, hemorrhage, edema, and inflammatory cell infiltration.
-
Cytokine Levels: Measure TNF-α, IL-6, and other relevant cytokines in serum and/or BALF using commercial ELISA kits according to the manufacturer's instructions.
Protocol 2: Cecal Ligation and Puncture (CLP)-Induced Septic ARDS in Mice
This surgical model mimics the pathophysiology of polymicrobial abdominal sepsis, a common clinical cause of ARDS.
1. Animals:
-
Species: Male C57BL/6 mice.
-
Weight: 20-25 g.
-
Housing: As described in Protocol 1. Acclimatize for at least one week.
2. Materials:
-
This compound sodium salt.
-
Sterile 0.9% saline.
-
Anesthesia (e.g., Ketamine/Xylazine cocktail or Isoflurane).
-
Surgical instruments, 3-0 silk suture, 21-gauge needle.
-
Analgesia (e.g., Buprenorphine).
-
Fluid resuscitation (1 mL sterile saline, subcutaneous).
3. Experimental Groups (n=8-10 per group):
-
Sham Group: Undergoes laparotomy and cecal manipulation without ligation or puncture.
-
CLP (Vehicle) Group: Undergoes CLP surgery and receives vehicle treatment.
-
CLP + this compound Group: Undergoes CLP surgery and receives this compound treatment.
4. Procedure:
-
Anesthetize the mouse. Confirm the depth of anesthesia by pedal withdrawal reflex. Apply ophthalmic ointment.
-
Shave the abdomen and disinfect with 70% ethanol and povidone-iodine.
-
Make a 1-cm midline laparotomy incision to expose the cecum.
-
Isolate the cecum, being careful not to disrupt the blood supply.
-
Ligate the cecum with a 3-0 silk suture at approximately 50% of its length from the distal end.
-
Puncture the ligated cecum once through-and-through with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity.
-
Close the abdominal wall in two layers (peritoneum and skin) with sutures or wound clips.
-
Immediately after surgery, administer this compound (e.g., 50-100 mg/kg, i.p.) or vehicle.[7][8]
-
Provide fluid resuscitation with 1 mL of pre-warmed sterile saline subcutaneously. Administer analgesia.
-
Place the animal in a clean cage on a warming pad for recovery.
-
Monitor survival and clinical signs of sepsis.
-
At the experimental endpoint (e.g., 24 hours), euthanize the surviving animals and collect samples as described in Protocol 1.
5. Endpoint Analysis:
-
Survival: Monitor and record survival over a set period (e.g., 72 hours).
-
Lung Injury Assessment: Perform lung wet-to-dry ratio, histology, and BALF analysis as described in Protocol 1.[6]
-
Systemic Inflammation: Measure cytokine levels in serum via ELISA.[6]
Conclusion
This compound consistently demonstrates protective effects in various animal models of septic ARDS. It effectively reduces lung edema, inflammation, and histological signs of injury. The provided protocols offer a standardized framework for researchers to further investigate the therapeutic potential of this compound and other neutrophil elastase inhibitors in the context of sepsis-induced lung injury.
References
- 1. This compound for septic patients with acute respiratory distress syndrome: a systematic review and meta-analysis of a deadly duo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Neutrophil Elastase Inhibitor (this compound Sodium) on Oxygenation in Patients with Sepsis-Induced Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. This compound improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway (2024) | Yaqing Zhou [scispace.com]
- 5. This compound protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound sodium alleviated sepsis-induced acute lung injury by inhibiting TGF-β/Smad signaling pathways through upregulating microRNA-744-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neutrophil elastase inhibitor, this compound, attenuates sepsis-related kidney injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The neutrophil elastase inhibitor, this compound, attenuates sepsis-related kidney injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of Sivelestat for Sepsis-Induced Acute Kidney Injury: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis-induced acute kidney injury (AKI) is a critical contributor to morbidity and mortality in intensive care units.[1][2][3][4][5] The pathophysiology involves a complex interplay of inflammation, oxidative stress, and cellular injury. Sivelestat, a selective inhibitor of neutrophil elastase (NE), has emerged as a promising therapeutic agent by mitigating these detrimental processes.[1][2][6][7][8] Neutrophil elastase, released by activated neutrophils during sepsis, is a key mediator of tissue damage. By inhibiting NE, this compound has been shown in preclinical studies to protect against sepsis-related AKI, offering a targeted therapeutic strategy.[1][4][8] This document provides detailed application notes and protocols based on existing research to guide the evaluation of this compound's therapeutic potential.
Mechanism of Action
This compound's primary mechanism is the specific inhibition of neutrophil elastase.[1][2][4] During sepsis, excessive NE activity contributes to kidney damage through several pathways. This compound has been demonstrated to attenuate sepsis-related AKI by suppressing inflammation, reducing oxidative stress, and inhibiting the activation of detrimental signaling pathways such as PI3K/AKT and TLR4/Myd88/NF-κB.[1][9][10] Preclinical studies have shown that this compound administration leads to a reduction in pro-inflammatory cytokines, decreased macrophage and neutrophil infiltration in the kidneys, and restoration of antioxidant enzyme activity.[1][2][6][7]
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on sepsis-induced AKI.
Table 1: Effect of this compound on Kidney Function Markers
| Parameter | Sepsis Group | Sepsis + this compound Group | Method of Measurement | Reference |
| Blood Urea Nitrogen (BUN) | Increased | Significantly Decreased | Enzymatic Assay | [1][2][6] |
| Serum Creatinine (Cr) | Increased | Significantly Decreased | Enzymatic Assay | [6][8] |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Increased | Significantly Decreased | ELISA | [1][2] |
| Glomerular Filtration Rate (GFR) | Decreased | Significantly Increased | Inulin Clearance | [1][2] |
Table 2: Effect of this compound on Inflammatory Markers
| Marker | Sepsis Group | Sepsis + this compound Group | Method of Measurement | Reference |
| TNF-α | Increased | Significantly Decreased | ELISA | [1][2] |
| IL-1β | Increased | Significantly Decreased | ELISA | [1][2] |
| IL-6 | Increased | Significantly Decreased | ELISA | [9] |
| High-Mobility Group Box 1 (HMGB1) | Increased | Significantly Decreased | Western Blot | [1][3] |
| Macrophage Infiltration | Increased | Significantly Decreased | Immunohistochemistry | [1][2] |
Table 3: Effect of this compound on Oxidative Stress Markers
| Marker | Sepsis Group | Sepsis + this compound Group | Method of Measurement | Reference |
| Superoxide Dismutase (SOD) | Decreased | Significantly Increased | Assay Kit | [6][7] |
| Malondialdehyde (MDA) | Increased | Significantly Decreased | Assay Kit | [6][7] |
| Glutathione Peroxidase (GSH-Px) | Decreased | Significantly Increased | Assay Kit | [6][7] |
| Inducible Nitric Oxide Synthase (iNOS) | Increased | Significantly Decreased | Western Blot, IHC | [1][4] |
Experimental Protocols
Animal Model of Sepsis-Induced AKI: Cecal Ligation and Puncture (CLP)
The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.[11][12]
Materials:
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, sutures)
-
3-0 silk suture
-
21-gauge needle
-
This compound sodium salt
-
Sterile saline
Procedure:
-
Anesthetize the animal and place it in a supine position.
-
Make a midline laparotomy incision (2-3 cm) to expose the cecum.
-
Ligate the cecum just distal to the ileocecal valve with a 3-0 silk suture, ensuring intestinal continuity is maintained.
-
Puncture the ligated cecum twice with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
Administer fluid resuscitation (e.g., 50 ml/kg sterile saline subcutaneously).
-
Immediately following surgery, administer this compound (e.g., 50 or 100 mg/kg, intraperitoneally) or vehicle control.[1][2]
-
House animals in a temperature-controlled environment with free access to food and water.
-
Monitor animals for signs of sepsis and collect samples at predetermined time points (e.g., 6, 12, 24 hours post-CLP).
Assessment of Kidney Function
Blood Urea Nitrogen (BUN) and Serum Creatinine (Cr):
-
Collect blood samples via cardiac puncture or tail vein at specified time points.
-
Centrifuge to separate serum and store at -80°C.
-
Measure BUN and Cr concentrations using commercially available colorimetric assay kits according to the manufacturer's instructions.
Neutrophil Gelatinase-Associated Lipocalin (NGAL):
-
Measure NGAL levels in serum or urine using a species-specific ELISA kit.
Measurement of Inflammatory and Oxidative Stress Markers
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Use commercially available ELISA kits to quantify the concentrations of TNF-α, IL-1β, and IL-6 in serum or kidney tissue homogenates.[1][2]
Western Blotting:
-
Homogenize kidney tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against HMGB1, iNOS, p-AKT, AKT, etc. overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunohistochemistry (IHC):
-
Fix kidney tissues in 4% paraformaldehyde and embed in paraffin.
-
Cut 4-µm sections and mount on slides.
-
Deparaffinize, rehydrate, and perform antigen retrieval.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with primary antibodies (e.g., for macrophage markers) overnight at 4°C.
-
Apply a biotinylated secondary antibody followed by streptavidin-HRP.
-
Develop with DAB substrate and counterstain with hematoxylin.
-
Examine under a microscope to assess protein expression and localization.
Oxidative Stress Assays:
-
Measure the activity of SOD and GSH-Px, and the levels of MDA in kidney tissue homogenates using commercially available assay kits.
Conclusion
The available preclinical evidence strongly suggests that this compound holds significant therapeutic potential for the treatment of sepsis-induced AKI.[1][2][6][7][8] Its targeted inhibition of neutrophil elastase effectively mitigates the downstream inflammatory and oxidative stress pathways that drive renal injury in sepsis. The protocols and data presented herein provide a framework for researchers and drug development professionals to further investigate and validate the clinical utility of this compound in this critical setting. Future studies should aim to elucidate the optimal dosing and timing of administration and ultimately translate these promising preclinical findings into effective clinical therapies.
References
- 1. The neutrophil elastase inhibitor, this compound, attenuates sepsis-related kidney injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neutrophil elastase inhibitor, this compound, attenuates sepsis-related kidney injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The neutrophil elastase inhibitor, this compound, attenuates sepsis-related kidney injury in rats | Semantic Scholar [semanticscholar.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. A neutrophil elastase inhibitor, this compound, attenuates sepsis-induced acute kidney injury by inhibiting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A neutrophil elastase inhibitor, this compound, attenuates sepsis-induced acute kidney injury by inhibiting oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Sodium Alleviates Ischemia-Reperfusion-Induced Acute Kidney Injury via Suppressing TLR4/Myd88/NF-κB Signaling Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal models of sepsis and sepsis-induced kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
Sivelestat in the Management of COVID-19-Induced ARDS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global COVID-19 pandemic has underscored the critical need for effective therapies to manage its most severe complication: Acute Respiratory Distress Syndrome (ARDS). A key pathological feature of COVID-19-induced ARDS is a hyperinflammatory response characterized by the excessive infiltration and activation of neutrophils in the lungs. Activated neutrophils release a variety of damaging mediators, including neutrophil elastase, a potent serine protease. Sivelestat, a selective neutrophil elastase inhibitor, has emerged as a potential therapeutic agent to mitigate the lung injury characteristic of COVID-19-induced ARDS.[1][2][3][4] This document provides detailed application notes, summarizes key quantitative data from recent studies, and outlines relevant experimental protocols for researchers and drug development professionals investigating the role of this compound in this context.
Mechanism of Action
This compound is a competitive and selective inhibitor of neutrophil elastase.[1] In the context of COVID-19-induced ARDS, the over-activation of neutrophils leads to an excess of neutrophil elastase in the lung tissue. This enzyme degrades essential components of the extracellular matrix, such as elastin, leading to alveolar-capillary barrier dysfunction, increased vascular permeability, and pulmonary edema.[1] By specifically inhibiting neutrophil elastase, this compound is thought to protect the integrity of the lung parenchyma, thereby reducing inflammation and tissue damage.[1]
Recent research has begun to elucidate the downstream signaling pathways modulated by this compound. Preclinical studies suggest that this compound's protective effects in acute lung injury may be mediated through the inhibition of the PI3K/AKT/mTOR and JNK/NF-κB signaling pathways, which are crucial regulators of inflammation and apoptosis.
Signaling Pathways
Quantitative Data Summary
The following tables summarize key quantitative data from recent clinical studies evaluating this compound in patients with COVID-19-induced ARDS.
Table 1: Efficacy of this compound in COVID-19 ARDS Patients
| Outcome Measure | This compound Group | Control Group | p-value | Reference |
| 30-day Mortality (Severe/Critical) | Lower (RRR: 88.45%) | Higher | <0.05 | [2][3] |
| Improved Oxygenation | Associated with improvement | - | <0.001 | [5] |
| Decreased Murray Lung Injury Score | Associated with decrease | - | <0.001 | [5] |
| Alive and ICU-free days within 28 days | Increased (HR: 1.85) | - | <0.001 | [5] |
| Shortened ICU Stay | Associated with shortening | - | <0.001 | [5] |
| Improved Survival | Associated with improvement (HR: 2.78) | - | 0.0074 | [5] |
Table 2: Effect of this compound on Inflammatory Cytokines
| Cytokine | Change with this compound | p-value | Reference |
| Interferon-alpha (IFNα) | Significantly Decreased | <0.05 | [2][3] |
| Interleukin-1 beta (IL-1β) | Significantly Decreased | <0.05 | [2][3] |
| Interleukin-2 (IL-2) | Significantly Decreased | <0.05 | [2][3] |
Experimental Protocols
In Vitro: Neutrophil Elastase Inhibition Assay
This protocol is adapted from commercially available fluorometric assay kits and is suitable for high-throughput screening of neutrophil elastase inhibitors like this compound.
Materials:
-
Purified human neutrophil elastase
-
Fluorogenic neutrophil elastase substrate
-
Assay buffer
-
This compound (as a control inhibitor)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the neutrophil elastase and substrate in assay buffer to their optimal working concentrations.
-
-
Assay Plate Setup:
-
Add assay buffer to all wells.
-
Add the this compound stock solution to the test wells at various concentrations.
-
Add solvent control to the control wells.
-
-
Enzyme Addition:
-
Add the diluted neutrophil elastase solution to all wells except the blank wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.
-
-
Substrate Addition:
-
Add the fluorogenic substrate to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for at least 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis for each well.
-
Determine the percent inhibition of neutrophil elastase activity by this compound at each concentration and calculate the IC50 value.
-
In Vivo: Murine Model of COVID-19-Induced ARDS
This protocol outlines a general framework for evaluating the efficacy of this compound in a mouse model of ARDS, which can be adapted for COVID-19-specific models (e.g., using SARS-CoV-2 infection or viral mimics).
Animals:
-
8-10 week old C57BL/6 mice.
Induction of ARDS:
-
Intratracheal or intranasal administration of a viral mimic (e.g., poly(I:C)) or a sublethal dose of a mouse-adapted SARS-CoV-2 strain.
This compound Administration:
-
Administer this compound (e.g., via intraperitoneal or intravenous injection) at a predetermined dose and frequency, starting at a specified time point relative to ARDS induction.
Experimental Groups:
-
Control (no ARDS induction)
-
ARDS + Vehicle
-
ARDS + this compound
Outcome Measures:
-
Survival: Monitor and record survival rates over a specified period.
-
Lung Histology: At the experimental endpoint, harvest lungs for histological analysis (H&E staining) to assess lung injury, inflammation, and edema.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to measure total and differential cell counts (neutrophils, macrophages) and protein concentration (as an indicator of vascular permeability).
-
Cytokine and Chemokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in BAL fluid and serum using ELISA or multiplex assays.
-
Gene Expression Analysis: Analyze the expression of inflammatory and injury markers in lung tissue using RT-qPCR.
Clinical: Protocol for this compound Administration in COVID-19 ARDS Patients (Adapted from NCT05697016)
This protocol provides a general framework for the clinical use of this compound in patients with COVID-19-induced ARDS. It is based on the design of the randomized, double-blind, placebo-controlled trial NCT05697016.[2]
Patient Population:
-
Adult patients (≥18 years) with confirmed SARS-CoV-2 infection.
-
Diagnosis of ARDS according to the Berlin Definition.
-
Onset of ARDS within 72 hours of randomization.
Dosage and Administration:
-
This compound is administered as a continuous intravenous infusion at a dose of 0.2 mg/kg/h.[3]
-
The duration of treatment is typically up to 14 days, depending on the clinical response.
Primary Outcome Measures:
-
Improvement in the PaO2/FiO2 ratio.
Secondary Outcome Measures:
-
28-day mortality.
-
Ventilator-free days.
-
ICU length of stay.
-
Changes in inflammatory markers (e.g., C-reactive protein, cytokines).
Monitoring:
-
Closely monitor respiratory parameters, hemodynamics, and inflammatory markers.
-
Assess for any potential adverse events related to this compound administration.
Supportive Care:
-
All patients should receive standard of care for COVID-19 ARDS, including lung-protective ventilation, prone positioning, and other supportive measures as indicated.[2]
Conclusion
This compound shows promise as a targeted therapy for mitigating the severe lung inflammation and injury associated with COVID-19-induced ARDS. Its specific mechanism of action, focused on inhibiting neutrophil elastase, offers a rational therapeutic strategy to counteract a key driver of pathology in this devastating disease. The provided data and protocols offer a foundation for further research and development of this compound as a potential addition to the armamentarium against severe COVID-19. Further large-scale, randomized controlled trials are necessary to definitively establish its clinical efficacy and safety in this patient population.
References
- 1. Clinical utility of the neutrophil elastase inhibitor this compound for the treatment of ALI/ARDS patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Clinical Effects of this compound Sodium on Improving ARDS in Patients With COVID-19 | MedPath [trial.medpath.com]
- 4. abcam.com [abcam.com]
- 5. Evaluating this compound for ARDS in COVID-19: A Multicenter Retrospective Study | eMediNexus [emedinexus.com]
Sivelestat: A Potential Therapeutic Agent for Mitigating Bleomycin-Induced Pulmonary Fibrosis
Application Notes and Protocols for Researchers and Drug Development Professionals
Sivelestat, a selective neutrophil elastase inhibitor, has emerged as a promising candidate for mitigating the debilitating effects of pulmonary fibrosis. Research, primarily in preclinical models of bleomycin-induced lung injury, has demonstrated its potential to attenuate inflammation, reduce collagen deposition, and modulate key signaling pathways involved in the fibrotic process. These notes provide a comprehensive overview of the application of this compound in this context, including detailed experimental protocols, a summary of key quantitative data, and a visualization of the underlying molecular mechanisms.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of neutrophil elastase, a potent serine protease released by neutrophils during inflammation.[1][2][3] In the context of bleomycin-induced pulmonary fibrosis, neutrophil elastase is implicated in the breakdown of the extracellular matrix, promotion of inflammatory cell recruitment, and activation of pro-fibrotic cytokines.[1][4] By inhibiting this enzyme, this compound has been shown to exert its anti-fibrotic effects through several key pathways:
-
Inhibition of TGF-β1 Activation: this compound significantly reduces the levels of the active form of transforming growth factor-beta 1 (TGF-β1), a central mediator of fibrosis, and its downstream signaling molecule, phospho-Smad2.[1][2] Interestingly, it does not appear to decrease the total TGF-β1 levels or its mRNA expression, suggesting an effect on the post-translational activation of this critical cytokine.[1][2]
-
Reduction of Inflammatory Cell Infiltration: Treatment with this compound leads to a significant decrease in the recruitment of total inflammatory cells, including macrophages, neutrophils, and lymphocytes, to the lungs following bleomycin challenge.[1][2]
-
Modulation of Oxidative Stress: this compound has been shown to activate the Nrf2/HO-1 signaling pathway, a key regulator of the antioxidant response.[5][6] This leads to increased superoxide dismutase (SOD) activity and a reduction in reactive oxygen species (ROS), thereby mitigating oxidative damage.[5][6]
-
Downregulation of Pro-inflammatory Cytokines: The inhibitor has been observed to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-1β (IL-1β) in bronchoalveolar lavage fluid (BALF), potentially through the inhibition of the TLR4/MyD88/NF-κB signaling pathway.[5][6]
-
Anti-apoptotic Effects: this compound has demonstrated anti-apoptotic properties by modulating the Bcl-2/Bax/cleaved caspase-3 pathway, which may help in preserving alveolar epithelial cell integrity.[6][7]
Key Experimental Findings
The efficacy of this compound in mitigating bleomycin-induced pulmonary fibrosis has been demonstrated across multiple preclinical studies. The following tables summarize the key quantitative data from these investigations.
| Parameter | Bleomycin-Treated Group | Bleomycin + this compound-Treated Group | p-value | Reference |
| Lung Collagen Content (µ g/left lung) | ||||
| Day 7 | ~1200 | ~800 | <0.001 | [1][8] |
| Day 14 | ~1400 | ~900 | <0.001 | [1][8] |
| Fibrosis Score (Day 14) | ~1.8 | ~0.8 | <0.001 | [1][8] |
| Total Cells in BALF (x10^5) | ||||
| Day 7 | ~12 | ~7 | <0.001 | [1] |
| Day 14 | ~8 | ~5 | <0.001 | [1] |
| Neutrophils in BALF (x10^5) | ||||
| Day 7 | ~6 | ~2 | <0.001 | [1] |
| Day 14 | ~1.5 | ~0.5 | <0.001 | [1] |
| Active TGF-β1 in Lung Homogenate (pg/mg protein) | ||||
| Day 7 | ~150 | ~80 | <0.001 | [1] |
| Day 14 | ~120 | ~70 | <0.001 | [1] |
| Phospho-Smad2 (relative expression) | Increased | Significantly Decreased | <0.001 | [1] |
Table 1: Effect of this compound on Fibrotic and Inflammatory Markers. Data are presented as approximate mean values for illustrative purposes. For precise values and statistical details, please refer to the cited literature.
Signaling Pathways and Experimental Workflow
To visualize the complex interactions and experimental procedures, the following diagrams have been generated.
Caption: this compound's mechanism in mitigating fibrosis.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. A neutrophil elastase inhibitor prevents bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Neutrophil elastase promotes myofibroblast differentiation in lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound sodium: a novel therapeutic agent in a mouse model of acute exacerbation pulmonary fibrosis through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound sodium: a novel therapeutic agent in a mouse model of acute exacerbation pulmonary fibrosis through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of elastase inhibitor on the epithelial cell apoptosis in bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
Sivelestat's Effect on Sepsis-Induced Disseminated Intravascular Coagulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sivelestat, a selective neutrophil elastase inhibitor, has emerged as a potential therapeutic agent for the management of disseminated intravascular coagulation (DIC) secondary to sepsis. Neutrophil elastase, released from activated neutrophils during the systemic inflammatory response characteristic of sepsis, plays a pivotal role in the pathogenesis of DIC by cleaving endothelial cell surface proteins, degrading coagulation factors, and impairing fibrinolysis. By inhibiting neutrophil elastase, this compound may mitigate the downstream effects of uncontrolled inflammation on the coagulation system. These application notes provide a comprehensive overview of the current understanding of this compound's effect on sepsis-induced DIC, including a summary of clinical and preclinical data, detailed experimental protocols, and an elucidation of the underlying signaling pathways.
Introduction
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, is frequently complicated by the development of disseminated intravascular coagulation (DIC). Sepsis-induced DIC is characterized by widespread activation of coagulation, leading to the formation of microthrombi in various organs, and subsequent consumption of platelets and coagulation factors, which can result in bleeding. Neutrophils, key effector cells of the innate immune system, are critically involved in the pathogenesis of sepsis and DIC. Upon activation, neutrophils release a variety of potent inflammatory mediators, including neutrophil elastase, a serine protease with broad substrate specificity.
Neutrophil elastase contributes to the procoagulant state in sepsis through multiple mechanisms. It can directly damage endothelial cells, exposing subendothelial tissue factor and promoting thrombin generation. Furthermore, neutrophil elastase can cleave and inactivate physiological anticoagulants such as antithrombin and tissue factor pathway inhibitor (TFPI), while also degrading fibrinolytic proteins, thereby impairing the clearance of microthrombi.
This compound is a specific, competitive, and reversible inhibitor of neutrophil elastase. It is approved in some countries for the treatment of acute lung injury/acute respiratory distress syndrome (ARDS) associated with systemic inflammatory response syndrome (SIRS). Its targeted mechanism of action makes it a promising candidate for intervention in the complex pathophysiology of sepsis-induced DIC.
Clinical Data Summary
A retrospective study by Hayakawa et al. investigated the effects of this compound in patients with sepsis complicated by both ARDS and DIC.[1] The study suggests a potential benefit of this compound in improving DIC scores and patient outcomes.
Table 1: Clinical Efficacy of this compound in Sepsis-Induced DIC (Hayakawa et al., 2010) [1]
| Outcome Measure | This compound Group (n=34) | Control Group (n=133) | p-value |
| DIC Score | |||
| Day 1 | Data not specified | Data not specified | |
| Day 3 | Improved from Day 1 | Remained unchanged until Day 4 | < 0.05 |
| 28-Day Mortality | Data not specified | Data not specified | This compound administration was an independent predictor of survival |
| ICU Stay | Significantly shorter | Longer | < 0.05 |
Note: The original publication provides a qualitative description of the DIC score improvement. Specific numerical data for DIC scores were not detailed in the abstract.
A future Phase IIb multicenter, double-blind, placebo-controlled trial (SivelSep; NCT07214103) is planned to evaluate the efficacy of this compound in restoring fibrinolysis in patients with septic shock and coagulopathy.[2][3]
Preclinical Data Summary
Preclinical studies using animal models of sepsis, predominantly the cecal ligation and puncture (CLP) model, have provided insights into the mechanisms of this compound's action. These studies demonstrate that this compound can attenuate the inflammatory response and improve survival in septic animals.
Table 2: Effects of this compound in a Rat Model of Sepsis-Induced Acute Kidney Injury (Li et al., cited in Liu et al., 2024)
| Parameter | Sepsis + Vehicle | Sepsis + this compound (low dose) | Sepsis + this compound (high dose) |
| Survival Rate | Decreased | Not statistically significant improvement | Statistically significant improvement |
| Mean Arterial Pressure | Decreased | Not statistically significant improvement | Statistically significant improvement |
| Inulin Clearance | Decreased | Not statistically significant improvement | Statistically significant improvement |
| Macrophage Infiltration | Increased | Not statistically significant reduction | Statistically significant reduction |
Note: This table is based on a secondary citation and specific quantitative values were not available.
Signaling Pathways
The pathogenesis of sepsis-induced DIC is complex, involving intricate crosstalk between the inflammatory and coagulation systems. Neutrophil elastase is a key mediator in this process.
Caption: this compound's mechanism in sepsis-induced DIC.
Experimental Protocols
Clinical Protocol: this compound Administration in Septic Coagulopathy (based on SivelSep trial design)[2][3]
This protocol outlines the planned administration of this compound in a clinical trial setting for patients with septic shock and coagulopathy.
1. Patient Population:
-
Adult patients (18-85 years) with septic shock as defined by Sepsis-3 criteria.
-
Evidence of coagulopathy defined by a Sepsis-Induced Coagulopathy (SIC) score ≥ 4.
-
Randomization within 12 hours of meeting coagulopathy criteria.
2. Investigational Product:
-
This compound sodium hydrate for intravenous infusion.
3. Dosage and Administration:
-
Dosage: 0.2 mg/kg/hour continuous intravenous infusion.[3]
-
Preparation: Reconstitute the lyophilized powder with sterile physiological saline. Further dilute the required dose in an infusion bag containing 250-500 mL of physiological saline.[4][5]
-
Administration: Administer as a continuous intravenous infusion over 24 hours.
-
Duration: The planned duration of infusion in the SivelSep trial is 72 hours.[3]
4. Concomitant Medication:
-
Standard of care for sepsis and septic shock, including antibiotics, fluid resuscitation, and vasopressors.
-
Anticoagulation with unfractionated heparin at a minimum dose of 100 IU/24h is planned in the SivelSep trial.[3]
5. Monitoring:
-
Monitor coagulation parameters (platelet count, prothrombin time, fibrinogen, D-dimer) at baseline and daily.
-
Monitor markers of fibrinolysis (e.g., plasminogen, alpha-2-plasmin inhibitor) at baseline and at specified time points.
-
Assess organ function daily using the Sequential Organ Failure Assessment (SOFA) score.
References
- 1. This compound (selective neutrophil elastase inhibitor) improves the mortality rate of sepsis associated with both acute respiratory distress syndrome and disseminated intravascular coagulation patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bolder Science [bolderscience.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ono-pharma.com [ono-pharma.com]
- 5. ono-pharma.com [ono-pharma.com]
Application Notes and Protocols for Sivelestat in the Prevention of Cardiopulmonary Bypass-Induced Lung Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiopulmonary bypass (CPB) is an indispensable technique in cardiac surgery, yet it can trigger a systemic inflammatory response syndrome (SIRS), often leading to acute lung injury (ALI) or its more severe form, acute respiratory distress syndrome (ARDS).[1][2] A key player in the pathogenesis of CPB-induced lung injury is the activation of neutrophils and the subsequent release of proteolytic enzymes, most notably neutrophil elastase.[1][2][3][4] Sivelestat, a selective neutrophil elastase inhibitor, has emerged as a promising therapeutic agent to mitigate this inflammatory cascade and protect against lung damage.[1][5][6] These application notes provide a comprehensive overview of the use of this compound in this context, including its mechanism of action, relevant data from preclinical and clinical studies, and detailed experimental protocols.
Mechanism of Action
This compound is a synthetic, low molecular-weight, competitive inhibitor of neutrophil elastase.[1][2] By blocking the activity of this enzyme, this compound prevents the breakdown of essential components of the lung's extracellular matrix, reduces endothelial and epithelial injury, and diminishes the inflammatory response.[3] Beyond direct enzyme inhibition, this compound has been shown to modulate several intracellular signaling pathways implicated in inflammation and oxidative stress.
Key Signaling Pathways Modulated by this compound:
-
Inhibition of Pro-inflammatory Pathways: this compound has been demonstrated to inhibit the activation of the JNK/NF-κB signaling pathway.[7] This pathway is crucial for the transcription of various pro-inflammatory cytokines such as TNF-α and IL-6. By suppressing this pathway, this compound reduces the production of these key inflammatory mediators.[7][8]
-
Activation of Anti-inflammatory and Antioxidant Pathways: this compound can activate the Nrf2/HO-1 signaling pathway, which plays a critical role in the cellular antioxidant response.[7] This leads to the upregulation of protective enzymes like heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress.[7]
-
Modulation of Other Pathways: Studies have also implicated this compound in the modulation of the PI3K/AKT/mTOR and TGF-β/Smad signaling pathways, both of which are involved in inflammation, cell survival, and tissue repair.[9][10][11] Furthermore, this compound has been shown to up-regulate the ACE2/Ang-(1-7)/Mas receptor axis, which has a protective role in the lungs.[8]
Data Presentation
The efficacy of this compound in preventing CPB-induced lung injury has been evaluated in both preclinical and clinical settings. The following tables summarize the key quantitative findings from these studies.
Table 1: Summary of Clinical Studies on this compound for CPB-Induced Lung Injury
| Study Population | This compound Dosage | Key Findings | Reference |
| 14 adult patients undergoing cardiac surgery with CPB | 0.2 mg/kg/h for 4 days | Significantly lower serum PMN elastase and IL-8; Significantly improved PaO2/FiO2 ratio and respiratory index after 24h. | [5] |
| 665 adult patients undergoing emergent cardiovascular surgery | 0.2 mg/kg/h for 3 days | Significantly decreased incidence of pneumonia, shorter mechanical ventilation time, and reduced levels of IL-6, procalcitonin, and C-reactive protein. | [1][2] |
| 12 adult patients undergoing aortic valve replacement | 0.2 mg/kg/h from the start of surgery | Significantly suppressed PMN elastase concentration and lower levels of IL-6 and IL-8. Attenuated the deterioration of gas exchange. | [3][12] |
| 26 pediatric patients undergoing open-heart surgery with CPB | 0.2 mg/kg/h for 24h post-surgery | Attenuated the perioperative inflammatory response, with significantly lower peak CRP and WBC levels. | [13] |
| 13 neonates and infants with ventricular septal defect and pulmonary hypertension | 0.2 mg/kg/h from the start of bypass until 6h after | Significantly lower alveolar-arterial oxygen tension gradient at 24h and 48h post-bypass. | [14] |
Table 2: Summary of Preclinical Studies on this compound for Lung Injury
| Animal Model | This compound Dosage | Key Findings | Reference |
| Neonatal piglet model of CPB | 2 mg/kg/h | Significantly improved PaO2/FiO2 ratio and alveolar-arterial oxygen difference at 24h post-surgery. Reduced histological lung injury score. | [15] |
| Rat model of LPS-induced ALI | 10 or 30 mg/kg intraperitoneally | Dose-dependently reduced lung histopathological injury, pulmonary edema, and serum TNF-α and IL-6 levels. | [8] |
| Rat model of Klebsiella pneumoniae-induced ALI | Not specified | Reduced inflammatory cytokine levels, oxidative stress markers, and inflammatory cell infiltration in the lungs. | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound for CPB-induced lung injury.
Protocol 1: Clinical Trial Protocol for this compound in Adult Cardiac Surgery
Objective: To evaluate the efficacy of this compound in preventing acute lung injury in adult patients undergoing cardiac surgery with cardiopulmonary bypass.
Methodology:
-
Patient Selection: Enroll adult patients scheduled for elective cardiac surgery requiring CPB. Obtain informed consent.
-
Randomization: Randomly assign patients to either the this compound group or a control (placebo) group in a double-blind manner.
-
Drug Administration:
-
This compound Group: Administer a continuous intravenous infusion of this compound at a dose of 0.2 mg/kg/h.[2][3][5] The infusion is typically initiated at the start of surgery or upon arrival in the intensive care unit (ICU) and continued for a predefined period (e.g., 24 hours to 4 days).[3][5][13]
-
Control Group: Administer an equivalent volume of saline solution.[3][5]
-
-
Data Collection:
-
Baseline: Collect baseline demographic and clinical data.
-
Perioperative: Monitor hemodynamic parameters, CPB duration, and other relevant surgical details.
-
Postoperative: Collect blood samples at specified time points (e.g., 24h, 48h, 72h post-op) to measure levels of inflammatory markers (PMN elastase, IL-6, IL-8, TNF-α, CRP).[3][5][12][13] Assess respiratory function by measuring the PaO2/FiO2 ratio and calculating the alveolar-arterial oxygen difference.[5][14][15] Monitor clinical outcomes such as the duration of mechanical ventilation, length of ICU stay, incidence of pneumonia, and mortality.[1][2]
-
-
Statistical Analysis: Compare the outcomes between the this compound and control groups using appropriate statistical tests.
Protocol 2: Animal Model of CPB-Induced Lung Injury (Neonatal Piglet)
Objective: To investigate the protective effects of this compound on lung injury in a neonatal piglet model of cardiopulmonary bypass.
Methodology:
-
Animal Preparation: Anesthetize neonatal piglets and initiate mechanical ventilation.
-
Group Allocation: Randomly assign piglets to a this compound group or a placebo group.[15]
-
Drug Administration:
-
Cardiopulmonary Bypass: Place the piglets on hypothermic cardiopulmonary bypass and induce myocardial ischemia with cold crystalloid cardioplegia for a specified duration (e.g., 2 hours).[15]
-
Postoperative Monitoring and Sample Collection:
-
Histopathological Analysis: Euthanize the animals and harvest the lungs for histological examination to assess the degree of lung injury.[15]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism in preventing CPB-induced lung injury.
Caption: Workflow for a randomized clinical trial of this compound.
References
- 1. The neutrophil elastase inhibitor, this compound, attenuates acute lung injury in patients with cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The neutrophil elastase inhibitor, this compound, attenuates acute lung injury in patients with cardiopulmonary bypass [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Effect of a polymorphonuclear elastase inhibitor (this compound sodium) on acute lung injury after cardiopulmonary bypass: findings of a double-blind randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Possible pharmacological targets and mechanisms of this compound in protecting acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound sodium alleviated sepsis-induced acute lung injury by inhibiting TGF-β/Smad signaling pathways through upregulating microRNA-744-5p - Qian - Journal of Thoracic Disease [jtd.amegroups.org]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. [PDF] Effect of a neutrophil elastase inhibitor on acute lung injury after cardiopulmonary bypass. | Semantic Scholar [semanticscholar.org]
- 13. Neutrophil elastase inhibitor this compound attenuates perioperative inflammatory response in pediatric heart surgery with cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound attenuates lung injury in surgery for congenital heart disease with pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of this compound sodium on post-cardiopulmonary bypass acute lung injury in a neonatal piglet model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sivelestat in Non-Small Cell Lung Cancer (NSCLC) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the current understanding and experimental approaches for investigating sivelestat, a selective neutrophil elastase (NE) inhibitor, as a potential therapeutic agent against the progression of non-small cell lung cancer (NSCLC).
Introduction
Human neutrophil elastase (HNE) is a serine protease recognized for its role in inflammatory conditions and has been increasingly implicated in cancer progression.[1][2] In the context of NSCLC, elevated HNE activity within the tumor microenvironment is associated with increased tumor invasiveness and angiogenesis.[2][3] HNE can promote cancer progression through several mechanisms: intracellularly by cleaving key signaling adaptors like insulin receptor substrate-1 (IRS-1), at the cell surface by hydrolyzing receptors, and in the extracellular matrix by generating fragments that stimulate cancer cell motility.[1][2] this compound (also known as ONO-5046) is a specific, competitive inhibitor of HNE that has shown potential in reducing tumor progression in preclinical lung cancer models.[3][4] These notes provide protocols for evaluating the efficacy of this compound in both in vitro and in vivo NSCLC models.
Mechanism of Action: this compound in the NSCLC Tumor Microenvironment
Neutrophil elastase, secreted by tumor-infiltrating neutrophils and some cancer cells, acts on multiple pathways to drive NSCLC progression.[3][5] It can degrade the extracellular matrix, facilitating invasion, and process membrane-bound growth factors like pro-TGF-α to their active form.[3][5] This can lead to the activation of downstream signaling cascades, such as those involving the Epidermal Growth Factor Receptor (EGFR), promoting cell proliferation, migration, and angiogenesis.[5] this compound directly inhibits NE, blocking these downstream pro-tumorigenic effects.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound.
Table 1: Summary of In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | This compound Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| IC₅₀ (Human NE) | - | 46 ± 2 nM (serum-free) | 50% inhibition of NE activity | [6] |
| IC₅₀ (Human NE) | - | 22.8 ± 3.3 µM (in serum) | 50% inhibition of NE activity | [6] |
| Cell Proliferation | Pancreatic Carcinoma | >50-100 µg/mL | Significant suppression of proliferation | [5] |
| Cell Motility | Pancreatic Carcinoma | <1-10 µg/mL | Suppression of motility | [5] |
| Chemotaxis | Pancreatic Carcinoma | 20 µg/mL | Suppression of chemotaxis | [5] |
| Chemoinvasion | Pancreatic Carcinoma | 20 µg/mL | Suppression of chemoinvasion |[5] |
Note: While some data is from pancreatic cancer cell lines, the mechanism is relevant for designing NSCLC experiments.
Table 2: Summary of In Vivo Efficacy of this compound in Animal Models
| Cancer Type | Animal Model | This compound Dosage | Administration Route | Observed Effect | Reference |
|---|---|---|---|---|---|
| Lung Carcinoma | SCID mice with EBC-1 xenografts | 50 mg/kg/day | Not specified | Complete suppression of tumor growth/metastasis | [3][6] |
| Gastric Carcinoma | Nude mice xenografts | 50 mg/kg/day | Intraperitoneal (i.p.) | Significant inhibition of tumor growth | [6] |
| Colorectal Cancer | Nude mice with HCT-15 xenografts| Not specified | Not specified | Inhibition of tumor growth |[7] |
Experimental Protocols
Protocol 1: In Vitro NSCLC Cell Invasion Assay (Modified Boyden Chamber)
This protocol is designed to assess the effect of this compound on the invasive potential of NSCLC cells in vitro.
Methodology:
-
Cell Culture: Culture human NSCLC cell lines (e.g., A549, H1299) in appropriate media (e.g., RPMI-1640 with 10% FBS) to sub-confluency.
-
Starvation: Serum-starve the cells for 18-24 hours prior to the assay.
-
Chamber Preparation: Use 24-well plate inserts with 8.0 µm pore size polycarbonate membranes. Coat the top of the membrane with a thin layer of Matrigel® (or a similar basement membrane extract) and allow it to solidify.
-
Cell Seeding: Harvest the starved cells and resuspend them in serum-free media containing various concentrations of this compound (e.g., 0, 1, 10, 20 µg/mL). Seed 5 x 10⁴ cells into the upper chamber of each insert.
-
Chemoattractant: Add complete media (containing 10% FBS) or a specific chemoattractant to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
Analysis:
-
Remove non-invading cells from the top of the membrane with a cotton swab.
-
Fix the cells that have invaded to the bottom of the membrane with methanol.
-
Stain the fixed cells with Crystal Violet or DAPI.
-
Count the number of invaded cells in several microscopic fields for each membrane.
-
-
Data Interpretation: Compare the number of invaded cells in this compound-treated groups to the vehicle control. A significant reduction indicates inhibition of invasion.
Protocol 2: In Vivo NSCLC Xenograft Tumor Growth Study
This protocol details an animal study to evaluate the effect of this compound on NSCLC tumor growth in vivo.
Methodology:
-
Animal Model: Use 6-8 week old immunocompromised mice (e.g., SCID or nude mice).
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ human NSCLC cells (e.g., EBC-1, A549) into the flank of each mouse.
-
Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors with calipers. Randomize mice into two groups: Vehicle Control and this compound treatment.
-
Treatment Administration:
-
This compound Group: Administer this compound daily via intraperitoneal (i.p.) injection at a dose of 50 mg/kg.[6]
-
Control Group: Administer an equivalent volume of the vehicle (e.g., sterile saline).
-
-
Monitoring: Monitor animal health and body weight daily. Measure tumor volume 2-3 times per week using the formula: Volume = (length x width²) / 2.
-
Study Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Analysis:
-
Euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Compare the average tumor size and weight between the control and this compound-treated groups.
-
(Optional) Perform histological or molecular analysis (e.g., immunohistochemistry for proliferation markers) on the excised tumors.
-
References
- 1. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 2. Neutrophil elastase as a target in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neutrophil elastase in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor‐α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting neutrophil elastase is a promising direction for future cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Evaluation of Sivelestat in Inflammatory Skin Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical investigation of Sivelestat, a selective neutrophil elastase inhibitor, in a murine model of psoriasis. The included protocols and data are derived from published studies and are intended to guide researchers in designing and executing similar experiments for the evaluation of novel anti-inflammatory compounds.
Introduction and Mechanism of Action
This compound is a potent and specific inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathophysiology of various inflammatory conditions.[1][2] Originally developed for acute lung injury, its mechanism of action holds promise for inflammatory skin diseases.[3][4] In psoriasis, a chronic immune-mediated skin disease, HNE plays a crucial role by proteolytically activating the pro-inflammatory cytokine Interleukin-36 (IL-36).[3][5] This activation triggers a cascade of inflammatory responses leading to the characteristic psoriatic plaques.[5] By inhibiting HNE, this compound blocks the activation of IL-36, thereby representing a targeted therapeutic strategy to suppress IL-36-mediated inflammation in the skin.[3][5] Furthermore, studies suggest this compound may also exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6]
Caption: this compound inhibits HNE, preventing the activation of IL-36 and subsequent inflammation.
Preclinical Psoriasis Model: Imiquimod-Induced Dermatitis
A widely accepted and utilized animal model for psoriasis involves the topical application of imiquimod (IMQ) cream.[3] IMQ is a Toll-like receptor 7 (TLR7) agonist that induces a robust inflammatory response in the skin of mice, closely mimicking the key histopathological and immunological features of human plaque psoriasis, including erythema, scaling, and epidermal thickening (acanthosis).
Caption: Experimental workflow for the imiquimod-induced psoriasis model.
Experimental Protocols
Protocol 1: Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice
-
Animal Model: Use inbred mice, such as the BALB/c strain.[3]
-
Acclimatization: Allow mice to acclimate for at least one week before the experiment.
-
Preparation: On Day 0, shave the dorsal skin of each mouse.
-
Induction: From Day 1 to Day 10, apply a daily topical dose of 62.5 mg of 5% imiquimod cream (e.g., Aldara®) to the shaved dorsal area.[3][7]
-
Observation: Monitor mice daily for signs of skin inflammation. A distinct psoriasiform phenotype (erythema, peeling, skin thickening) is typically established by Day 5.[7]
Protocol 2: Preparation and Topical Application of this compound Formulations
-
1% this compound Cream:
-
1% this compound Ointment:
-
Application:
Protocol 3: Dermatological Scoring (mPASI)
-
Assessment: Clinically assess the skin lesions daily using a modified Psoriasis Area and Severity Index (mPASI).[3][5]
-
Parameters: Score erythema (redness), induration (thickness), and peeling (scaling) on a 5-point scale from 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked).[5]
-
Total Score: The total mPASI score is the sum of the scores for erythema, induration, and peeling.
Protocol 4: Histological and Immunohistochemical Analysis
-
Sample Collection: On Day 11, euthanize the mice and collect skin biopsies from the treated dorsal area.[5]
-
Histology:
-
Fix skin samples in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Measure the epidermal thickness (acanthosis) using a microscope with an ocular micrometer.
-
-
Immunohistochemistry (IHC):
-
Perform IHC staining on skin sections to quantify inflammatory and proliferation markers.
-
T-lymphocyte Infiltration: Use an anti-CD3 antibody to identify and count CD3+ T-cells within the dermis and epidermis.[5]
-
Cellular Proliferation: Use an anti-Ki-67 antibody to identify and count Ki-67+ proliferating keratinocytes in the basal layer of the epidermis.[5]
-
Summary of Preclinical Data
The efficacy of topical this compound in the imiquimod-induced psoriasis model is summarized below. Data demonstrates that this compound significantly reduces the clinical and histological signs of psoriasis, with an efficacy comparable to the potent topical corticosteroid, betamethasone dipropionate.[3][5]
Table 1: Clinical Efficacy of Topical this compound (mPASI Score)
| Treatment Group | mPASI Index Reduction |
|---|---|
| 1% this compound Cream | 50%[3][7] |
| 1% this compound Ointment | 36%[3][7] |
Table 2: Histological and Immunohistochemical Efficacy of Topical this compound
| Parameter | Fold Reduction vs. Control Group |
|---|---|
| Epidermal Thickness | 2.4 - 3.6 times lower[3][5][7] |
| CD3+ Cell Infiltration | 1.8 - 2.2 times lower[3][5][7] |
| Ki-67+ Cell Proliferation | 2.3 - 2.9 times lower[3][5][7] |
Additional Anti-inflammatory Pathway
Beyond the IL-36 pathway, this compound has been shown to inhibit the activation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory mediators. This suggests a broader anti-inflammatory potential.
Caption: this compound may inhibit inflammatory mediator release by blocking NF-κB activation.[6]
Conclusion
Preclinical studies robustly demonstrate that topical this compound is effective in a murine model of psoriasis. It significantly ameliorates skin inflammation, reduces epidermal thickness, and decreases the infiltration of T-lymphocytes and keratinocyte proliferation.[3][5] Its targeted mechanism of inhibiting HNE-mediated IL-36 activation presents a promising and novel therapeutic avenue for inflammatory skin diseases like psoriasis.[3] The data suggests that this compound is a strong candidate for repositioning as a first-in-class topical treatment for psoriasis.[5]
References
- 1. This compound (Neutrophil Elastase Inhibitor) as an Anti-inflammatory and Anti-viral Agent: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
- 3. Preclinical efficacy investigation of human neutrophil elastase inhibitor this compound in animal model of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Preclinical efficacy investigation of human neutrophil elastase inhibitor this compound in animal model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutrophil elastase inhibitor (this compound) reduces the levels of inflammatory mediators by inhibiting NF-kB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Sivelestat's Protective Effects in Hemorrhagic Shock Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sivelestat, a selective neutrophil elastase inhibitor, has demonstrated significant therapeutic potential in mitigating organ damage following hemorrhagic shock.[1][2] Neutrophil elastase, a serine protease released by activated neutrophils, plays a pivotal role in the pathophysiology of tissue injury by degrading extracellular matrix components and amplifying the inflammatory cascade.[3][4] By inhibiting this enzyme, this compound offers a targeted approach to protect against the multifaceted organ damage induced by severe blood loss and subsequent resuscitation. These application notes provide a comprehensive overview of this compound's protective effects, detailed experimental protocols derived from preclinical studies, and a summary of key quantitative data.
Protective Effects Across Organ Systems
This compound has been shown to confer protection in various organ systems susceptible to injury in hemorrhagic shock models. The primary mechanism involves the attenuation of the inflammatory response, reduction of neutrophil infiltration, and subsequent preservation of organ function.
Lung Injury
Hemorrhagic shock followed by resuscitation (HSR) frequently leads to acute lung injury (ALI), characterized by pulmonary edema, neutrophil sequestration, and inflammation.[1][2] Studies in rat models of HSR have shown that this compound administration significantly ameliorates lung injury.[1][2] This is evidenced by a marked improvement in pulmonary histology, a decrease in lung wet-to-dry weight ratio (an indicator of edema), and reduced myeloperoxidase (MPO) activity, which reflects neutrophil infiltration.[1][2] Furthermore, this compound treatment has been shown to suppress the expression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS).[1][2]
Kidney Injury
Acute kidney injury (AKI) is a severe complication of hemorrhagic shock. While direct studies on this compound in hemorrhagic shock-induced AKI are limited in the provided search results, its protective effects in other models of AKI, such as sepsis-induced AKI and ischemia-reperfusion injury, suggest a similar therapeutic potential.[5][6][7][8] The proposed mechanism involves the inhibition of inflammation and oxidative stress.[6]
Liver Injury
The liver is another organ vulnerable to damage during hemorrhagic shock. This compound has been shown to be protective in models of liver ischemia-reperfusion injury, a key component of the damage in hemorrhagic shock.[9][10] It reduces serum levels of liver enzymes, ameliorates hepatocellular damage, and decreases neutrophil infiltration.[9][10]
Intestinal Injury
The gastrointestinal system is also susceptible to injury following hemorrhagic shock. This compound has been reported to improve gastrointestinal dysfunction in sepsis, a condition with overlapping pathophysiology involving systemic inflammation.[11]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in hemorrhagic shock and related models.
Table 1: Effects of this compound on Lung Injury Parameters in a Rat Hemorrhagic Shock Model
| Parameter | Hemorrhagic Shock + Vehicle | Hemorrhagic Shock + this compound | Reference |
| Lung Wet-to-Dry (W/D) Ratio | Increased | Significantly Decreased | [1][2] |
| Myeloperoxidase (MPO) Activity | Increased | Significantly Decreased | [1][2] |
| TNF-α Gene Expression | Increased | Significantly Decreased | [1][2] |
| iNOS Gene Expression | Increased | Significantly Decreased | [1][2] |
| NF-κB DNA Binding Activity | Increased | Significantly Decreased | [1][2] |
| ICAM-1 Expression | Enhanced | Significantly Decreased | [1][2] |
Table 2: Effects of this compound on Liver and Kidney Injury Markers in Related Models
| Organ | Model | Parameter | Control/Vehicle | This compound | Reference |
| Liver | Ischemia-Reperfusion | Serum ALT | Increased | Significantly Decreased | [9] |
| Liver | Ischemia-Reperfusion | Neutrophil Infiltration | Increased | Significantly Decreased | [9][10] |
| Kidney | Sepsis | Serum Creatinine | Increased | Significantly Decreased | [6] |
| Kidney | Sepsis | Blood Urea Nitrogen (BUN) | Increased | Significantly Decreased | [6] |
| Kidney | Ischemia-Reperfusion | Histological Damage | Severe | Reduced | [7][8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound's effects in hemorrhagic shock models.
Protocol 1: Rat Model of Hemorrhagic Shock and Resuscitation
Objective: To induce hemorrhagic shock and subsequent resuscitation in rats to study the protective effects of this compound on organ injury.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane or pentobarbital)
-
Catheters (for arterial and venous access)
-
Pressure transducer and monitoring system
-
Syringes and collection tubes for blood withdrawal
-
This compound (Ono Pharmaceutical)
-
Vehicle (e.g., normal saline)
-
Resuscitation fluid (shed blood)
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the procedure.
-
Cannulate the femoral artery for continuous monitoring of mean arterial pressure (MAP) and for blood withdrawal.
-
Cannulate the femoral vein for drug administration and fluid resuscitation.
-
Allow the animal to stabilize for a period (e.g., 20 minutes) after catheterization.
-
Induce hemorrhagic shock by withdrawing blood from the femoral artery to lower and maintain the MAP at a specific level (e.g., 30-40 mmHg) for a defined period (e.g., 60 minutes).[1][2]
-
At the end of the shock period, initiate resuscitation by reinfusing the shed blood over a set duration.
-
Administer this compound or vehicle at the start of resuscitation. A common dosing regimen is an intravenous bolus injection (e.g., 10 mg/kg) followed by a continuous infusion (e.g., 10 mg/kg/h for 60 minutes).[1][2]
-
Monitor physiological parameters (MAP, heart rate) throughout the experiment.
-
At the end of the experiment (e.g., 2-4 hours post-resuscitation), euthanize the animal and collect tissue samples (e.g., lung, kidney, liver) for further analysis.
Protocol 2: Assessment of Lung Injury
Objective: To quantify the extent of lung injury following hemorrhagic shock and this compound treatment.
Methods:
-
Lung Wet-to-Dry Weight (W/D) Ratio:
-
Myeloperoxidase (MPO) Activity Assay:
-
Homogenize a portion of the lung tissue in a suitable buffer.
-
Centrifuge the homogenate and discard the supernatant.
-
Resuspend the pellet and subject it to sonication and freeze-thaw cycles to extract MPO.
-
Measure MPO activity spectrophotometrically by observing the H₂O₂-dependent oxidation of a substrate (e.g., o-dianisidine). MPO activity is an indicator of neutrophil infiltration.[1][2]
-
-
Histological Examination:
-
Fix lung tissue in 10% formalin and embed in paraffin.
-
Section the tissue and stain with hematoxylin and eosin (H&E).
-
Examine the sections under a microscope for evidence of lung injury, such as alveolar congestion, hemorrhage, thickening of the alveolar wall, and inflammatory cell infiltration.[12]
-
-
Gene Expression Analysis (RT-PCR):
Signaling Pathways
This compound exerts its protective effects by modulating key inflammatory signaling pathways that are activated during hemorrhagic shock.
NF-κB Signaling Pathway
Hemorrhagic shock and resuscitation trigger the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which upregulates the expression of numerous pro-inflammatory genes.[1][2] this compound has been shown to inhibit the DNA binding activity of NF-κB, thereby suppressing the downstream inflammatory cascade.[1][2]
Caption: this compound inhibits NF-κB activation.
TLR4/Myd88 Signaling Pathway
Toll-like receptor 4 (TLR4) signaling is implicated in the inflammatory response to tissue damage. This compound has been shown to suppress the TLR4/Myd88/NF-κB pathway in models of ischemia-reperfusion injury, which is relevant to hemorrhagic shock.[7][8]
Caption: this compound modulates TLR4 signaling.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is involved in cell survival and inflammation. In some models of acute lung injury, this compound has been shown to inhibit this pathway, leading to reduced inflammation and apoptosis.[13]
Caption: this compound inhibits PI3K/AKT/mTOR pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a hemorrhagic shock model.
Caption: Workflow for this compound efficacy testing.
Conclusion
This compound demonstrates considerable promise as a therapeutic agent for mitigating organ damage in the context of hemorrhagic shock. Its targeted inhibition of neutrophil elastase effectively downregulates key inflammatory pathways, leading to reduced tissue injury and preserved organ function in preclinical models. The protocols and data presented here provide a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and develop novel treatments for hemorrhagic shock.
References
- 1. A neutrophil elastase inhibitor, this compound, ameliorates lung injury after hemorrhagic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]
- 5. The neutrophil elastase inhibitor, this compound, attenuates sepsis-related kidney injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A neutrophil elastase inhibitor, this compound, attenuates sepsis-induced acute kidney injury by inhibiting oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Sodium Alleviates Ischemia-Reperfusion-Induced Acute Kidney Injury via Suppressing TLR4/Myd88/NF-κB Signaling Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Sodium Alleviates Ischemia-Reperfusion-Induced Acute Kidney Injury via Suppressing TLR4/Myd88/NF-κB Signaling Pathway in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Protective Function of Neutrophil Elastase Inhibitor in Liver Ischemia and Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound sodium hydrate inhibits neutrophil migration to the vessel wall and suppresses hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The beneficial effects of neutrophil elastase inhibitor on gastrointestinal dysfunction in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
